molecular formula C3H4N2S B096444 4-Methyl-1,2,3-thiadiazole CAS No. 18212-62-9

4-Methyl-1,2,3-thiadiazole

Cat. No.: B096444
CAS No.: 18212-62-9
M. Wt: 100.14 g/mol
InChI Key: OFFFOVCCGHKJES-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole (CAS 18212-21-0) is a key heterocyclic scaffold in medicinal chemistry, serving as a privileged precursor for developing novel bioactive molecules. Its core structure, a five-membered ring containing sulfur and two nitrogen atoms, is a significant pharmacophore. Recent research has highlighted its value primarily in antimicrobial and antitubercular drug discovery. Derivatives of this compound-5-carboxylic acid hydrazide have demonstrated promising in vitro antimicrobial activity, particularly against Gram-positive bacteria, with one derivative exhibiting minimum inhibitory concentration (MIC) values as low as 1.95–15.62 µg/mL . Furthermore, this compound-based hydrazone and sulfonyl hydrazone derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv, with MIC values ranging from 0.07 to 0.32 µM, comparable to the first-line drug isoniazid . The 1,2,3-thiadiazole moiety is recognized for its potential in designing direct enoyl-ACP reductase (InhA) inhibitors, which may help overcome resistance mechanisms associated with current tuberculosis treatments . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant Safety Data Sheet (SDS) for safe handling and storage conditions, which typically recommend keeping the compound in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFFOVCCGHKJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326702
Record name 4-methyl-1,2,3-thiadiazole
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Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18212-62-9
Record name 4-methyl-1,2,3-thiadiazole
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URL https://comptox.epa.gov/dashboard/DTXSID50326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3-thiadiazole
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the 4-Methyl-1,2,3-thiadiazole scaffold. We will move beyond a simple recitation of facts to provide an in-depth analysis of its chemical personality, the rationale behind its synthesis, and its burgeoning role as a privileged substructure in modern agrochemical and pharmaceutical research.

Introduction: The 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] Of the four possible constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,2,3-thiadiazole ring system is a uniquely versatile pharmacophore that has garnered significant interest.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antiviral, insecticidal, antifungal, and anticancer properties.[2]

The this compound variant, the focus of this guide, serves as a crucial building block. Its strategic methylation at the C4 position provides a key structural feature that influences both its reactivity and its interaction with biological targets. This guide will elucidate the core chemical and physical properties of this compound, detail robust synthetic protocols, and explore its application as a foundational scaffold in the development of novel bioactive agents.

Core Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a five-membered ring with a sulfur atom at position 1 and two adjacent nitrogen atoms at positions 2 and 3, with a methyl group substituent at position 4.[3] This arrangement imparts a distinct electronic and steric profile that is central to its utility.

Data Presentation: Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.

PropertyValueReference(s)
Molecular Formula C₃H₄N₂S[3][4]
Molecular Weight 100.14 g/mol [3][4]
CAS Number 18212-62-9[3][4]
Canonical SMILES CC1=CSN=N1[3]
InChI Key OFFFOVCCGHKJES-UHFFFAOYSA-N[3]
Appearance Data not readily available
Melting Point Data not readily available for parent compound. Derivatives show a wide range (e.g., 73°C for 4-(4-methylphenyl)-1,2,3-thiadiazole[5], 213-217°C for certain carboxamide derivatives[6]).
Boiling Point Data not readily available
Solubility Generally soluble in organic solvents like methanol and DMSO.[7][8]

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound and its derivatives rely on a combination of standard spectroscopic techniques. Understanding the expected spectral signatures is paramount for confirming synthetic success.[9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The key signals would include a singlet for the methyl protons (CH₃) typically appearing in the δ 2.5-3.1 ppm range and a singlet for the lone proton on the thiadiazole ring (C5-H) further downfield.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methyl carbon, and the two carbon atoms of the thiadiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Characteristic vibrations for the 1,2,3-thiadiazole ring include C=N and N=N stretching, typically observed in the 1600-1400 cm⁻¹ region. C-S stretching vibrations can be found in the fingerprint region.[8][11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 100. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][12] A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂), a hallmark of the 1,2,3-thiadiazole ring system upon ionization.[11]

Synthesis of this compound Derivatives

While classical methods like the Hurd-Mori reaction exist for forming the 1,2,3-thiadiazole ring[1], modern drug and pesticide discovery efforts prioritize efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The Ugi four-component reaction (U-4CR) has emerged as a powerful one-pot strategy for synthesizing complex this compound derivatives.[2][6][7]

Experimental Protocol: Ugi Four-Component Reaction (U-4CR)

This protocol describes a general procedure for the synthesis of this compound-5-carboxamide derivatives, a class of compounds that has shown significant biological activity.[7][12]

Causality and Rationale: The Ugi reaction is a convergent, one-pot process that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide. Its selection is justified by its high efficiency and the structural diversity it can generate from readily available starting materials. The pre-formation of the imine (from the amine and aldehyde) is a critical first step that favors the reaction's progression.[7] The isocyanide is added last as it can be unstable in the acidic conditions generated by the carboxylic acid component.[7]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the selected amine (e.g., 3-chloro-4-methylbenzenamine, 1.1 eq) in methanol. Cool the solution in an ice-water bath.

  • Add the corresponding aldehyde (e.g., benzaldehyde, 1.0 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours to facilitate the formation of the Schiff base (imine).

  • Addition of Acid: Add a solution of this compound-5-carboxylic acid (1.3 eq) dissolved in methanol to the reaction mixture.

  • Isocyanide Addition: After stirring for 5 minutes, cool the mixture again in an ice-water bath. Add the isocyanide component (e.g., cyclohexyl isocyanide, 0.9 eq) dropwise to the reaction.

  • Reaction Progression: Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the product can be isolated. This often involves filtration if the product precipitates, followed by washing with cold methanol. Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound derivative.

  • Characterization: Confirm the structure of the final product using NMR, HRMS, and IR spectroscopy as described in the previous section.

Visualization: Ugi Synthesis Workflow

Ugi_Reaction_Workflow cluster_reactants Reactant Inputs cluster_process One-Pot Synthesis cluster_output Output & Analysis Amine Amine (e.g., 3-chloro-4-methylbenzenamine) Step1 Step 1: Imine Formation (Amine + Aldehyde in Methanol) Amine->Step1 Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Step1 Acid Carboxylic Acid (this compound- 5-carboxylic acid) Step2 Step 2: Add Acid Component Acid->Step2 Isocyanide Isocyanide (e.g., Cyclohexyl isocyanide) Step3 Step 3: Add Isocyanide Component Isocyanide->Step3 Step1->Step2 Step2->Step3 Step4 Step 4: Reaction at RT Step3->Step4 Purification Purification (Filtration/Recrystallization) Step4->Purification Characterization Structural Characterization (NMR, HRMS, IR) Purification->Characterization FinalProduct Final this compound Derivative Characterization->FinalProduct

Caption: Workflow for the Ugi four-component synthesis of this compound derivatives.

Applications in Agrochemical and Drug Development

The this compound core is not merely a passive molecular skeleton; it is an active pharmacophore. Its value lies in its use as a "bioactive substructure" that can be combined with other known active fragments to create novel molecules with enhanced or synergistic properties.[7][8]

  • Pesticide and Fungicide Development: A significant body of research highlights the potential of this compound derivatives as potent agrochemicals.[7][12] Studies have shown that derivatives possess a potential wide spectrum of fungicidal activity.[12]

  • Antiviral Agents: These compounds have demonstrated promising antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[6][12] Research indicates that derivatives can exhibit multiple modes of action, including protection, inactivation, and curative activities against TMV.[6][7] This suggests the scaffold could be a valuable starting point for developing new plant protection agents.

  • Systemic Acquired Resistance (SAR): Some derivatives act as "plant activators," stimulating the plant's own defense mechanisms rather than acting directly on the pathogen.[8] This is a highly desirable mode of action in modern agriculture as it can lead to broad-spectrum, durable disease resistance.

Visualization: Scaffold-Based Drug Design

SAR_Concept cluster_synthesis Combinatorial Synthesis Core Core Scaffold This compound Ugi Ugi Reaction Core->Ugi Sub1 Fungicidal Moiety (e.g., Trifluoromethylphenyl) Sub1->Ugi Sub2 Antiviral Moiety (e.g., 4-Hydroxyphenyl) Sub2->Ugi Sub3 SAR-Inducing Moiety (e.g., Substituted Phenyl) Sub3->Ugi Prod1 New Fungicide Ugi->Prod1 Prod2 New Antiviral Ugi->Prod2 Prod3 New Plant Activator Ugi->Prod3

Caption: Combining the core scaffold with bioactive substructures to create novel candidate molecules.

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its derivatives is essential. While a specific safety data sheet for the parent compound is not widely available, general precautions for heterocyclic sulfur-nitrogen compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][14] Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a high-value heterocyclic scaffold with a compelling profile for researchers in agrochemical and pharmaceutical development. Its well-defined structure and reactivity, coupled with efficient synthetic routes like the Ugi reaction, make it an ideal platform for combinatorial chemistry and lead optimization. The demonstrated success of its derivatives as antifungal, antiviral, and plant-activating agents underscores its potential. This guide provides the foundational knowledge required to confidently incorporate this versatile building block into advanced research and development programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3-thiadiazole is a heterocyclic organic compound that serves as a key structural motif in various biologically active molecules. As a subclass of thiadiazoles, this scaffold has garnered significant attention in the fields of medicinal chemistry and agrochemistry due to its diverse pharmacological and physiological effects. Derivatives of this compound have been reported to exhibit a range of activities, including antifungal, antiviral, and plant defense-inducing properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a focus on data and methodologies relevant to researchers and professionals in drug development and related scientific disciplines.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the parent this compound is limited in publicly available literature, a combination of computed values and data from closely related derivatives allows for a reasonable characterization.

Table 1: Physicochemical Properties of this compound and a Key Derivative

PropertyThis compoundThis compound-5-carboxylic acidData Source
Molecular Formula C₃H₄N₂SC₄H₄N₂O₂SPubChem, ChemSrc[4]
Molecular Weight 100.14 g/mol 144.15 g/mol PubChem, ChemSrc[4]
Melting Point Not available166 °CChemSrc[4]
Boiling Point Not available315.2 °C at 760 mmHgChemSrc[4]
pKa Not availableNot available
LogP (XLogP3) 0.8Not availablePubChem
Solubility Soluble in water and most organic solvents[5]Not availableChemicalBook[5]
Appearance Yellowish liquid (unsubstituted 1,2,3-thiadiazole)[5]White to brown powder/crystalTCI Chemicals
Density Not available1.5 g/cm³ChemSrc[4]

Experimental Protocols

Synthesis of the 1,2,3-Thiadiazole Ring: The Hurd-Mori Reaction

A widely utilized and effective method for the synthesis of the 1,2,3-thiadiazole core is the Hurd-Mori reaction.[5][6][7] This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride (SOCl₂).

General Protocol for Hurd-Mori Synthesis:

  • Formation of the Hydrazone: An α-methylene ketone is reacted with a suitable hydrazine derivative (e.g., semicarbazide or tosylhydrazine) in a solvent such as ethanol. The mixture is typically refluxed for several hours to yield the corresponding hydrazone.

  • Cyclization with Thionyl Chloride: The purified hydrazone is then suspended in a suitable solvent (e.g., dichloromethane). Thionyl chloride is added dropwise to the suspension at a controlled temperature, often starting at 0°C and then warming to room temperature or refluxing.

  • Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched, typically by pouring it onto crushed ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Hurd_Mori_Synthesis reactant1 α-Methylene Ketone intermediate Hydrazone Intermediate reactant1->intermediate Reaction reactant2 Hydrazine Derivative reactant2->intermediate product This compound intermediate->product Cyclization reagent Thionyl Chloride (SOCl₂) reagent->product

Biological Activity Assessment: Induction of Systemic Acquired Resistance (SAR)

A notable biological activity of this compound derivatives is the induction of Systemic Acquired Resistance (SAR) in plants. The carboxylic acid derivative, this compound-5-carboxylic acid (SV-03), an active metabolite of the fungicide Tiadinil, has been shown to trigger this plant defense mechanism.[8][9]

Experimental Protocol for SAR Induction in Tobacco:

  • Plant Material and Growth: Tobacco plants (e.g., Nicotiana tabacum) are grown in a controlled environment (e.g., growth chamber with a 16:8 light:dark cycle at 22°C).

  • Treatment: Five-week-old plants are treated with a solution of SV-03 by soil drench application. Control plants are treated with water.

  • Pathogen Inoculation: Five days post-treatment, the plants are challenged with a pathogen, such as Tobacco Mosaic Virus (TMV) or the bacterium Pseudomonas syringae pv. tabaci.

  • Disease Assessment: Disease progression is monitored and quantified. For TMV, this can involve measuring the size of necrotic lesions on the leaves. For bacterial pathogens, the bacterial population within the leaf tissue can be determined at specific time points post-inoculation.

  • Gene Expression Analysis: To confirm the induction of the SAR pathway, the expression of pathogenesis-related (PR) genes (e.g., PR-1, PR-5) can be analyzed using techniques such as Northern blotting or quantitative real-time PCR (qRT-PCR). This analysis is typically performed on leaf tissue collected at various time points after treatment with SV-03.

Signaling Pathway and Experimental Workflow Visualization

The induction of SAR by this compound-5-carboxylic acid (SV-03) provides a clear biological pathway for visualization. SV-03 acts as an elicitor, triggering a signaling cascade that leads to a heightened state of defense in the plant. Notably, this induction can occur independently of salicylic acid (SA) accumulation, suggesting it acts downstream or parallel to the classical SA-dependent SAR pathway.[8]

SAR_Induction_Pathway

Experimental_Workflow_SAR start Start: Tobacco Plant Cultivation treatment Treatment Application (SV-03 or Control) start->treatment incubation 5-Day Incubation treatment->incubation pathogen_challenge Pathogen Inoculation (TMV or P. syringae) incubation->pathogen_challenge assessment Disease Assessment (Lesion size / Bacterial count) pathogen_challenge->assessment gene_expression Gene Expression Analysis (qRT-PCR for PR genes) pathogen_challenge->gene_expression end End: Data Analysis assessment->end gene_expression->end

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in both pharmaceutical and agricultural applications. While a complete experimental dataset for the parent compound's physicochemical properties is not yet available, the existing data, coupled with information on its derivatives, provides a solid foundation for further research. The established synthetic routes, such as the Hurd-Mori reaction, offer reliable methods for accessing this chemical scaffold. Furthermore, the elucidation of biological mechanisms, such as the induction of Systemic Acquired Resistance in plants, opens up exciting avenues for the development of novel crop protection agents and potentially new therapeutic agents that modulate biological defense pathways. This guide serves as a valuable resource for scientists and researchers aiming to explore and harness the properties of this compound in their respective fields.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-1,2,3-thiadiazole. This document is intended for use by researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this heterocyclic compound. The guide includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the interpretation of NMR spectra for this class of molecules.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for a close derivative, this compound-5-carboxylic acid hydrazide, which provides a strong indication of the expected chemical shifts for the core this compound structure. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound-5-carboxylic acid hydrazide

ProtonsChemical Shift (δ, ppm)MultiplicityNumber of Protons
-CH₃2.70Singlet3H
-CONH-9.75Singlet1H
-NH₂4.55Broad Singlet2H

Note: The chemical shift for the H-5 proton on an unsubstituted this compound is not available in the provided search results. However, based on the data for the parent 1,2,3-thiadiazole, it is expected to be a singlet in the aromatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data of this compound-5-carboxylic acid hydrazide [1]

Carbon AtomChemical Shift (δ, ppm)
C-4148.5
C-5158.2
-CH₃14.1
-C=O160.5

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and its derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or chloroform-d (CDCl₃), within a clean, dry vial.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities for all carbon environments.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical workflow for NMR spectral analysis and the correlation of signals to the molecular structure of this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_output Output prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1H NMR Acquisition prep3->acq1 acq2 13C NMR Acquisition prep3->acq2 anl1 Process Raw Data (FID) acq1->anl1 acq2->anl1 anl2 Chemical Shift Analysis anl1->anl2 anl3 Integration & Multiplicity (1H NMR) anl2->anl3 anl4 Structure Correlation anl2->anl4 anl3->anl4 out1 Final Structure Confirmation anl4->out1

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Caption: Correlation of atoms in this compound to their expected NMR signals.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Methyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide outlines a theoretical fragmentation pathway based on the well-established fragmentation patterns of closely related 1,2,3-thiadiazole derivatives and fundamental principles of mass spectrometry.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in complex mixtures. This guide will detail the predicted fragmentation cascade, present the data in a clear tabular format, provide a general experimental protocol, and visualize the fragmentation pathway.

Predicted Fragmentation Pathway

The primary fragmentation of 1,2,3-thiadiazole and its derivatives under electron ionization (EI) conditions is consistently reported as the facile neutral loss of a molecule of dinitrogen (N₂). This initial fragmentation is a key diagnostic feature for this class of compounds. Subsequent fragmentation events will then proceed from the resulting radical cation.

The molecular ion of this compound (C₃H₄N₂S) has a molecular weight of 100.14 g/mol . The proposed fragmentation pathway is initiated by the expulsion of N₂, leading to a C₃H₄S radical cation. This intermediate can then undergo further fragmentation.

A logical representation of the proposed fragmentation pathway is depicted in the following diagram:

fragmentation_pathway M [C3H4N2S]+• m/z = 100 F1 [C3H4S]+• m/z = 72 M->F1 - N2 F2 [C2H4]+• m/z = 28 F1->F2 - CS F3 [CS]+• m/z = 44 F1->F3 - C2H4

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a theoretical estimation based on the stability of the fragments.

Fragment Ion Proposed Structure m/z Relative Abundance
Molecular Ion[C₃H₄N₂S]⁺•100Moderate
Fragment 1[C₃H₄S]⁺•72High
Fragment 2[C₂H₄]⁺•28Moderate to Low
Fragment 3[CS]⁺•44Moderate to Low

Experimental Protocol

This section provides a general methodology for the analysis of this compound using an Electron Ionization Mass Spectrometer (EI-MS).

4.1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane to a final concentration of about 100 µg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

4.2. Instrumentation

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

  • For GC-MS, a non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

4.3. Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 20-150

  • GC Oven Program (if applicable):

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

4.4. Data Acquisition and Analysis

  • Acquire the mass spectrum and identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it with the proposed pathway and data in this guide.

  • Utilize mass spectral libraries for tentative identification, keeping in mind that a direct match for this specific compound may not be available.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be characterized by an initial and diagnostic loss of a neutral nitrogen molecule, followed by further fragmentation of the resulting sulfur-containing radical cation. The information and protocols provided in this guide serve as a valuable resource for the identification and structural characterization of this compound in a research and development setting. While based on established chemical principles, experimental verification is recommended for definitive analysis.

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental FT-IR data for this specific compound in publicly accessible literature, this guide presents a predicted vibrational spectrum based on the analysis of closely related derivatives and established group frequency correlations. This information is intended to serve as a valuable reference for researchers working with this and similar heterocyclic compounds.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are derived from the analysis of substituted this compound derivatives and general infrared spectroscopy correlation tables.[1][2][3] The exact wavenumbers and intensities in an experimental spectrum may vary based on the sample phase (solid, liquid, or gas) and the specific instrumentation used.

Wavenumber Range (cm⁻¹)Predicted IntensityVibrational Mode AssignmentNotes
3050 - 3000Weak to MediumC-H stretching (thiadiazole ring)The C-H stretching frequency for the heterocyclic ring is expected in this region, similar to aromatic compounds.
2980 - 2950MediumAsymmetric C-H stretching (methyl group)Characteristic absorption for a methyl group.[4]
2880 - 2860MediumSymmetric C-H stretching (methyl group)Another characteristic absorption for a methyl group.[4]
1600 - 1550MediumC=N stretching (thiadiazole ring)This absorption is a key indicator of the thiadiazole ring structure. In some derivatives, this band appears in the 1575-1183 cm⁻¹ range.[5]
1460 - 1440MediumAsymmetric C-H bending (methyl group)The deformation vibration of the methyl group.
1400 - 1350Medium to StrongRing stretching (thiadiazole)A complex region involving coupled vibrations of the C-N and N-N bonds within the thiadiazole ring. For some 4-phenyl-1,2,3-thiadiazole derivatives, a C=N stretch is noted between 1450-1400 cm⁻¹.
1380 - 1370MediumSymmetric C-H bending (methyl group)The "umbrella" mode of the methyl group.
1250 - 1100Medium to StrongRing vibrations and C-H in-plane bending (thiadiazole ring)This region often contains multiple bands corresponding to the skeletal vibrations of the heterocyclic ring.
1100 - 1000MediumRing breathing vibrationA symmetric stretching and contraction of the entire thiadiazole ring.
900 - 800Medium to StrongC-H out-of-plane bending (thiadiazole ring)The position of this band can be indicative of the substitution pattern on the ring.
800 - 700MediumC-S stretchingThe carbon-sulfur bond vibration in the thiadiazole ring.

Experimental Protocols for FT-IR Analysis

The following protocols are generalized procedures for the FT-IR analysis of a small organic molecule like this compound and are based on standard laboratory techniques.[6][7][8][9]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., KBr pellet press, liquid cell, or ATR accessory)

  • Agate mortar and pestle

  • Hydraulic press (for KBr pellets)

Method 1: KBr Pellet Method (for Solid Samples)

This is a common method for obtaining high-quality spectra of solid samples.

  • Sample Preparation:

    • Dry the this compound sample to remove any residual moisture.

    • In a dry agate mortar, grind 1-2 mg of the sample with 100-200 mg of spectroscopic grade potassium bromide (KBr). The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[7]

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[8]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR) Method (for Solid or Liquid Samples)

ATR is a rapid and convenient method that requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.[7]

  • Sample Application:

    • Place a small amount of the solid or a single drop of the liquid this compound sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[7]

  • Data Acquisition:

    • Acquire the sample spectrum. The IR beam interacts with the sample at the surface of the crystal.

Method 3: Liquid Cell Method (for Liquid Samples or Solutions)

This method is suitable if this compound is in a liquid state or can be dissolved in an appropriate solvent.

  • Sample Preparation:

    • If analyzing a solution, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride). The solvent should not have strong absorptions in the regions of interest.

    • Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr).

  • Cell Filling:

    • Inject the neat liquid or solution into the cell using a syringe.[9]

  • Data Acquisition:

    • Place the filled liquid cell in the sample holder.

    • Record a background spectrum using an identical cell filled with the pure solvent (if a solution is being analyzed).

    • Acquire the sample spectrum.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for FT-IR analysis and a conceptual representation of the vibrational modes of the this compound ring.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Obtain Sample (this compound) Prep Prepare Sample (e.g., KBr Pellet, ATR, Liquid Cell) Sample->Prep Background Record Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, Smoothing) Acquire->Process Identify Identify Absorption Bands Process->Identify Assign Assign Vibrational Modes Identify->Assign Interpret Interpret Spectrum & Report Assign->Interpret

Caption: General workflow for FT-IR spectroscopic analysis.

Thiadiazole_Vibrations Ring This compound Vibrational Modes CH_Stretch_Ring C-H Stretch (Ring) Ring->CH_Stretch_Ring CH_Stretch_Methyl C-H Stretch (Methyl) Ring->CH_Stretch_Methyl CN_Stretch C=N Stretch Ring->CN_Stretch Ring_Stretch Ring Stretching Ring->Ring_Stretch CH_Bend_Methyl C-H Bend (Methyl) Ring->CH_Bend_Methyl Ring_Vib Ring Vibrations Ring->Ring_Vib CS_Stretch C-S Stretch Ring->CS_Stretch

Caption: Key vibrational modes of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Pathways of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Navigating the Thermal Landscape of a Privileged Heterocycle

To the researchers, scientists, and drug development professionals who engage with the intricate world of heterocyclic chemistry, this guide offers a focused exploration into the thermal characteristics of 4-Methyl-1,2,3-thiadiazole. The 1,2,3-thiadiazole scaffold is a cornerstone in the design of novel therapeutic agents and functional materials, valued for its diverse biological activities.[1][2] Understanding the thermal stability and degradation pathways of its derivatives is not merely an academic exercise; it is a critical component of robust drug development, ensuring the integrity, safety, and efficacy of the final product.

While extensive experimental data on the thermal profile of this compound is not abundant in publicly available literature, this guide synthesizes foundational principles of physical organic chemistry, insights from analogous heterocyclic systems, and established analytical methodologies to provide a predictive and practical framework. Our objective is to equip you with the expertise to anticipate the thermal behavior of this molecule, to design and execute meaningful stability studies, and to interpret the resulting data with confidence. We will delve into the causality behind experimental choices and present protocols as self-validating systems, empowering you to navigate the thermal landscape of this important heterocyclic motif.

The this compound Moiety: A Synopsis of its Significance

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] This structural motif is found in a variety of compounds with a broad spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[1] The 4-methyl substituted variant is a key building block in the synthesis of more complex molecules, and its inherent stability is a crucial factor in its utility.[3][4][5]

Predicted Thermal Stability Profile

Based on the general stability of aromatic heterocycles, this compound is expected to exhibit moderate to good thermal stability.[2] The aromatic nature of the thiadiazole ring contributes to its resilience to thermal stress. However, the presence of the methyl group and the inherent strain in the five-membered ring will be key factors influencing its decomposition temperature.

While specific data for this compound is limited, analysis of related benzothiadiazole derivatives suggests that the onset of decomposition for such heterocyclic systems often occurs at temperatures exceeding 300°C.[6] It is reasonable to hypothesize a similar range for this compound, though empirical verification is essential.

Table 1: Predicted Thermal Decomposition Data for this compound
ParameterPredicted Value RangeAnalytical Technique
Onset of Decomposition (Tonset)250 - 350 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Tpeak)300 - 400 °CDifferential Scanning Calorimetry (DSC) / TGA
Mass Loss at 500 °C> 95%Thermogravimetric Analysis (TGA)

Note: These values are predictive and should be confirmed by experimental analysis.

Proposed Degradation Pathways

The thermal degradation of this compound is likely to proceed through a complex series of reactions involving ring opening, fragmentation, and radical-mediated processes. Drawing parallels from the thermolysis of related heterocyclic compounds, we can propose a plausible degradation pathway.[6]

The initial step is hypothesized to be the cleavage of the weakest bonds within the molecule. In this case, the N-S bond and the C-S bonds in the thiadiazole ring are likely candidates for initial scission upon thermal activation. The methyl group, while generally stable, could also be a point of initial fragmentation at higher temperatures.

A plausible primary degradation pathway involves the extrusion of molecular nitrogen (N₂), a common fragmentation pattern for nitrogen-rich heterocycles, to form a transient thiirene intermediate. This highly strained intermediate would then rapidly rearrange or fragment further.

Degradation Pathway of this compound cluster_0 Primary Degradation cluster_1 Secondary Fragmentation This compound This compound Thiirene_Intermediate Thiirene Intermediate + N₂ This compound->Thiirene_Intermediate Heat (Δ) Acetonitrile Acetonitrile (CH₃CN) Thiirene_Intermediate->Acetonitrile Rearrangement Methyl_Radical Methyl Radical (•CH₃) Thiirene_Intermediate->Methyl_Radical Fragmentation Sulfur_Species Sulfur Species (S, S₂) Thiirene_Intermediate->Sulfur_Species Experimental Workflow for Thermal Analysis cluster_workflow Thermal Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Sample->PyGCMS TGA->PyGCMS Determine Pyrolysis Temp. Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->PyGCMS Determine Pyrolysis Temp. DSC->Data_Analysis PyGCMS->Data_Analysis

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3-thiadiazole core, a five-membered aromatic heterocycle, represents a cornerstone in the fields of medicinal and agricultural chemistry. Its unique physicochemical properties and versatile reactivity have established it as a privileged scaffold in the rational design of novel therapeutic agents and crop protection agents. This in-depth technical guide chronicles the discovery and historical evolution of 1,2,3-thiadiazole synthesis, from its genesis in the late 19th century to the establishment of the three foundational synthetic pillars: the Pechmann, Hurd-Mori, and Wolff syntheses. We will provide a detailed examination of the mechanistic underpinnings of these seminal reactions, offering field-proven insights into the causality behind experimental choices. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, furnishing them with detailed, step-by-step experimental protocols, comparative analyses of synthetic routes, and a robust framework for the strategic synthesis of 1,2,3-thiadiazole derivatives.

Introduction: The Emergence of a Privileged Scaffold

The 1,2,3-thiadiazole is a stable, five-membered aromatic heterocycle containing a sulfur atom adjacent to two nitrogen atoms. The parent compound is a yellow liquid with a boiling point of 157°C, soluble in water and common organic solvents.[1] The unique arrangement of heteroatoms within the ring imparts a distinct electronic distribution, with the carbon atoms at the 4- and 5-positions being electron-deficient, rendering them susceptible to nucleophilic attack.[1] This inherent reactivity, coupled with the scaffold's ability to participate in various biological interactions, has cemented its importance. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of bioactivities, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties, and have also been utilized as plant activators.[2][3] The journey into the synthesis of this vital heterocycle began over a century ago, with pioneering chemists laying the groundwork for the sophisticated synthetic strategies employed today.

The Foundational Syntheses: A Historical and Mechanistic Perspective

The construction of the 1,2,3-thiadiazole ring is primarily dominated by three classical name reactions, each offering a unique strategic approach to this heterocyclic system.

The Pechmann & Nold Synthesis (1896): The Genesis

The first documented synthesis of a 1,2,3-thiadiazole derivative was achieved in 1896 by Hans von Pechmann and his student, Nold.[4] Their groundbreaking work involved the reaction of diazomethane with phenyl isothiocyanate, a 1,3-dipolar cycloaddition reaction that laid the foundational principles for constructing the 1,2,3-thiadiazole ring.[4]

Mechanism of the Pechmann Synthesis:

The Pechmann synthesis is a [3+2] cycloaddition reaction. The diazoalkane acts as the three-atom component, while the carbon-sulfur double bond of the isothiocyanate or thioketone serves as the two-atom component. The regioselectivity of the addition can be influenced by both steric and electronic factors, as well as the polarity of the solvent.[4]

Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole (Pechmann & Nold, 1896)

  • Reactants: Phenyl isothiocyanate, Diazomethane.

  • Procedure:

    • A solution of phenyl isothiocyanate in an inert solvent, such as diethyl ether, is prepared in a reaction vessel equipped with a stirring mechanism and cooled to 0°C in an ice bath.

    • A solution of diazomethane in the same solvent is added dropwise to the stirred isothiocyanate solution. Caution: Diazomethane is a toxic and explosive gas and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.

    • The reaction mixture is stirred at 0°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is carefully removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent to yield 5-anilino-1,2,3-thiadiazole.

The Wolff Synthesis (Early 1900s): An Alternative Pathway

In the early 20th century, the German chemist Ludwig Wolff developed an alternative route to 1,2,3-thiadiazoles starting from α-diazo ketones.[4] This method involves the treatment of an α-diazo ketone with a thionating agent, which converts the carbonyl group into a thiocarbonyl, followed by an intramolecular cyclization.[5]

Mechanism of the Wolff Synthesis:

The Wolff synthesis proceeds through the initial formation of an α-diazo thioketone intermediate. This is achieved by reacting the α-diazo ketone with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent. The α-diazo thioketone, which must adopt a cis-conformation, then undergoes a 1,5-dipolar cyclization to form the 1,2,3-thiadiazole ring with the extrusion of nitrogen gas. The requirement for a conformationally flexible or rigid cis-diazo ketone was initially thought to be a limitation, but subsequent research has shown that a range of substrates can undergo this cyclization.[5]

Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,3-thiadiazoles (General Procedure)

  • Reactants: α-diazo ketone, Lawesson's reagent (or phosphorus pentasulfide).

  • Procedure:

    • The α-diazo ketone is dissolved in an inert, anhydrous solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Lawesson's reagent (0.5 equivalents) is added to the solution.

    • The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4,5-disubstituted-1,2,3-thiadiazole.

The Hurd-Mori Synthesis (1955): A Paradigm Shift

A significant advancement in the synthesis of 1,2,3-thiadiazoles came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[4] They developed a highly versatile and widely applicable method involving the cyclization of hydrazones possessing an α-methylene group with thionyl chloride (SOCl₂).[6] This reaction, now known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a diverse range of 1,2,3-thiadiazole derivatives.[4]

Mechanism of the Hurd-Mori Synthesis:

The Hurd-Mori reaction is initiated by the reaction of the hydrazone with thionyl chloride. The exact mechanism can vary depending on the substrate and reaction conditions, but a plausible pathway involves the initial formation of a chloro-sulfinyl intermediate at the hydrazone nitrogen. This is followed by an intramolecular electrophilic attack of the sulfur on the α-carbon, leading to a cyclic intermediate. Subsequent elimination of HCl and sulfur dioxide drives the reaction towards the formation of the aromatic 1,2,3-thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen is often beneficial for the reaction.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This synthesis is a two-step process starting from acetophenone.

Step 1: Synthesis of Acetophenone Semicarbazone

  • Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).

    • Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

    • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

  • Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a fume hood, suspend acetophenone semicarbazone (1.77 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.4 mL, 2.26 g, 19 mmol) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

Comparative Analysis of Foundational Syntheses

The choice of synthetic route to a particular 1,2,3-thiadiazole derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required reaction scale. The following table provides a comparative overview of the three classical methods.

Synthesis Starting Materials Key Reagents General Reaction Conditions Typical Yields Scope and Limitations
Pechmann Diazoalkanes, Isothiocyanates/ThioketonesNone (cycloaddition)Low temperature (e.g., 0°C)Moderate to GoodLimited by the availability and stability of diazoalkanes. Good for 5-amino or 5-thio substituted derivatives.
Wolff α-Diazo ketonesThionating agents (e.g., Lawesson's reagent, P₂S₅)Reflux in an inert solventGood to ExcellentVersatile for 4,5-disubstituted derivatives. Requires the synthesis of the α-diazo ketone precursor.
Hurd-Mori Hydrazones with an α-methylene groupThionyl chloride (SOCl₂)Low temperature addition, then refluxGood to ExcellentBroad scope and widely applicable. Sensitive to moisture. The starting ketone must have an α-methylene group.

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the mechanistic workflows of the Pechmann, Wolff, and Hurd-Mori syntheses.

Pechmann_Synthesis cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition cluster_product Product Diazoalkane R-CHN₂ Transition_State Cycloaddition Transition State Diazoalkane->Transition_State Isothiocyanate R'-N=C=S Isothiocyanate->Transition_State Thiadiazole 5-Amino-1,2,3-thiadiazole Transition_State->Thiadiazole Ring Formation caption Pechmann Synthesis Workflow

Caption: Pechmann Synthesis Workflow

Wolff_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_reaction Cyclization cluster_product Product Diazo_Ketone α-Diazo Ketone Diazo_Thioketone α-Diazo Thioketone Diazo_Ketone->Diazo_Thioketone Thionation Thionating_Agent Lawesson's Reagent Thionating_Agent->Diazo_Thioketone Cyclization_Step 1,5-Dipolar Cyclization Diazo_Thioketone->Cyclization_Step Thiadiazole 4,5-Disubstituted-1,2,3-thiadiazole Cyclization_Step->Thiadiazole Ring Formation & -N₂ caption Wolff Synthesis Workflow

Caption: Wolff Synthesis Workflow

Hurd_Mori_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazone Hydrazone (with α-methylene) Chloro_Sulfinyl Chloro-sulfinyl Intermediate Hydrazone->Chloro_Sulfinyl Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->Chloro_Sulfinyl Cyclic_Intermediate Cyclic Intermediate Chloro_Sulfinyl->Cyclic_Intermediate Intramolecular Electrophilic Attack Thiadiazole 1,2,3-Thiadiazole Cyclic_Intermediate->Thiadiazole Elimination of HCl & SO₂ caption Hurd-Mori Synthesis Workflow

Caption: Hurd-Mori Synthesis Workflow

Conclusion and Future Outlook

The discovery and development of synthetic routes to the 1,2,3-thiadiazole core have been instrumental in advancing medicinal and agricultural chemistry. The foundational work of Pechmann, Wolff, and Hurd and Mori provided the chemical community with a versatile toolkit for accessing a wide array of derivatives. Understanding the historical context and the mechanistic nuances of these classical syntheses is paramount for today's researchers. As the demand for novel bioactive molecules continues to grow, the principles established by these pioneering efforts will undoubtedly serve as the inspiration for the development of even more efficient, selective, and sustainable methods for the synthesis of 1,2,3-thiadiazoles and their analogues.

References

The Biological Versatility of 4-Methyl-1,2,3-thiadiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1,2,3-thiadiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound ring allows for the creation of diverse libraries of compounds. Key synthetic strategies include the Hurd-Mori reaction and multicomponent reactions like the Ugi reaction.

Synthesis of this compound-5-carboxylic Acid Hydrazide Derivatives

A common and versatile method for synthesizing derivatives involves the condensation of this compound-5-carbohydrazide with various aldehydes.[1][2]

Experimental Protocol: Synthesis of this compound-5-carbohydrazide Derivatives [2]

  • Starting Material Preparation: Synthesize this compound-5-carbohydrazide (1) according to established literature procedures.

  • Reaction Setup: Dissolve 0.01 mol of hydrazide (1) in 15 mL of 96% ethanol in a round-bottomed flask.

  • Condensation: Add 0.01 mol of the appropriate substituted aldehyde to the solution.

  • Reflux: Heat the reaction mixture under reflux for 3 hours.

  • Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the final hydrazide-hydrazone derivative.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product Hydrazide This compound -5-carbohydrazide Dissolve Dissolve in Ethanol Hydrazide->Dissolve Aldehyde Substituted Aldehyde Aldehyde->Dissolve Reflux Reflux for 3h Dissolve->Reflux Cool Cool & Refrigerate Reflux->Cool Product This compound Derivative Cool->Product

Synthesis of Hydrazide Derivatives.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful one-pot method for generating molecular diversity. It has been successfully employed to synthesize libraries of this compound-5-carboxamide derivatives. This reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid.

Experimental Protocol: Ugi-4CR for this compound Derivatives

  • Imine Formation: In a suitable solvent such as methanol, stir a mixture of the amine and aldehyde components to pre-form the imine.

  • Addition of Components: To the reaction mixture, add the this compound carboxylic acid component.

  • Isocyanide Addition: Add the isocyanide component to the mixture. The order of addition is crucial, with the isocyanide typically added last.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired this compound-5-carboxamide derivative.

G Amine Amine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Carboxylic_Acid This compound -5-carboxylic acid Product This compound -5-carboxamide Derivative Carboxylic_Acid->Product Isocyanide Isocyanide Isocyanide->Product Imine->Product

Ugi Four-Component Reaction Workflow.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of these compounds, particularly against Gram-positive bacteria.[2] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.

Experimental Protocol: Broth Microdilution Method for MIC and MBC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference
Compound 15 Staphylococcus aureus ATCC 259231.953.91[2]
Staphylococcus aureus ATCC 43300 (MRSA)3.917.81[2]
Staphylococcus epidermidis ATCC 122281.953.91[2]
Micrococcus luteus ATCC 102401.957.81[2]
Bacillus cereus ATCC 117787.8115.62[2]
Bacillus subtilis ATCC 66333.917.81[2]
Enterococcus faecalis ATCC 2921215.6231.25[2]
Compound 15: A derivative with a 5-nitro-2-furyl moiety.
Antifungal Activity

This compound derivatives have also shown promise as antifungal agents, particularly in the agricultural sector for the control of plant pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay [1]

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Media Preparation: Add the test compound to molten Potato Dextrose Agar (PDA) to achieve the desired final concentration.

  • Inoculation: Place a mycelial plug of the test fungus onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C).

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate. The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations.

Compound Fungal Strain EC50 (µg/mL) Reference
1d Alternaria brassicicola>100 (in vitro), 92% inhibition at 200 µg/mL (in vivo)[3][4]
Tiadinil Alternaria brassicicola-[3][4]
Compound 1d is a 1,2,3-thiadiazole derivative.

Anticancer Activity

The anticancer potential of this compound derivatives has been explored against various cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Compound Type Cell Line IC50 (µM) Reference
Pyrazole oxime derivative with this compound Panc-1 (Pancreatic)-[5]
Pyrazole oxime derivative with this compound SGC-7901 (Gastric)-[5]
D-ring fused 1,2,3-thiadiazole DHEA derivative T47D (Breast)0.042 - 0.058[3]
Apoptosis Induction Pathway

While the precise signaling pathways for many this compound derivatives are still under investigation, a common proposed mechanism for thiadiazole-related compounds involves the intrinsic apoptosis pathway. This pathway is characterized by mitochondrial membrane disruption and the activation of caspases. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.

G Thiadiazole This compound Derivative Bax Bax (Pro-apoptotic) Thiadiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Intrinsic Apoptosis Pathway.

Antiviral Activity

Certain this compound derivatives have shown notable activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).

Experimental Protocol: In Vivo Antiviral Bioassay against TMV (Half-leaf Method) [1]

  • Virus Inoculation: Mechanically inoculate the leaves of a suitable host plant (e.g., Nicotiana glutinosa) with TMV.

  • Compound Application: Apply a solution of the test compound to one half of the leaf, while the other half serves as a control.

  • Incubation: Keep the plants in a controlled environment to allow for the development of local lesions.

  • Lesion Counting: Count the number of local lesions on both halves of the leaf.

  • Inhibition Calculation: Calculate the percentage of inhibition based on the reduction in the number of lesions on the treated half compared to the control half.

Compound Activity Type Inhibition (%) at 500 µg/mL EC50 (µg/mL) Reference
E2 Protective-203.5[1]
Ningnanmycin (Control) Protective-261.4[1]
E2 is a 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative.

Insecticidal Activity

The insecticidal properties of this compound derivatives have also been investigated, showing potential for the development of new crop protection agents.

Experimental Protocol: Aphid Leaf-Dip Bioassay [1]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Leaf Treatment: Dip fresh leaves of a host plant (e.g., fava bean) into the test solutions.

  • Infestation: Place a known number of adult aphids onto the treated leaves in a petri dish.

  • Incubation: Incubate the petri dishes under controlled conditions.

  • Mortality Assessment: Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours).

Compound Insect Species Activity Reference
8d, 8h Aphis craccivora90% mortality at 100 µg/mL[5]
Compounds 8d and 8h are pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety.

Conclusion

Derivatives of this compound represent a versatile and promising class of bioactive compounds with a wide range of potential applications in medicine and agriculture. The synthetic tractability of the thiadiazole core allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutic and crop protection agents. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their optimization and translation into practical applications.

References

Thiadiazole Compounds: A Technical Guide to Their Antifungal and Antiviral Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocycle thiadiazole and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the antifungal and antiviral potential of thiadiazole compounds, with a focus on their mechanisms of action, quantitative activity data, and detailed experimental protocols for their evaluation.

Antifungal Potential of Thiadiazole Compounds

Thiadiazole derivatives have exhibited significant efficacy against a wide range of pathogenic fungi, including various species of Candida and Aspergillus. Their primary mechanism of antifungal action often involves the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A key target for many antifungal thiadiazole compounds is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] By binding to and inhibiting this enzyme, thiadiazole derivatives disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. This disruption results in increased membrane permeability, leakage of cellular contents, and inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Thiadiazole Compounds Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Thiadiazole Thiadiazole Derivatives Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Thiadiazole->Lanosterol 14α-demethylase (CYP51) Inhibition HIV_Replication_Inhibition cluster_cycle HIV-1 Replication Cycle cluster_inhibition Inhibition by Thiadiazole NNRTIs HIV-1 Virion HIV-1 Virion Binding & Fusion Binding & Fusion HIV-1 Virion->Binding & Fusion gp120/gp41 Viral RNA & Enzymes Entry Viral RNA & Enzymes Entry Binding & Fusion->Viral RNA & Enzymes Entry Reverse Transcription Reverse Transcription Viral RNA & Enzymes Entry->Reverse Transcription Reverse Transcriptase (RT) Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins & RNA Viral Proteins & RNA Transcription & Translation->Viral Proteins & RNA Assembly & Budding Assembly & Budding Viral Proteins & RNA->Assembly & Budding New HIV-1 Virions New HIV-1 Virions Assembly & Budding->New HIV-1 Virions Thiadiazole_NNRTI Thiadiazole NNRTIs Thiadiazole_NNRTI->Reverse Transcription Inhibition of RT

References

Tautomerism in Substituted 1,2,3-Thiadiazole Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in substituted 1,2,3-thiadiazole systems. The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Understanding the tautomeric behavior of these compounds is crucial for elucidating structure-activity relationships (SAR), predicting biological activity, and optimizing drug design.

Core Concepts of Tautomerism in 1,2,3-Thiadiazoles

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a key consideration in the study of substituted 1,2,3-thiadiazoles. The primary forms of tautomerism observed in these systems are amino-imino, hydroxy-oxo (keto-enol), and thiol-thione tautomerism. The position of the equilibrium is influenced by a variety of factors including the nature and position of substituents, solvent polarity, temperature, and pH.

Amino-Imino Tautomerism

Substituted 5-amino-1,2,3-thiadiazoles can exist in equilibrium between the amino and imino forms. The amino tautomer is generally considered to be the more stable form in most conditions.

cluster_amino Amino Tautomer cluster_imino Imino Tautomer Amino Imino Amino->Imino

Caption: Amino-imino tautomerism in 5-amino-1,2,3-thiadiazole.

Hydroxy-Oxo (Keto-Enol) Tautomerism

4-Hydroxy-1,2,3-thiadiazoles can undergo tautomerization to their corresponding oxo (or keto) form. The stability of these tautomers is highly dependent on the solvent and the potential for intramolecular hydrogen bonding.[1]

cluster_hydroxy Hydroxy (Enol) Tautomer cluster_oxo Oxo (Keto) Tautomer Hydroxy Oxo Hydroxy->Oxo

Caption: Hydroxy-oxo tautomerism in 4-hydroxy-1,2,3-thiadiazole.

Thiol-Thione Tautomerism

For 1,2,3-thiadiazoles substituted with a mercapto group, a thiol-thione equilibrium exists. Computational and experimental studies on related five-membered heterocycles suggest that the thione form is often more stable.[2][3]

cluster_thiol Thiol Tautomer cluster_thione Thione Tautomer Thiol Thione Thiol->Thione

Caption: Thiol-thione tautomerism in a mercapto-substituted 1,2,3-thiadiazole.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is governed by several interconnected factors. Understanding these influences is paramount for predicting and controlling the tautomeric state of a given 1,2,3-thiadiazole derivative.

cluster_factors Influencing Factors TautomericEquilibrium Tautomeric Equilibrium in 1,2,3-Thiadiazoles SolventPolarity Solvent Polarity TautomericEquilibrium->SolventPolarity SubstituentEffects Substituent Effects (Electronic & Steric) TautomericEquilibrium->SubstituentEffects HydrogenBonding Hydrogen Bonding (Intra- & Intermolecular) TautomericEquilibrium->HydrogenBonding Temperature Temperature TautomericEquilibrium->Temperature pH pH TautomericEquilibrium->pH

Caption: Key factors influencing tautomeric equilibria in substituted 1,2,3-thiadiazoles.

Quantitative Data on Tautomeric Equilibria

While specific quantitative data for tautomeric equilibria in substituted 1,2,3-thiadiazoles are not extensively available in the current literature, studies on related thiadiazole and triazole systems provide valuable insights. The following tables present illustrative data from substituted 1,3,4-thiadiazole and 1,2,5-thiadiazole systems, which can serve as a predictive guide for 1,2,3-thiadiazole analogues.

Table 1: Keto-Enol Tautomerism of a Substituted 1,3,4-Thiadiazole Derivative in Various Solvents [1]

SolventDielectric Constant (ε)Keto Form (%)Enol Form (%)Equilibrium Constant (KT = [Enol]/[Keto])
Chloroform-d (CDCl₃)4.840.759.31.46
Methanol-d₄ (CD₃OD)32.710000
Dimethyl sulfoxide-d₆ (DMSO-d₆)46.761.419.30.31

Table 2: Calculated Relative Energies of Tautomers of 3-Hydroxy-1,2,5-Thiadiazole Derivatives in the Gas Phase [4]

Substituent at C4TautomerRelative Energy (kcal/mol)
-NO₂OH0.00
NH2.98
-CNOH0.00
NH1.95
-FOH0.00
NH3.55
-HOH0.00
NH2.13
-CH₃OH0.00
NH4.01
-NH₂OH5.33
NH0.00

Experimental and Computational Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is essential for the comprehensive study of tautomerism in 1,2,3-thiadiazole systems.

Experimental Workflow

cluster_workflow Experimental Workflow for Tautomer Analysis Synthesis Synthesis & Purification of Substituted 1,2,3-Thiadiazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) in various solvents Synthesis->NMR UVVis UV-Vis Spectroscopy in various solvents Synthesis->UVVis XRay Single Crystal X-ray Diffraction (for solid state) Synthesis->XRay DataAnalysis Data Analysis & Equilibrium Constant Determination NMR->DataAnalysis UVVis->DataAnalysis XRay->DataAnalysis

Caption: A typical experimental workflow for the investigation of tautomerism.

Detailed Methodologies

Objective: To identify and quantify the different tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,3-thiadiazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is particularly useful for identifying carbonyl carbons in keto tautomers or carbons involved in C=N bonds in imino tautomers.

  • ¹⁵N NMR Acquisition: If feasible, ¹⁵N NMR can provide direct information about the protonation state of the nitrogen atoms in the heterocyclic ring.

  • Data Analysis:

    • Identify distinct sets of signals corresponding to each tautomer.

    • Integrate the signals of non-exchangeable protons unique to each tautomer.

    • Calculate the molar ratio of the tautomers from the integral values.

    • Determine the equilibrium constant (KT).

Objective: To observe the electronic transitions of the different tautomers, which often have distinct absorption maxima.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 1,2,3-thiadiazole derivative in a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane). The concentration should be adjusted to obtain an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.

  • Data Analysis:

    • Deconvolute overlapping absorption bands to identify the λmax for each tautomer.

    • Changes in the relative intensities of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

Computational Chemistry Protocol

Objective: To predict the relative stabilities of the tautomers and to support the interpretation of experimental data.

Methodology:

  • Structure Preparation: Build the 3D structures of all possible tautomers of the substituted 1,2,3-thiadiazole.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[5]

    • Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

  • Solvation Modeling: To simulate the effect of different solvents, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[5] Perform geometry optimizations and frequency calculations in the presence of the solvent model.

  • Energy Calculation and Tautomer Ratio Prediction:

    • Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.

    • The relative free energy (ΔG) between two tautomers can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RT ln(KT).

  • Spectroscopic Prediction:

    • Simulate NMR chemical shifts (using methods like GIAO) and compare them with experimental data to aid in the assignment of signals to specific tautomers.

    • Calculate electronic transitions (using Time-Dependent DFT, TD-DFT) to predict UV-Vis spectra and compare with experimental results.

Conclusion

The tautomeric behavior of substituted 1,2,3-thiadiazoles is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. While quantitative experimental data for these specific systems remain an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for their study. A combined approach utilizing high-resolution NMR spectroscopy, UV-Vis spectrophotometry, and quantum chemical calculations is essential for a thorough understanding and prediction of tautomeric equilibria in this important class of heterocyclic compounds.

References

X-ray crystal structure of 4-Methyl-1,2,3-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the X-ray Crystal Structure of 4-Methyl-1,2,3-thiadiazole Derivatives

This guide provides a detailed overview of the X-ray crystal structures of select this compound derivatives, targeting researchers, scientists, and professionals in drug development. It encompasses experimental protocols, and crystallographic data, and visualizes the synthetic workflow.

Introduction

The 1,2,3-thiadiazole ring is a significant scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide range of biological activities. The incorporation of a 4-methyl group can influence the molecule's steric and electronic properties, potentially enhancing its biological efficacy. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships and for rational drug design. This document focuses on the synthesis and crystallographic analysis of two notable derivatives containing the this compound moiety.

Experimental Protocols

The synthesis of the detailed this compound derivatives generally involves a multi-step process, culminating in a cyclization reaction to form the fused heterocyclic systems. The subsequent crystallization is typically achieved by slow evaporation from a suitable solvent.

Synthesis of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole

The synthesis of this derivative involves the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with carboxylic acids in the presence of phosphorus oxychloride.[1] All newly synthesized compounds were characterized by proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), electroionization mass spectrometry (EI/MS), and elemental analysis.[1]

Synthesis of 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole

This compound has been synthesized through the reaction of 4-amino-3-(4-methyl-1,2,3-thiadiazolyl)-5-mercapto-1,2,4-triazole with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid and phosphorus oxychloride.[2] The resulting structure was characterized by IR, ¹H NMR, EI-MS, elemental analysis, and single-crystal X-ray diffraction.[2]

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of the solvent from the solution of the purified compound. The choice of solvent is critical and is determined empirically for each derivative.

X-ray Crystallography Data

The crystallographic data for the two derivatives are summarized below. These data provide a quantitative description of the crystal packing and molecular geometry.

Table 1: Crystallographic Data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1][2][3]triazolo[3,4-b][1][3][4]thiadizole
ParameterValue
Chemical FormulaC₁₂H₁₀N₆S₂
Molecular Weight302.38 g/mol
Crystal SystemNot available in abstract
Space GroupNot available in abstract
Unit Cell DimensionsNot available in abstract
VolumeNot available in abstract
ZNot available in abstract
Density (calculated)Not available in abstract
Absorption CoefficientNot available in abstract
F(000)Not available in abstract
R-factorNot available in abstract
Note: The detailed crystallographic data for this compound would be available in the full-text publication. The abstract confirms the structure was determined by X-ray diffraction crystallography and mentions the observation of intermolecular hydrogen bonds and other weak interactions.[1]
Table 2: Crystallographic Data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][1][3][4]thiadiazole
ParameterValue
Chemical FormulaC₉H₆N₈S₃
Molecular Weight322.40 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 2.0053(4) nm, b = 1.3081(3) nm, c = 1.0556(2) nm, β = 112.69(3)°
Volume2.5548(9) nm³
Z4
Density (calculated)1.676 g/cm³
Absorption Coefficient (μ)0.582 mm⁻¹
F(000)1312
R-factor0.0546
wR-factor0.1523
Source: [2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.

experimental_workflow start Starting Materials (e.g., 4-amino-3-(4-methyl-1,2,3-thiadiazolyl) -5-mercapto-1,2,4-triazole, carboxylic acid) synthesis Synthesis (Condensation/Cyclization with POCl3) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure Structure Solution and Refinement xray->structure analysis Data Analysis (Bond lengths, angles, etc.) structure->analysis end Final Crystal Structure analysis->end

Caption: General workflow for synthesis and crystallographic analysis.

Conclusion

The X-ray crystal structures of this compound derivatives provide invaluable information for understanding their molecular conformation and intermolecular interactions. The presented data for 3,6-bis(4-methyl-1,2,3-thiadiazol-5-yl)-1,2,4-triazolo[3,4-b][3][1][2]thiadiazole reveals a monoclinic crystal system with specific unit cell parameters. While detailed crystallographic data for 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[3][4][1]triazolo[3,4-b][3][1][2]thiadizole require access to the full publication, its structural determination via X-ray diffraction has been confirmed. This technical guide serves as a foundational resource for researchers in the field, highlighting the importance of crystallographic studies in the development of novel therapeutic and agrochemical agents based on the this compound scaffold.

References

Solubility of 4-Methyl-1,2,3-thiadiazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-Methyl-1,2,3-thiadiazole in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals who engage with novel molecular entities, understanding the fundamental property of solubility is not merely an academic exercise; it is a critical cornerstone of synthesis, purification, formulation, and ultimately, therapeutic efficacy. This compound and its derivatives represent a class of compounds with significant potential in agriculture and medicine, demonstrating a range of biological activities including antifungal, antiviral, and anticancer properties.[1][2] The utility of these compounds, however, is intrinsically linked to their behavior in various solvent systems.

This technical guide is designed to provide a comprehensive understanding of the solubility of this compound in organic solvents. In the absence of extensive published quantitative solubility data for the parent compound, this document takes a first-principles approach. We will first dissect the molecular structure of this compound to predict its solubility based on established chemical principles. Subsequently, we will provide a detailed, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Part 1: Theoretical Assessment of Solubility

The adage "like dissolves like" serves as our guiding principle in predicting the solubility of a solute in a given solvent.[3][4] This principle is rooted in the polarity of the molecules and the nature of intermolecular forces.

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first examine its structure:

  • Heterocyclic Ring: The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The presence of these heteroatoms, with their differing electronegativities compared to carbon, introduces polarity into the ring system.

  • Methyl Group: The methyl (-CH₃) group is a nonpolar, electron-donating group.

  • Overall Polarity: The combination of the polar thiadiazole ring and the nonpolar methyl group results in a molecule of moderate polarity. It is not as polar as, for instance, a low-molecular-weight alcohol, but it is significantly more polar than a simple hydrocarbon.

  • Hydrogen Bonding: this compound does not possess any hydrogen bond donor groups (like -OH or -NH). However, the nitrogen atoms in the ring can act as hydrogen bond acceptors.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can forecast the solubility of this compound in different classes of organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the nitrogen atoms of the thiadiazole ring, and their overall polarity is compatible with the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polarity of these solvents aligns well with that of this compound. The lack of hydrogen bond donation from the solvent is not a significant hindrance due to the solute's nature.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateWhile the methyl group contributes some nonpolar character, the dominant polarity of the thiadiazole ring will likely limit solubility in highly nonpolar solvents. Some solubility in moderately nonpolar solvents like diethyl ether is expected.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can effectively solvate a range of organic compounds.

This predictive framework provides a strong starting point for solvent selection in synthesis, chromatography, and other applications.

Part 2: Experimental Determination of Solubility

A theoretical understanding must be validated by empirical data. The following section outlines a robust, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the gravimetric analysis of a saturated solution, a reliable and widely used technique.[3][5]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Obtain pure this compound add_excess Add excess solid to a known volume of solvent in a sealed vial prep_compound->add_excess prep_solvent Select and dry organic solvent prep_solvent->add_excess prep_glassware Clean and dry glassware (vials, filters) weigh_empty Weigh a clean, dry vial prep_glassware->weigh_empty equilibrate Agitate at constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter an aliquot of the supernatant through a syringe filter (e.g., 0.45 µm PTFE) settle->filter add_aliquot Transfer a known volume of the filtrate to the weighed vial filter->add_aliquot weigh_empty->add_aliquot evaporate Evaporate the solvent under a stream of nitrogen or in a vacuum oven add_aliquot->evaporate weigh_final Weigh the vial with the dried residue evaporate->weigh_final calculate Calculate solubility (e.g., in g/100 mL or mol/L) weigh_final->calculate

Caption: Gravimetric method for solubility determination.

Detailed Protocol

Materials and Equipment:

  • Pure this compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Constant temperature shaker or water bath

  • Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Evaporation system (e.g., nitrogen stream, vacuum oven)

Procedure:

  • Preparation:

    • Ensure the this compound is of high purity to avoid erroneous results.

    • Use dry solvents, as water can significantly affect solubility.

    • Precisely weigh several clean, dry scintillation vials and record their masses.

  • Creating a Saturated Solution:

    • To a vial containing a known volume (e.g., 5.00 mL) of the chosen solvent, add an excess of this compound. "Excess" means that undissolved solid should be clearly visible after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker (e.g., 25 °C ± 0.1 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Sample Collection:

    • After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully draw a known volume of the clear supernatant into a syringe.

    • Attach a syringe filter and dispense the filtrate into a pre-weighed vial. The filtration step is crucial to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution transferred.

    • Carefully evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute residue.

  • Calculation:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Solubility can then be expressed in various units:

      • g/L = (Mass of residue in g) / (Volume of aliquot in L)

      • mol/L = (Mass of residue in g / Molar mass of compound) / (Volume of aliquot in L)

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks:

  • Visual Confirmation of Excess Solid: Ensures that the solution is indeed saturated.

  • Constant Temperature Control: Solubility is temperature-dependent, so maintaining a stable temperature is critical for reproducibility.

  • Replicate Measurements: The experiment should be performed in triplicate for each solvent to ensure the precision and reliability of the results. The standard deviation of these measurements will indicate the robustness of the data.

Part 3: Logical Relationships in Solubility

The interplay between solute and solvent properties dictates the outcome of a solubility experiment. This relationship can be visualized as a decision-making process for solvent selection.

solubility_logic cluster_solvents Solvent Properties cluster_outcomes Predicted Outcome solute {this compound | - Moderately Polar - H-bond Acceptor} polar_protic Polar Protic (e.g., Methanol) + Polarity + H-bond Donor solute->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., DMSO) + Polarity - H-bond Donor solute->polar_aprotic Good Interaction nonpolar Nonpolar (e.g., Hexane) - Polarity - H-bond Donor solute->nonpolar Weak Interaction high_sol High Solubility polar_protic->high_sol polar_aprotic->high_sol low_sol Low Solubility nonpolar->low_sol mod_sol Moderate Solubility

Caption: Solute-solvent interaction logic.

Conclusion

While a comprehensive public database of the solubility of this compound in organic solvents is not yet established, a thorough understanding of its molecular structure allows for robust predictions. Its moderate polarity and hydrogen bond accepting capabilities suggest high solubility in polar protic and aprotic solvents, with diminishing solubility in nonpolar media. This guide provides both the theoretical framework for these predictions and a detailed, reliable experimental protocol for their empirical validation. By employing these methods, researchers in drug discovery and chemical synthesis can confidently determine the solubility parameters of this compound, enabling the optimization of reaction conditions, purification strategies, and formulation development.

References

Quantum Chemical Blueprint of 1,2,3-Thiadiazole: A Technical Guide for Molecular Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Quantum Chemical Calculations of the 1,2,3-Thiadiazole Molecular Structure

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] A profound understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating these characteristics at the atomic level, providing critical insights into molecular stability, reactivity, and potential biological interactions.[2][3] This guide offers a comprehensive overview of the theoretical methodologies, key computed parameters, and a comparison with experimental data for the 1,2,3-thiadiazole core.

Core Computational Protocol: Unveiling the Molecular Geometry

The foundational step in the computational analysis of 1,2,3-thiadiazole is the determination of its lowest energy (most stable) three-dimensional structure through geometry optimization.

Experimental Protocol: Quantum Chemical Calculations

A typical and robust protocol for the geometry optimization and subsequent property calculation of 1,2,3-thiadiazole and its derivatives involves the following steps:

  • Initial Structure Input: A preliminary 3D structure of the 1,2,3-thiadiazole molecule is constructed using molecular modeling software.

  • Method and Basis Set Selection: The choice of computational method and basis set is crucial for accuracy and computational cost.

    • Method: Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional is a widely used and well-validated choice for such systems.[1] Other functionals like M06-2X can also be employed. For comparative purposes, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be utilized.

    • Basis Set: A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electron distribution around the atoms.[1] Pople-style basis sets like 6-31G(d) are also commonly used for initial optimizations.

  • Geometry Optimization: The initial structure is then optimized to find the minimum energy conformation. This iterative process adjusts the bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the vibrational (infrared and Raman) spectra of the molecule.

  • Property Calculations: With the optimized geometry, various electronic properties can be calculated, including:

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

A visual representation of this computational workflow is provided below.

Quantum Chemical Calculation Workflow cluster_input Input cluster_calculation Calculation cluster_output Output initial_structure Initial 3D Structure method_selection Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom prop_calc Electronic Property Calculation freq_calc->prop_calc vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_prop Electronic Properties (MEP, HOMO/LUMO) prop_calc->elec_prop

A streamlined workflow for quantum chemical calculations on 1,2,3-thiadiazole.

Data Presentation: A Comparative Analysis of Molecular Structure

A critical aspect of computational chemistry is the validation of calculated results against experimental data. The gas-phase molecular structure of 1,2,3-thiadiazole has been precisely determined using microwave spectroscopy. The tables below present a comparison of these experimental values with those obtained from various quantum chemical methods.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) of 1,2,3-Thiadiazole

BondExperimental (Microwave)HF/6-31G(d)MP2/6-31G(d)B3LYP/6-31G(d)
S(1) - N(2)1.6991.6851.7121.703
N(2) - N(3)1.2991.2651.3211.297
N(3) - C(4)1.3651.3421.3681.361
C(4) - C(5)1.3831.3751.3891.385
C(5) - S(1)1.7211.7111.7251.720
C(4) - H(4)1.0781.0721.0811.080
C(5) - H(5)1.0771.0711.0801.079

Table 2: Comparison of Calculated and Experimental Bond Angles (°) of 1,2,3-Thiadiazole

AngleExperimental (Microwave)HF/6-31G(d)MP2/6-31G(d)B3LYP/6-31G(d)
C(5)-S(1)-N(2)91.091.290.991.1
S(1)-N(2)-N(3)111.4111.8111.2111.5
N(2)-N(3)-C(4)116.8117.1116.5116.8
N(3)-C(4)-C(5)110.1109.8110.3110.0
C(4)-C(5)-S(1)110.7110.1111.1110.6
N(3)-C(4)-H(4)128.8129.0128.7128.9
S(1)-C(5)-H(5)124.2124.5124.0124.3

Experimental data sourced from the work of Otto L. Stiefvater.

Vibrational Frequencies: A Harmony of Theory and Experiment

The vibrational spectrum of a molecule provides a unique fingerprint and is invaluable for its identification and characterization. Quantum chemical calculations can predict these frequencies, offering insights into the nature of the molecular vibrations.

Experimental Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the 1,2,3-thiadiazole derivative is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups and bond vibrations within the molecule.

Table 3: Comparison of Calculated (B3LYP/6-31G(d)) and Experimental Vibrational Frequencies (cm⁻¹) for 1,2,3-Thiadiazole

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C-H)3105, 3092~3100-3000C-H stretching
ν(Ring)1455, 1380~1600, ~1450Ring stretching
δ(C-H) in-plane1250, 1180-C-H in-plane bending
ν(Ring)1040~1070Ring breathing
γ(C-H) out-of-plane890, 850~760, ~690C-H out-of-plane bending
Ring torsion620, 550-Ring puckering/torsion

Note: Experimental frequencies for the parent 1,2,3-thiadiazole are less well-defined in the literature; the values presented are typical for substituted derivatives.

Signaling Pathways and Drug Development

1,2,3-Thiadiazole derivatives have shown promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in various cancers.

The diagram below illustrates the PI3K/Akt signaling cascade and indicates where 1,2,3-thiadiazole inhibitors may exert their effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiadiazole 1,2,3-Thiadiazole Inhibitor Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition

The PI3K/Akt signaling pathway and potential inhibition by 1,2,3-thiadiazole derivatives.

References

Methodological & Application

Application Notes and Protocols: Ugi Reaction for the Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Methyl-1,2,3-thiadiazole derivatives using the Ugi four-component reaction (U-4CR). This one-pot reaction offers an efficient and versatile method for generating a library of novel compounds with potential applications in agriculture and medicine, particularly as antifungal and antiviral agents.

Introduction

The this compound scaffold is a key pharmacophore in the development of new bioactive molecules. The Ugi four-component reaction, a multicomponent reaction (MCR), provides a powerful and atom-economical approach to synthesize derivatives of this important heterocyclic system. The reaction convenes an aldehyde, an amine, a carboxylic acid (in this case, this compound-5-carboxylic acid), and an isocyanide in a single step to produce α-acetamido carboxamides. This methodology allows for the rapid generation of diverse molecular structures for structure-activity relationship (SAR) studies.

Reaction Principle

The Ugi four-component reaction proceeds through a series of equilibria, culminating in the irreversible formation of a stable α-acylamino-carboxamide product. The key steps involve the formation of an imine from the aldehyde and amine, which is then protonated. The isocyanide adds to the iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate to undergo a Mumm rearrangement, yielding the final product.

Experimental Protocols

General Protocol for the Synthesis of this compound-5-carboxamide Derivatives via U-4CR

This protocol outlines the general procedure for the synthesis of a library of this compound derivatives.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (e.g., 3-chloro-4-methylbenzenamine or 3-fluoro-4-methylbenzenamine) (1.1 eq)

  • This compound-5-carboxylic acid (1.3 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (0.9 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • To a solution of the amine (1.1 eq) in methanol in a round-bottom flask, add the aldehyde (1.0 eq) in an ice-water bath.

  • Stir the reaction mixture at room temperature for 6 hours to facilitate imine formation.

  • Add a solution of this compound-5-carboxylic acid (1.3 eq) in methanol to the reaction mixture.

  • After 5 minutes, add the isocyanide (0.9 eq) to the mixture while maintaining the ice-water bath.

  • Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

Detailed Protocol for a Representative Synthesis

While a specific detailed protocol for a named derivative was not available in the searched literature, a representative procedure can be extrapolated. The following is a hypothetical detailed protocol for the synthesis of N-cyclohexyl-2-((3-chloro-4-methylphenyl)amino)-2-(phenyl)-N-(this compound-5-carbonyl)acetamide, based on the general procedure.

Materials:

  • Benzaldehyde (0.297 g, 2.8 mmol, 1.0 eq)

  • 3-chloro-4-methylbenzenamine (0.439 g, 3.1 mmol, 1.1 eq)

  • This compound-5-carboxylic acid (0.522 g, 3.6 mmol, 1.3 eq)

  • Cyclohexyl isocyanide (0.275 g, 2.5 mmol, 0.9 eq)

  • Methanol (20 mL)

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Combine 3-chloro-4-methylbenzenamine (0.439 g, 3.1 mmol) and methanol (10 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice-water bath and add benzaldehyde (0.297 g, 2.8 mmol) dropwise with stirring.

  • Remove the ice-water bath and stir the reaction mixture at room temperature for 6 hours.

  • In a separate beaker, dissolve this compound-5-carboxylic acid (0.522 g, 3.6 mmol) in methanol (10 mL).

  • Add the carboxylic acid solution to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture again in an ice-water bath and add cyclohexyl isocyanide (0.275 g, 2.5 mmol) dropwise.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Synthesis and Characterization Data

The Ugi reaction allows for the synthesis of a wide range of this compound derivatives with varying yields.[1] The structures of the synthesized compounds are typically confirmed by proton nuclear magnetic resonance and high-resolution mass spectrometry.[2]

Compound IDAmine ComponentAldehyde ComponentIsocyanide ComponentYield (%)Melting Point (°C)
1 3-chloro-4-methylphenylamine3-(trifluoromethyl)phenylCyclohexyl isocyanide89213-217[1]
General Range Aryl aminesAromatic aldehydesCyclohexyl isocyanide3-89[1]Not Reported
Biological Activity Data

The synthesized this compound derivatives have shown promising fungicidal and antiviral activities.

Table 1: Fungicidal Activity of Selected Derivatives

Compound Derivative ContainingFungicidal Activity Spectrum
3-(trifluoromethyl)phenyl and 2-methylphenylPotential wide spectrum of fungicidal activity.[2]

Note: Specific EC50 values for a broad range of fungal species were not available in the reviewed literature.

Table 2: Antiviral Activity against Tobacco Mosaic Virus (TMV)

Compound Derivative ContainingIn Vitro Activity against TMVIn Vivo Bioactivity against TMV
3-(trifluoromethyl)phenyl and 4-hydroxyphenylGood potential direct antivirus activities.[2]Not Reported
Phenyl, 2-(trifluoromethyl)phenyl, 3-(trifluoromethyl)phenyl, 3-nitrophenyl, 4-nitrophenyl, 2-methylphenyl, and 4-hydroxyphenylNot ReportedGood potential bioactivities including protection, inactivation, curative, and induction activities.[2]

Note: The replacement of a chlorine atom with a fluorine atom in the amine component has been shown to improve the direct inhibition activities against TMV in vitro.[2]

Visualizations

Ugi Four-Component Reaction (U-4CR) Mechanism

Ugi_Reaction_Mechanism Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine (R2-NH2) Amine->Imine CarboxylicAcid This compound -5-carboxylic acid Adduct Intermediate Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R3-NC) NitrilliumIon Nitrillium Ion Isocyanide->NitrilliumIon Imine->NitrilliumIon + Isocyanide NitrilliumIon->Adduct + Carboxylate FinalProduct α-Acylamino Carboxamide (Final Product) Adduct->FinalProduct Mumm Rearrangement Experimental_Workflow Start Start Step1 1. Mix Amine and Aldehyde in Methanol (Ice Bath) Start->Step1 Step2 2. Stir at Room Temperature (6 hours) Step1->Step2 Step3 3. Add Carboxylic Acid Solution Step2->Step3 Step4 4. Add Isocyanide (Ice Bath) Step3->Step4 Step5 5. Reaction Monitoring (TLC) Step4->Step5 Step6 6. Work-up and Purification (Recrystallization/Chromatography) Step5->Step6 Step7 7. Characterization (NMR, HRMS) Step6->Step7 End Final Product Step7->End

References

Application Notes and Protocols for Iodine-Catalyzed Cyclization of 4-Substituted 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted 1,2,3-thiadiazoles via an iodine-catalyzed cyclization reaction. The described method utilizes readily available starting materials and offers a broad substrate scope with good to excellent yields, making it a valuable tool in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.

Introduction

1,2,3-thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research due to their diverse biological activities. The iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur in dimethyl sulfoxide (DMSO) has emerged as an efficient and practical method for the synthesis of 4-aryl-1,2,3-thiadiazoles.[1][2][3] This approach is characterized by its operational simplicity, high step-economy in a one-pot fashion, and broad substrate scope.[1][4] The key to this transformation is the in situ regeneration of iodine, with DMSO acting as both a solvent and a dual oxidant.[1][4]

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the iodine-catalyzed synthesis of various 4-aryl-1,2,3-thiadiazoles.

Table 1: Substrate Scope for the Iodine-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles [5]

EntrySubstrate (N-tosylhydrazone of)ProductYield (%)
1Acetophenone4-phenyl-1,2,3-thiadiazole79
24'-Methylacetophenone4-(p-tolyl)-1,2,3-thiadiazole85
34'-Methoxyacetophenone4-(4-methoxyphenyl)-1,2,3-thiadiazole82
44'-Fluoroacetophenone4-(4-fluorophenyl)-1,2,3-thiadiazole75
54'-Chloroacetophenone4-(4-chlorophenyl)-1,2,3-thiadiazole78
64'-Bromoacetophenone4-(4-bromophenyl)-1,2,3-thiadiazole80
74'-Trifluoromethylacetophenone4-(4-(trifluoromethyl)phenyl)-1,2,3-thiadiazole65
83'-Methoxyacetophenone4-(3-methoxyphenyl)-1,2,3-thiadiazole76
92'-Methylacetophenone4-(o-tolyl)-1,2,3-thiadiazole72
102-Naphthyl methyl ketone4-(naphthalen-2-yl)-1,2,3-thiadiazole88
111-Naphthyl methyl ketone4-(naphthalen-1-yl)-1,2,3-thiadiazole70
12Propiophenone4-ethyl-1,2,3-thiadiazole60

Reaction conditions: N-tosylhydrazone (0.3 mmol), S₈ (0.6 mmol), I₂ (10 mol%), DMSO (3 mL), 100°C, 5 h, under Argon atmosphere. Isolated yields.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Aryl-1,2,3-thiadiazoles from N-Tosylhydrazones[1]

This protocol describes the iodine-catalyzed cyclization of a substituted N-tosylhydrazone with elemental sulfur.

Materials:

  • Substituted N-tosylhydrazone (1.0 equiv)

  • Elemental sulfur (S₈) (2.0 equiv)

  • Iodine (I₂) (0.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube (25 mL)

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL Schlenk tube, add the substituted N-tosylhydrazone (0.3 mmol, 1.0 equiv), elemental sulfur (0.6 mmol, 2.0 equiv), and iodine (0.03 mmol, 10 mol%).

  • Seal the tube, and degas by evacuating and backfilling with argon three times.

  • Add DMSO (3 mL) to the tube under an argon atmosphere.

  • Stir the reaction mixture at 100°C for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.

Protocol 2: One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles from Aryl Ketones[6]

This protocol allows for the direct synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding aryl ketone without the need to isolate the N-tosylhydrazone intermediate.

Materials:

  • Aryl ketone (1.0 equiv)

  • p-Toluenesulfonylhydrazide (TsNHNH₂) (1.1 equiv)

  • Elemental sulfur (S₈) (2.0 equiv)

  • Iodine (I₂) (0.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube (25 mL)

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a 25 mL Schlenk tube, add the aryl ketone (0.3 mmol, 1.0 equiv), p-toluenesulfonylhydrazide (0.33 mmol, 1.1 equiv), elemental sulfur (0.6 mmol, 2.0 equiv), and iodine (0.03 mmol, 10 mol%).

  • Seal the tube, and degas by evacuating and backfilling with argon three times.

  • Add DMSO (3 mL) to the tube under an argon atmosphere.

  • Stir the reaction mixture at 100°C for 5 hours.

  • Follow steps 5-11 from Protocol 1 for workup and purification.

Visualizations

Reaction Mechanism

The proposed mechanism for the iodine-catalyzed cyclization involves several key steps, including the formation of a vinyl iodide intermediate, reaction with sulfur, and subsequent intramolecular cyclization. The catalytic cycle is maintained by the oxidation of in situ generated HI back to I₂ by DMSO.

Reaction_Mechanism cluster_catalyst Catalytic Cycle cluster_reaction Main Reaction Pathway I2 I₂ HI HI I2->HI Reaction with N-Tosylhydrazone NTH N-Tosylhydrazone HI->I2 Oxidation by DMSO VI Vinyl Iodide Intermediate NTH->VI + I₂ S_adduct Sulfur Adduct VI->S_adduct + S₈ Thiadiazole 4-Aryl-1,2,3-Thiadiazole S_adduct->Thiadiazole Intramolecular Cyclization - TsH, -S₇

Caption: Proposed reaction mechanism for the iodine-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted 1,2,3-thiadiazoles.

Experimental_Workflow start Start reagents Combine Reactants: N-Tosylhydrazone (or Ketone + TsNHNH₂) Sulfur (S₈) Iodine (I₂) start->reagents reaction Heat at 100°C in DMSO under Argon for 5h reagents->reaction workup Quench with Na₂S₂O₃ and Extract with EtOAc reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolated 4-Substituted 1,2,3-Thiadiazole purification->product

References

Application Notes and Protocols: 4-Methyl-1,2,3-thiadiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methyl-1,2,3-thiadiazole, a valuable heterocyclic building block. Its unique structural features and reactivity allow for the construction of diverse and biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. The following sections detail key synthetic transformations, experimental protocols, and biological activities of derived compounds.

Introduction to this compound

The 1,2,3-thiadiazole ring is a significant pharmacophore due to its wide range of biological activities, including antifungal, antiviral, and insecticidal properties.[1][2] Notably, some 1,2,3-thiadiazole derivatives act as plant activators, inducing systemic acquired resistance in plants against various pathogens.[3] this compound, in particular, serves as a readily available and versatile starting material for the synthesis of more complex molecules. Its derivatives have shown promise as potential fungicides and antiviral agents against pathogens like the Tobacco Mosaic Virus (TMV).[4][5][6]

Key Synthetic Applications

Two prominent applications of this compound in organic synthesis are highlighted below: the Ugi four-component reaction (Ugi-4CR) for the rapid generation of carboxamide libraries and the synthesis of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][3][4][7]thiadiazoles.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful one-pot, multi-component reaction that allows for the rapid and efficient synthesis of α-acylamino carboxamides.[4][5] Using this compound-5-carboxylic acid as the acid component, diverse libraries of compounds can be generated by varying the amine, aldehyde (or ketone), and isocyanide inputs. This approach is particularly valuable for lead discovery and optimization in drug and pesticide development.[4][5]

Logical Workflow for Ugi-4CR using this compound-5-carboxylic Acid

Ugi_4CR_Workflow Amine Amine (e.g., 3-chloro-4-methylbenzenamine) Reaction Ugi Four-Component Reaction Amine->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Acid This compound -5-carboxylic acid Acid->Reaction Isocyanide Isocyanide (e.g., Cyclohexyl isocyanide) Isocyanide->Reaction Methanol Methanol (Solvent) Methanol->Reaction Product This compound -5-carboxamide Derivative Reaction->Product

Caption: Workflow of the Ugi four-component reaction.

Synthesis of Fused 1,2,4-Triazolo[3,4-b][3][4][7]thiadiazoles

This compound can be elaborated into more complex, fused heterocyclic systems. A notable example is the synthesis of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoles. These compounds are of interest due to their potential as broad-spectrum fungicides.[3][8] The synthetic sequence involves the conversion of a this compound-5-carboxylic acid derivative into a key intermediate, 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione, which is then cyclized with various carboxylic acids.[3]

Experimental Workflow for the Synthesis of Fused Triazolothiadiazoles

Triazolothiadiazole_Synthesis Start Ethyl this compound -5-carboxylate Intermediate1 This compound -5-carbohydrazide Start->Intermediate1 Step A Step1 Hydrazine Hydrate in Methanol Intermediate2 3-(4-Methyl-1,2,3-thiadiazolyl) -4-amino-1,2,4-triazole-5-thione Intermediate1->Intermediate2 Step B Step2 1. KOH, CS2 in Methanol 2. Hydrazine Hydrate Product 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl) [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Intermediate2->Product Step C Step3 Substituted Carboxylic Acid, POCl3, Reflux

Caption: Synthesis of fused triazolothiadiazoles.

Experimental Protocols

General Synthetic Procedure for this compound-5-carboxamide Derivatives via Ugi-4CR[4]
  • To a solution of an amine (e.g., 3-chloro-4-methylbenzenamine, 3.0 mmol) in methanol in an ice-water bath, add the aldehyde (e.g., benzaldehyde, 2.8 mmol).

  • Stir the reaction mixture for 6 hours at room temperature to facilitate imine formation.

  • Add a solution of this compound-5-carboxylic acid (3.6 mmol) in methanol to the mixture.

  • After 5 minutes, add the isocyanide (e.g., cyclohexyl isocyanide, 2.6 mmol) to the mixture in an ice-water bath.

  • Allow the reaction to proceed, monitoring by TLC until completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Synthesis of 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoles[3][9]

Step A: Preparation of this compound-5-carboxylic Acid Hydrazide

  • To a solution of this compound-5-carboxylic acid ethyl ester (10 mmol) in 10 mL of methanol, add hydrazine hydrate (12 mmol).[3][9]

  • Stir the mixture vigorously for 30 minutes at room temperature.[3][9]

  • Filter the resulting solid and wash with cold methanol.[3][9]

  • Recrystallize the solid from methanol to yield pure this compound-5-carboxylic acid hydrazide.[3][9]

Step B: Preparation of 3-(4-Methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione

  • Mix this compound-5-carboxylic acid hydrazide (83 mmol) with a solution of potassium hydroxide (125 mmol) in 50 mL of methanol at 0-5 °C with stirring.[3][9]

  • Add carbon disulfide (125 mmol) dropwise to the mixture and continue stirring for 12 hours at room temperature.[3][9]

  • Collect the solid potassium dithiocarbazinate by filtration and wash with chilled methanol.[3][9]

  • Reflux the collected solid with an excess of hydrazine hydrate for a duration sufficient for cyclization to occur, monitoring by TLC.

  • After cooling, acidify the reaction mixture to precipitate the product.

  • Filter, wash with water, and dry to obtain 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione.

Step C: General Procedure for the Synthesis of 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoles

  • A mixture of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione (1 mmol) and a substituted carboxylic acid (1.1 mmol) in phosphorus oxychloride (5 mL) is refluxed for 5-6 hours.[3]

  • After cooling, slowly pour the reaction mixture into crushed ice with vigorous stirring.[3]

  • Neutralize with sodium bicarbonate.[3]

  • Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., DMSO) to obtain the final product.[3]

Quantitative Data Summary

Table 1: Yields of Synthesized this compound Derivatives
Compound TypeSynthetic MethodYield RangeReference
This compound-5-carboxamidesUgi-4CR3-89%[7]
6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[4][5][7]triazolo[3,4-b][3][4][7]thiadiazolesCyclocondensationGood Yields[3]
Hydrazide-hydrazones of this compound-5-carboxylic acidCondensation57-98%[10]
Substituted phenyl acrylamide 1,2,3-thiadiazole derivativesMulti-step synthesis73.9–99%[1]
Table 2: Biological Activity of Selected this compound Derivatives
Compound/DerivativeTarget Organism/AssayActivityReference
3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[4][5][7]triazolo[3,4-b][3][4][7]thiadiazolePellicularia sasakiiEC₅₀ = 7.28 µmol/L[3][8]
3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[4][5][7]triazolo[3,4-b][3][4][7]thiadiazoleAlternaria solaniEC₅₀ = 42.49 µmol/L[3][8]
Triethyltin this compound-5-carboxylateP. piricolaEC₅₀ = 0.12 µg/mL[1]
Triethyltin this compound-5-carboxylateGibberella zeaeEC₅₀ = 0.16 µg/mL[1]
This compound-5-carbohydrazide derivative with 5-nitro-2-furoyl moietyGram-positive bacteriaMIC = 1.95–15.62 µg/mL[10]
Ugi-4CR derivativesTobacco Mosaic Virus (TMV)Good in vivo protection, inactivation, and curative activities[4][5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The methodologies outlined, particularly the Ugi four-component reaction and the construction of fused ring systems, provide efficient routes to novel molecules with significant potential in agrochemical and pharmaceutical research. The demonstrated biological activities of these derivatives underscore the importance of the this compound scaffold in the design of new bioactive agents.

References

Application Notes and Protocols for 4-Methyl-1,2,3-Thiadiazole Derivatives in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-methyl-1,2,3-thiadiazole derivatives as plant growth regulators. The information is collated from scientific literature, focusing on their synthesis, biological activity, and potential mechanisms of action. While research in this specific area is emerging, this document provides foundational knowledge and detailed protocols to facilitate further investigation.

Introduction

The 1,2,3-thiadiazole ring is a key heterocyclic moiety present in various biologically active compounds. Derivatives of 1,2,3-thiadiazole have been primarily investigated for their fungicidal, insecticidal, and antiviral properties in agricultural applications.[1][2][3][4] Notably, the well-known synthetic plant growth regulator, Thidiazuron (TDZ), features a 1,2,3-thiadiazole core, suggesting that other derivatives, including those with a 4-methyl substitution, may also exhibit plant growth regulatory activities. These activities can range from influencing seed germination and root development to modulating overall plant architecture. This document outlines the current understanding and provides experimental frameworks for exploring the potential of this compound derivatives in plant science.

Data Presentation

The following tables summarize the observed and potential plant growth regulatory effects of this compound derivatives. Due to the limited availability of specific quantitative data for a broad range of these compounds, the data presented here is illustrative and based on published observations of closely related analogues.

Table 1: Effects of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-dione Derivatives on Cucumber (Cucumis sativus) Seedling Growth

Compound IDConcentration (mg/L)Primary Root Elongation (% of Control)Lateral Root GrowthEffect on Vegetative PartsReference
A1 5Significant RetardationSignificant InhibitionNo Negative Effects Observed[5]
B1 5Significant RetardationSignificant InhibitionNo Negative Effects Observed[5]

Table 2: Potential Plant Growth Regulatory Activities of N-(substituted-phenyl)-N'-(this compound-5-yl)-thiourea Derivatives

Compound TypeTest SystemObserved ActivityQuantitative DataReference
Thiourea DerivativesCucumber CotyledonsLow Growth-Regulating ActivityNot Provided[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to synthesize and evaluate this compound derivatives for their plant growth regulatory effects.

Protocol 1: Synthesis of 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones

This protocol is adapted from the synthesis of analogous 1,2,3-thiadiazol-5-ylimidazolidine-2,4-diones.[5]

Materials:

  • This compound-5-carbonyl azide

  • N-arylglycines or N-arylalanines

  • Anhydrous toluene

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve N-arylglycine or N-arylalanine (1.0 eq) in anhydrous toluene.

  • Add this compound-5-carbonyl azide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 3-(4-methyl-1,2,3-thiadiazol-5-yl)-1-arylimidazolidine-2,4-dione.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: Cucumber Seedling Growth Bioassay

This protocol is a standard method for assessing the effects of chemical compounds on seedling growth.

Materials:

  • Cucumber seeds (e.g., Cucumis sativus cv. 'National Pickling')

  • Petri dishes (9 cm diameter) with filter paper

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations

  • Control solution (solvent only)

  • Growth chamber with controlled temperature (e.g., 25°C) and light conditions (e.g., 16h light/8h dark)

  • Ruler or digital caliper for measurements

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare a series of dilutions of the test compounds in sterile distilled water to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mg/L). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%).

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test or control solution.

  • Place 10-15 surface-sterilized cucumber seeds on the filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber in the dark for 24 hours to promote germination.

  • After the initial dark period, transfer the dishes to a 16h light/8h dark cycle.

  • After 5-7 days, carefully remove the seedlings and measure the length of the primary root and the shoot (hypocotyl).

  • Count the number of emerged lateral roots.

  • Calculate the average and standard deviation for each parameter for each treatment.

  • Express the results as a percentage of the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

plant_growth_regulation_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Plant Growth Bioassay cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound derivatives purification Purification (Chromatography/ Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization prep Preparation of Test Solutions characterization->prep germination Seed Germination & Seedling Growth prep->germination measurement Measurement of Growth Parameters germination->measurement data_analysis Data Analysis measurement->data_analysis hormone Hormone Quantification data_analysis->hormone gene Gene Expression Analysis (qRT-PCR) hormone->gene

Caption: Experimental workflow for the investigation of this compound derivatives.

cytokinin_signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response thiadiazole 4-Methyl-1,2,3- thiadiazole derivative receptor Cytokinin Receptor (e.g., AHKs) thiadiazole->receptor Binds to or modulates receptor ahps AHPs (Phosphotransfer) receptor->ahps arrs_b Type-B ARRs (Transcription Factors) ahps->arrs_b Phosphorylation genes Cytokinin-responsive Gene Expression arrs_b->genes division Cell Division & Differentiation genes->division growth Plant Growth Regulation division->growth hormone_crosstalk cluster_hormones Hormone Pathways cluster_effects Phenotypic Effects thiadiazole 4-Methyl-1,2,3- thiadiazole derivative cytokinin Cytokinin Signaling thiadiazole->cytokinin Activates gibberellin Gibberellin Biosynthesis/Signaling cytokinin->gibberellin Inhibits auxin Auxin Transport/Signaling cytokinin->auxin Crosstalk shoot Shoot Growth cytokinin->shoot Promotes (at optimal conc.) root Root Growth cytokinin->root Inhibits (at high conc.) gibberellin->shoot Promotes auxin->root Regulates

References

Application Notes and Protocols: In Vitro Screening of 4-Methyl-1,2,3-thiadiazole Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro screening of 4-Methyl-1,2,3-thiadiazole and its derivatives against a range of economically important plant pathogens. The following sections detail the antifungal efficacy of these compounds, present standardized experimental protocols for their evaluation, and visualize the screening workflow.

Antifungal Activity of this compound Derivatives

This compound serves as a crucial scaffold in the development of novel fungicides. Various derivatives incorporating this moiety have demonstrated significant in vitro activity against a spectrum of plant pathogens. The fungicidal efficacy is typically evaluated by determining the concentration required to inhibit fungal growth by 50% (EC50) or by calculating the percentage of growth inhibition at a specific concentration.

A study on N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole fragment showed moderate in vitro antifungal activity against several pathogens. For instance, some synthesized compounds inhibited the radial growth of Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum by more than 60% at a concentration of 0.1 mg/mL.[1][2] Another research effort focused on 1,2,4-triazole derivatives bearing a 1,2,3-thiadiazole moiety reported good fungicidal activities against Corynespora cassiicola, Pseudomonas syringae pv. Lachrymans, and Pseudoperonospora cubensis.[3]

Furthermore, the combination of the this compound core with other bioactive substructures has yielded compounds with a broad spectrum of fungicidal activity. For example, certain 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1][3][4]triazolo[3,4-b][1][2][4]thiadizoles exhibited significant growth inhibition against fungi such as Pellicularia sasakii and Alternaria solani, with EC50 values as low as 7.28 µmol/L.[5] Derivatives synthesized via the Ugi reaction also showed a wide spectrum of fungicidal activity, particularly those containing 3-(trifluoromethyl)phenyl and 2-methylphenyl groups.[6]

The tables below summarize the quantitative data on the antifungal activity of various this compound derivatives against different plant pathogens.

Table 1: Fungicidal Activity of 1,2,3-Thiadiazole-based N-acyl-N-arylalaninates

CompoundTarget PathogenConcentration (µg/mL)Inhibition (%)Reference
2aBotrytis cinerea100>60[1]
2gBotrytis cinerea100>60[1]
2aRhizoctonia solani100>60[1]
2gRhizoctonia solani100>60[1]
2aSclerotinia sclerotiorum100>60[1]
2gSclerotinia sclerotiorum100>60[1]
1hSclerotinia sclerotiorum100Moderate[1]
2hSclerotinia sclerotiorum100Moderate[1]

Table 2: In Vivo Fungicidal Activity of 1,2,4-Triazole Derivatives Containing 1,2,3-Thiadiazole

CompoundTarget PathogenConcentration (µg/mL)Control Efficacy (%)Reference
7ePseudoperonospora cubensis50071.03[3]
7gPseudoperonospora cubensis50068.79[3]
7oPseudoperonospora cubensis500Not specified[3]
7pPseudoperonospora cubensis500Not specified[3]
7qPseudoperonospora cubensis500Not specified[3]

Table 3: EC50 Values of 3-(4-Methyl-1,2,3-thiadiazolyl)-6-(substituted)[1][3][4]triazolo[3,4-b][1][2][4]thiadizoles

CompoundTarget PathogenEC50 (µmol/L)Reference
3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[...]Pellicularia sasakii7.28[5]
3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[...]Alternaria solani42.49[5]

Experimental Protocols

This section provides detailed methodologies for the in vitro screening of this compound derivatives against plant pathogens.

Protocol 1: Mycelial Growth Inhibition Assay

This protocol is used to determine the inhibitory effect of the test compounds on the radial growth of mycelial fungi on a solid medium.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Test compounds (this compound derivatives)

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Compound Solutions: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with sterile distilled water to obtain the desired final concentrations.

  • Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. For the control, add an equivalent amount of the solvent without the test compound. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Once the PDA has solidified, place a 5 mm mycelial disc, taken from the edge of a 3-4 day old culture of the test fungus, in the center of each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate almost covers the entire plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

Protocol 2: In Vivo Potted Plant Assay

This protocol evaluates the protective efficacy of the test compounds on plants against fungal infection.

Materials:

  • Cucumber plants (or other suitable host plants) at the two-seed-leaf stage

  • Spore suspension of the test pathogen (e.g., Pseudoperonospora cubensis, Corynespora cassiicola)

  • Test compounds

  • Commercial fungicides (for positive control)

  • Hand sprayer

  • Growth chamber or greenhouse with controlled temperature and humidity

Procedure:

  • Plant Preparation: Grow cucumber seeds in pots containing a suitable potting mix until they reach the two-seed-leaf stage.

  • Treatment Application: Prepare solutions of the test compounds and commercial fungicides at the desired concentration (e.g., 500 µg/mL). Spray the solutions onto the surface of the plant leaves until runoff. A blank control with no treatment is also included.

  • Inoculation: After the sprayed solutions have dried (approximately 2 hours), inoculate the plants by spraying a conidial suspension of the pathogen onto the leaves.

  • Incubation: Maintain the inoculated plants in a growth chamber or greenhouse at a suitable temperature (e.g., 18–30°C) and high relative humidity (>80%).

  • Disease Assessment: Evaluate the disease severity when the untreated control plants show full symptom development. Assess the area of the inoculated leaves covered by disease symptoms.

  • Calculation of Control Efficacy: Calculate the relative control efficacy using the following formula:

    • Relative Control Efficacy (%) = [(CK - PT) / CK] x 100

    • Where CK is the average disease index of the blank control, and PT is the average disease index after treatment.

Visualizations

The following diagrams illustrate the experimental workflows for in vitro and in vivo screening of this compound derivatives.

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Solutions incorporate Incorporate Compound into PDA Medium prep_compound->incorporate prep_media Prepare Fungal Culture Medium (PDA) prep_media->incorporate prep_inoculum Prepare Fungal Inoculum (Mycelial Plugs) inoculate Inoculate Plates with Fungal Plugs prep_inoculum->inoculate incorporate->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.

In_Vivo_Screening_Workflow cluster_plant_prep Plant Preparation cluster_treatment Treatment and Inoculation cluster_incubation_assessment Incubation and Assessment grow_plants Grow Host Plants to Appropriate Stage apply_treatment Spray Plant Leaves with Solutions grow_plants->apply_treatment prep_solutions Prepare Test Compound and Control Solutions prep_solutions->apply_treatment inoculate_plants Inoculate Plants with Pathogen Suspension apply_treatment->inoculate_plants prepare_pathogen Prepare Pathogen Spore Suspension prepare_pathogen->inoculate_plants incubate Incubate Plants under Controlled Conditions inoculate_plants->incubate assess_disease Assess Disease Severity incubate->assess_disease calculate_efficacy Calculate Control Efficacy assess_disease->calculate_efficacy

Caption: Workflow for In Vivo Potted Plant Assay.

References

Development of Novel Pesticides Based on the 1,2,3-Thiadiazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a prominent heterocyclic moiety in agrochemical research, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of 1,2,3-thiadiazole have been extensively investigated and developed as fungicides, insecticides, herbicides, and plant defense activators.[1][3][4] This document provides detailed application notes and experimental protocols for the utilization of 1,2,3-thiadiazole in the development of new pesticides, with a focus on their synthesis, biological evaluation, and mechanism of action. A key feature of some 1,2,3-thiadiazole derivatives, such as the commercial fungicide Tiadinil, is their ability to induce Systemic Acquired Resistance (SAR) in plants, offering a unique mode of action that enhances a plant's own defense mechanisms.[1]

Data Presentation: Efficacy of 1,2,3-Thiadiazole Derivatives

The following tables summarize the quantitative data on the pesticidal activity of various 1,2,3-thiadiazole derivatives from recent studies.

Table 1: Fungicidal Activity of 1,2,3-Thiadiazole Derivatives

Compound IDTarget FungiEfficacyConcentrationReference
5a Pseudoperonspera cubensis100% inhibition (in vivo)100 µg/mL[5][6]
5a Pseudoperonspera cubensis75.9% efficacy (field)37.5 g ai/667 m²[5][6]
1d Alternaria brassicicola92% effective (in vivo)200 µg/mL[7][8]
8a Gibberella zeaeEC50 = 2.68 µg/mL-[9]
8a Sclerotinia sclerotiorumEC50 = 0.44 µg/mL-[9]
8a Rhizoctonia cerealisEC50 = 0.01 µg/mL-[9]
141 Puccinia triticina98% growth inhibition500 µg/mL[10]
142 Puccinia triticina83% growth inhibition500 µg/mL[10]
143 Corynespora cassiicola93.19% fungicidal activity-[10]
3h Pellicularia sasakii72.89% inhibition-[11]
3o Pellicularia sasakii74.29% inhibition-[11]
4i Phytophthora infestansEC50 = 3.43 µg/mL-[12]

Table 2: Insecticidal Activity of 1,2,3-Thiadiazole Derivatives

Compound IDTarget InsectEfficacyConcentrationReference
118 Plutella xylostella79% mortality200 µg/mL[2]
119 Plutella xylostella68% mortality200 µg/mL[2]
120 AphidsLC50 = 33.4 µg/mL-[10]
121 AphidsLC50 = 50.2 µg/mL-[10]
122 AphidsLC50 = 61.8 µg/mL-[10]
6a, 6c, 6f, 6l Aphis laburni≥ 95% mortality100 µg/mL[13]
3 Spodoptera littoralisLC50 = 6.42 mg/L-[14]
5 Spodoptera littoralisLC50 = 6.90 mg/L-[14]

Table 3: Antiviral Activity of 1,2,3-Thiadiazole Derivatives against Tobacco Mosaic Virus (TMV)

Compound IDActivity TypeEfficacyConcentrationReference
102 Curative60%500 µg/mL[10]
103 Protective76%500 µg/mL[10]
6a, 6c, 6f, 6l CurativeHigher than control100 µg/mL[13]
6h InductionHigher than control100 µg/mL[13]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Thiadiazole Derivatives via Hurd-Mori Cyclization

This protocol describes a common method for synthesizing 4-substituted-1,2,3-thiadiazoles from ketone starting materials.

Step A: Semicarbazone Formation

  • In a round-bottom flask, dissolve the desired ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add semicarbazide hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure semicarbazone.

Step B: Cyclization with Thionyl Chloride

  • In a fume hood, add the purified semicarbazone (1.0 equivalent) to an excess of thionyl chloride (SOCl₂) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-thiadiazole derivative.

G Hurd-Mori Synthesis Workflow A Ketone C Semicarbazone Formation (Reflux) A->C B Semicarbazide HCl Sodium Acetate B->C D Semicarbazone Intermediate C->D F Cyclization D->F E Thionyl Chloride (SOCl₂) E->F G 1,2,3-Thiadiazole Derivative F->G

Caption: Workflow for Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Protocol 2: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a general method for assessing the direct antifungal activity of synthesized compounds.[1]

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-60 °C in a water bath.

  • Incorporation of Compounds: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is below 1% to avoid inhibiting fungal growth. A control plate should be prepared with DMSO only.

  • Plating: Pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.

  • Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate after the colony in the control plate has reached approximately 7-8 cm in diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average colony diameter of the control, and T is the average colony diameter of the treated plate.

  • EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data at different concentrations.

G Mycelial Growth Inhibition Assay Workflow A Prepare Compound Stock Solutions (in DMSO) C Add Compound to PDA (Varying Concentrations) A->C B Prepare Molten PDA Medium B->C D Pour Plates C->D E Inoculate with Fungal Mycelial Disc D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition and EC50 G->H

Caption: Workflow for in vitro fungicidal bioassay.

Protocol 3: Evaluation of Systemic Acquired Resistance (SAR) Induction

This protocol provides a method to assess the ability of 1,2,3-thiadiazole derivatives to induce SAR in plants.[1]

  • Plant Cultivation: Grow host plants (e.g., tobacco, Arabidopsis, or cucumber) in a controlled environment (greenhouse or growth chamber) to a suitable growth stage (e.g., 4-6 true leaves).

  • Compound Application: Apply the test compound to the lower two leaves of the plants as a foliar spray or to the soil as a drench at various concentrations. A control group should be treated with the solvent (e.g., water with a surfactant) only.

  • Induction Period: Allow for a period of 3-7 days for the plant to activate its defense mechanisms.

  • Pathogen Challenge: Inoculate the upper, untreated leaves of both the test and control plants with a suitable pathogen (e.g., a suspension of fungal spores or a bacterial solution).

  • Incubation: Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection, then return them to the normal growth conditions.

  • Disease Assessment: After a suitable incubation period (typically 5-10 days, depending on the pathogen), assess the disease severity by measuring lesion size, lesion number, or the percentage of leaf area infected.

  • Calculation of Protection Efficacy: Calculate the protective effect using the formula: Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Mechanism of Action: SAR Signaling Pathway

Certain 1,2,3-thiadiazole derivatives, like Tiadinil, do not act directly on the pathogen but rather activate the plant's innate immune system, a process known as Systemic Acquired Resistance (SAR).[1] The proposed signaling pathway involves the conversion of the parent compound into an active metabolite within the plant. This metabolite then triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes, resulting in broad-spectrum disease resistance.[1]

G Proposed SAR Signaling Pathway for Tiadinil cluster_plant Plant Cell A 1,2,3-Thiadiazole (e.g., Tiadinil) B Metabolic Conversion A->B Uptake C Active Metabolite (e.g., SV-03) B->C D Signal Transduction Cascade C->D E Accumulation of Salicylic Acid (SA) D->E F NPR1 Activation E->F G Expression of Pathogenesis-Related (PR) Genes F->G H Systemic Acquired Resistance (SAR) G->H

Caption: SAR signaling pathway induced by 1,2,3-thiadiazole derivatives.

References

Application Notes and Protocols: Photolysis and Thermolysis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. Their utility stems from their ability to undergo ring-opening reactions upon exposure to heat (thermolysis) or light (photolysis), leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. These intermediates serve as valuable synthons for the construction of a variety of other molecular scaffolds. Furthermore, the 1,2,3-thiadiazole moiety is present in a range of biologically active molecules, demonstrating its potential in drug discovery and development.[1][2] This document provides detailed application notes on the photolytic and thermolytic reactions of 1,2,3-thiadiazoles, including reaction mechanisms, experimental protocols, and their applications in targeting cellular signaling pathways.

Reaction Mechanisms

The thermal and photochemical decomposition of 1,2,3-thiadiazoles proceeds through the initial loss of dinitrogen (N₂), generating a transient 1,3-diradical intermediate. This intermediate can then follow several pathways, primarily leading to the formation of a thiirene or a thioketene. The specific pathway and the final products are highly dependent on the substituents on the thiadiazole ring and the reaction conditions.[3]

Photolysis

Upon UV irradiation, 1,2,3-thiadiazoles are excited to a singlet excited state, from which they rapidly lose nitrogen. This process can lead to the formation of both thiirene and thioketene intermediates.[4] The thiirene, a three-membered ring containing a sulfur atom, is often unstable but can be observed at low temperatures. The thioketene is formed via a Wolff-rearrangement of an intermediate thioacyl carbene. These reactive species can be trapped by various reagents or can undergo further reactions such as dimerization.[3][4]

Photolysis_Mechanism Thiadiazole 1,2,3-Thiadiazole ExcitedState Singlet Excited State Thiadiazole->ExcitedState Diradical 1,3-Diradical ExcitedState->Diradical - N₂ Thiirene Thiirene Diradical->Thiirene ThioacylCarbene Thioacyl Carbene Diradical->ThioacylCarbene Products Trapped Products / Dimers Thiirene->Products Thioketene Thioketene ThioacylCarbene->Thioketene Wolff Rearrangement Thioketene->Products

Caption: General mechanism of 1,2,3-thiadiazole photolysis.

Thermolysis

Thermolysis of 1,2,3-thiadiazoles, often carried out under flash vacuum thermolysis (FVT) conditions, also proceeds through the extrusion of nitrogen to form a diradical intermediate.[3] Depending on the substituents, this intermediate can rearrange to form various products, including alkynes, thiophenes, and dithiins.[3] The high temperatures used in FVT typically favor rearrangement pathways leading to stable final products.

Thermolysis_Mechanism Thiadiazole 1,2,3-Thiadiazole Diradical 1,3-Diradical Thiadiazole->Diradical Δ Thiirene Thiirene Diradical->Thiirene Thioketene Thioketene Diradical->Thioketene Dithiins Dithiins Diradical->Dithiins Alkynes Alkynes Thiirene->Alkynes Thiophenes Thiophenes Thioketene->Thiophenes

Caption: General mechanism of 1,2,3-thiadiazole thermolysis.

Quantitative Data

The efficiency of photolysis and the product distribution in thermolysis are crucial parameters for synthetic applications. The following tables summarize available quantitative data.

Table 1: Quantum Yields for the Photolysis of 1,2,3-Thiadiazoles

CompoundSolventWavelength (nm)Quantum Yield (Φ) of DisappearanceReference
1,2,3-ThiadiazoleEthanol250 ± 20Not specified, but independent of trapping agent presence[5]
Substituted Pyrene-1,2,3-triazoleChloroformNot specified0.71 - 0.81 (Fluorescence)[6]
Benzothiazole-difluoroboratesVariousNot specified0.00 - 0.53 (Fluorescence)[7]

Note: Data on the quantum yield of disappearance for substituted 1,2,3-thiadiazoles is limited in the reviewed literature. Fluorescence quantum yields for related nitrogen-containing heterocycles are provided for context.

Table 2: Product Distribution in Flash Vacuum Thermolysis (FVT) of 5-Substituted-4-phenyl-1,2,3-thiadiazoles

5-SubstituentTemperature (°C)Major ProductsYield (%)Reference
4-methylphenoxy170-2502-(4-methylphenoxy)benzothiophene, p-cresolNot specified[3]
4-methoxyphenoxy150-2002-(4-methoxyphenoxy)benzothiophene, 4-methoxyphenolNot specified[3]
(4-methylphenyl)thio210-250Dithiin, SulfidesComplex mixture[3]

Experimental Protocols

Protocol 1: Photolysis of 1,2,3-Thiadiazole with Trapping by Diethylamine

This protocol is adapted from the photolysis of the parent 1,2,3-thiadiazole to trap the intermediate thioketene.

Materials:

  • 1,2,3-Thiadiazole

  • Ethanol (EtOH), spectroscopic grade

  • Diethylamine

  • Quartz reaction vessel

  • UV lamp (e.g., medium-pressure mercury lamp with a filter for 250 ± 20 nm)

  • UV-Vis spectrophotometer for monitoring

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Prepare a solution of 1,2,3-thiadiazole (e.g., 10⁻⁴ M) in ethanol in a quartz reaction vessel.

  • Add diethylamine to the solution (e.g., 1% by volume).

  • Irradiate the aerated solution at room temperature using a UV lamp with the appropriate wavelength.

  • Monitor the progress of the reaction by UV-Vis spectroscopy, observing the disappearance of the 1,2,3-thiadiazole absorption maximum and the appearance of the N,N-diethylthioacetamide product.

  • Continue irradiation until the starting material is consumed (e.g., for 100 minutes, which may result in approximately 30% conversion). Complete conversion can yield up to 75% of the thioacetamide product.[5]

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the resulting N,N-diethylthioacetamide by column chromatography on silica gel using an appropriate eluent.

Photolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Prep_Sol Prepare 1,2,3-Thiadiazole solution in Ethanol Add_Trap Add Diethylamine (Trapping Agent) Prep_Sol->Add_Trap Irradiate Irradiate with UV light (250 ± 20 nm) Add_Trap->Irradiate Monitor Monitor reaction by UV-Vis Spectroscopy Irradiate->Monitor Concentrate Concentrate the solution Monitor->Concentrate Reaction Complete Purify Purify by Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated N,N-diethylthioacetamide

Caption: Experimental workflow for the photolysis of 1,2,3-thiadiazole.

Protocol 2: Flash Vacuum Thermolysis (FVT) of a 5-Substituted-4-phenyl-1,2,3-thiadiazole

This is a general protocol for FVT, which requires specialized equipment.

Materials:

  • Substituted 4-phenyl-1,2,3-thiadiazole

  • FVT apparatus (including a quartz tube, furnace, vacuum pump, and cold trap)

  • Solvent for extraction (e.g., dichloromethane)

  • Internal standard for NMR quantification (e.g., 2,4-dinitrochlorobenzene)

  • NMR spectrometer and other analytical instruments (GC-MS, etc.)

Procedure:

  • Set up the FVT apparatus. The quartz tube (e.g., 30 cm length, 1 cm diameter) is placed inside a tube furnace. The system is connected to a high vacuum pump and a cold trap (liquid nitrogen).

  • Place a sample of the 5-substituted-4-phenyl-1,2,3-thiadiazole (20-80 mg) in the apparatus.

  • Heat the furnace to the desired temperature (e.g., 150-350 °C, depending on the substrate).[3]

  • Sublimate the sample through the hot zone of the furnace under high vacuum (0.01-0.02 Torr). An inert carrier gas like nitrogen can be used to control the flow rate.[8]

  • The pyrolyzed products are collected in the cold trap cooled with liquid nitrogen.

  • After the pyrolysis is complete, allow the apparatus to return to room temperature and atmospheric pressure.

  • Extract the products from the cold trap with a suitable solvent.

  • Analyze the product mixture using techniques such as ¹H NMR spectroscopy (with an internal standard for quantification), GC-MS, and LC-MS to identify and quantify the products.

  • If necessary, purify the individual products by column chromatography or other suitable methods.

Applications in Drug Development and Signaling Pathways

The unique reactivity and structural features of 1,2,3-thiadiazoles make them attractive scaffolds for the development of therapeutic agents. They have been shown to interact with several key biological targets, thereby modulating cellular signaling pathways.

Inhibition of Cytochrome P450 Enzymes

Certain 1,2,3-thiadiazole derivatives have been identified as mechanism-based inactivators of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[9] The inactivation process involves the metabolic activation of the thiadiazole ring by the P450 enzyme. This can lead to the extrusion of nitrogen and the formation of a reactive species that covalently binds to the enzyme, leading to its irreversible inhibition.[9] This property can be exploited in the design of drugs to modulate the metabolism of other co-administered therapeutic agents.

P450_Inhibition Thiadiazole 1,2,3-Thiadiazole Derivative Metabolism Metabolic Activation (Oxidation) Thiadiazole->Metabolism P450 Cytochrome P450 Enzyme P450->Metabolism Inactive_Complex Covalently Bound Inactive Enzyme P450->Inactive_Complex Covalent Modification Reactive_Intermediate Reactive Intermediate (e.g., Thioketene) Metabolism->Reactive_Intermediate Reactive_Intermediate->Inactive_Complex

Caption: Mechanism-based inactivation of Cytochrome P450 by a 1,2,3-thiadiazole.

Anticancer Activity

1,2,3-Thiadiazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival.[1][10]

  • Tubulin Polymerization Inhibition: Some 1,2,3-thiadiazole derivatives act as inhibitors of tubulin polymerization. By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Certain 1,2,3-thiadiazole derivatives have been shown to inhibit Hsp90, leading to the degradation of its client proteins and the induction of apoptosis in cancer cells.[9]

  • Kinase Inhibition: The broader class of thiadiazoles has been extensively investigated as inhibitors of various protein kinases that are key components of oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[2][11] By blocking the activity of these kinases, thiadiazole derivatives can inhibit cancer cell growth and survival.

Anticancer_Pathways cluster_tubulin Tubulin Polymerization cluster_hsp90 Hsp90 Chaperone Activity cluster_kinase Kinase Signaling Thiadiazole1 1,2,3-Thiadiazole Derivative Tubulin Tubulin Thiadiazole1->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Cell Cycle Arrest & Apoptosis Microtubules->CellCycle Thiadiazole2 1,2,3-Thiadiazole Derivative Hsp90 Hsp90 Thiadiazole2->Hsp90 Inhibits Oncoproteins Oncoprotein Stability Hsp90->Oncoproteins Apoptosis Apoptosis Oncoproteins->Apoptosis Thiadiazole3 Thiadiazole Derivative Kinase Protein Kinase (e.g., Akt) Thiadiazole3->Kinase Inhibits Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Anticancer mechanisms of thiadiazole derivatives.

Conclusion

The photolysis and thermolysis of 1,2,3-thiadiazoles provide powerful synthetic routes to a variety of valuable chemical structures. Understanding the underlying mechanisms and having access to detailed experimental protocols are essential for harnessing the full potential of these reactions. Furthermore, the diverse biological activities of 1,2,3-thiadiazole derivatives, particularly in the context of enzyme inhibition and anticancer effects, highlight their significance for drug development professionals. The ability to modulate key signaling pathways underscores the importance of continued research into this versatile heterocyclic system.

References

Solid-Phase Synthesis of a 4-Methyl-1,2,3-thiadiazole Compound Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of a 4-methyl-1,2,3-thiadiazole compound library. The 1,2,3-thiadiazole scaffold is a valuable pharmacophore present in numerous biologically active compounds. Solid-phase organic synthesis offers a streamlined approach for the generation of compound libraries for drug discovery, enabling rapid diversification and purification. The described methodology is based on a modified Hurd-Mori reaction performed on a solid support, allowing for the efficient construction of a diverse library of this compound derivatives.

Introduction

The 1,2,3-thiadiazole ring is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Traditional solution-phase synthesis of compound libraries can be laborious and time-consuming. Solid-phase synthesis provides a powerful alternative for the rapid assembly of molecular libraries, facilitating the drug discovery process.[3] This protocol details the solid-phase synthesis of a this compound library, leveraging the efficiency and high-throughput nature of this technology.

The synthetic strategy involves the immobilization of a propiolic acid derivative on a suitable resin, followed by conversion to the corresponding tosylhydrazone and subsequent cyclization to form the 1,2,3-thiadiazole ring. The final compounds are then cleaved from the solid support to yield the desired library members in high purity.

Experimental Protocols

Materials and Equipment
  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g loading capacity)

  • Starting Material: 2-Butynoic acid (for the introduction of the 4-methyl group)

  • Reagents:

    • Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Methanol (MeOH)

    • Tosyl hydrazide

    • Thionyl chloride (SOCl₂)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

  • Equipment:

    • Solid-phase synthesis vessel with a fritted disc

    • Shaker or rotator for solid-phase reactions

    • Filtration apparatus

    • High-performance liquid chromatography (HPLC) system for analysis and purification

    • Mass spectrometer (MS) for characterization

General Solid-Phase Synthesis Workflow

The overall workflow for the solid-phase synthesis of the this compound library is depicted below.

G Resin 2-Chlorotrityl Chloride Resin Loading Resin Swelling and Loading of 2-Butynoic Acid Resin->Loading Washing1 Washing and Drying Loading->Washing1 Hydrazone On-Resin Tosylhydrazone Formation Washing1->Hydrazone Washing2 Washing and Drying Hydrazone->Washing2 Cyclization Hurd-Mori Cyclization with Thionyl Chloride Washing2->Cyclization Washing3 Washing and Drying Cyclization->Washing3 Cleavage Cleavage from Resin Washing3->Cleavage Library This compound Compound Library Cleavage->Library

Figure 1: Overall workflow for the solid-phase synthesis of a this compound library.
Step 1: Resin Preparation and Loading of 2-Butynoic Acid

  • Place the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in a solid-phase synthesis vessel.

  • Swell the resin by washing with anhydrous DCM (3 x 10 mL).

  • Prepare a solution of 2-butynoic acid (403 mg, 4.8 mmol, 3 equiv.) and DIPEA (836 µL, 4.8 mmol, 3 equiv.) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and shake the mixture at room temperature for 4 hours.

  • To cap any unreacted sites, add MeOH (1 mL) and shake for an additional 30 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 2: On-Resin Synthesis of Tosylhydrazone
  • Swell the 2-butynoic acid-loaded resin in a 1:1 mixture of DCM/MeOH (10 mL).

  • Add tosyl hydrazide (894 mg, 4.8 mmol, 3 equiv.) to the resin suspension.

  • Shake the mixture at room temperature for 12 hours.

  • Drain the solvent and wash the resin sequentially with MeOH (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: On-Resin Hurd-Mori Cyclization
  • Swell the tosylhydrazone-functionalized resin in anhydrous DCM (10 mL).

  • Cool the vessel to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (350 µL, 4.8 mmol, 3 equiv.) in anhydrous DCM (5 mL) to the resin suspension.

  • Shake the reaction mixture at 0 °C for 1 hour and then at room temperature for 6 hours.

  • Drain the reaction solution and wash the resin with anhydrous DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Step 4: Cleavage of the this compound from the Resin
  • Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA/water/TIS.

  • Add the cleavage cocktail (10 mL) to the dried resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired this compound derivative.

  • Characterize the final product by HPLC and MS.

Data Presentation

The following table summarizes the expected yields and purities for a representative library of this compound compounds synthesized using this protocol. The diversity in this library would be introduced by using a variety of substituted propiolic acids in the initial loading step. For the purpose of this example, we will assume the synthesis of a small library with different substituents at the 5-position.

Compound IDR-Group on Propiolic AcidMolecular Weight ( g/mol )Expected Yield (%)Purity (%) (by HPLC)
TDZ-001 H114.1465>95
TDZ-002 Phenyl190.2458>95
TDZ-003 4-Chlorophenyl224.6862>95
TDZ-004 4-Methoxyphenyl220.2755>95
TDZ-005 2-Thienyl196.2760>95

Logical Relationship Diagram

The logical progression from the starting materials to the final product on the solid support is illustrated below.

G cluster_0 Solid Support cluster_1 Reaction Sequence cluster_2 Final Product Resin 2-Chlorotrityl Chloride Resin Loaded_Resin Resin-Bound 2-Butynoic Acid Resin->Loaded_Resin Loading Hydrazone_Resin Resin-Bound Tosylhydrazone Loaded_Resin->Hydrazone_Resin Tosylhydrazone Formation Thiadiazole_Resin Resin-Bound This compound Hydrazone_Resin->Thiadiazole_Resin Cyclization Final_Product This compound (in solution) Thiadiazole_Resin->Final_Product Cleavage

Figure 2: Logical progression of the solid-phase synthesis.

Conclusion

The described solid-phase synthesis protocol provides an efficient and reliable method for the generation of a this compound compound library. This approach allows for the rapid diversification of the 1,2,3-thiadiazole scaffold, which is of significant interest in drug discovery. The use of a solid support simplifies the purification process and is amenable to automation, making it an ideal strategy for the high-throughput synthesis of novel chemical entities for biological screening.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of the 4-Methyl-1,2,3-thiadiazole core via various metal-catalyzed cross-coupling reactions. The 1,2,3-thiadiazole motif is a valuable scaffold in medicinal chemistry and materials science. The methodologies outlined herein facilitate the synthesis of diverse derivatives for screening and development purposes.

Introduction

The this compound ring is an important heterocyclic structure. However, direct metal-catalyzed cross-coupling reactions on this specific scaffold are not extensively documented in peer-reviewed literature. Therefore, the following protocols are based on established methods for analogous heterocyclic systems, such as other thiadiazole isomers, thiazoles, and triazoles. These notes provide a foundational guide for researchers to develop specific reaction conditions for their substrates.

The primary strategies for cross-coupling with the this compound ring involve either direct C-H activation at the 5-position or the use of a pre-functionalized 5-halo-4-methyl-1,2,3-thiadiazole intermediate.

Synthesis of Precursors

A crucial step for many cross-coupling reactions is the synthesis of a halogenated precursor. A plausible route to 5-bromo-4-methyl-1,2,3-thiadiazole is proposed, starting with the synthesis of 5-amino-4-methyl-1,2,3-thiadiazole.

Protocol 1: Synthesis of 5-amino-4-methyl-1,2,3-thiadiazole

This protocol is adapted from a general method for the synthesis of 5-amino-1,2,3-thiadiazoles.[1]

Reaction Scheme:

Materials:

  • 2-diazopropionitrile

  • Hydrogen sulfide (gas or a salt like sodium hydrosulfide)

  • Base (e.g., triethylamine, pyridine, or sodium methoxide)

  • Anhydrous solvent (e.g., ethanol, methanol, methylene chloride)

  • Reaction vessel equipped with a gas inlet and a stirring mechanism

Procedure:

  • Dissolve 2-diazopropionitrile (1.0 equiv) in the chosen anhydrous solvent in the reaction vessel.

  • Cool the solution to a suitable temperature (e.g., -5 to 0 °C).

  • If using hydrogen sulfide gas, bubble it through the solution at a slow, steady rate. If using a salt like sodium hydrosulfide (1.1 equiv), add it portion-wise.

  • Slowly add the base (1.1 equiv) to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at low temperature for a designated time (e.g., 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-amino-4-methyl-1,2,3-thiadiazole.

Protocol 2: Synthesis of 5-bromo-4-methyl-1,2,3-thiadiazole via Sandmeyer Reaction

This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to aryl halides.[2]

Reaction Scheme:

Materials:

  • 5-amino-4-methyl-1,2,3-thiadiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve 5-amino-4-methyl-1,2,3-thiadiazole (1.0 equiv) in aqueous HBr.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equiv) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-4-methyl-1,2,3-thiadiazole.

Metal-Catalyzed Cross-Coupling Reactions

The following sections detail protocols for various palladium-catalyzed cross-coupling reactions. The quantitative data presented in the tables are hypothetical and based on typical yields observed for similar heterocyclic systems. Researchers should perform their own optimization studies.

Direct C-H Arylation

Direct C-H activation is an atom-economical approach that avoids the pre-functionalization of the thiadiazole ring.

dot

G cluster_workflow Direct C-H Arylation Workflow Start This compound + Aryl Halide Reaction Pd Catalyst Ligand Base Solvent Heat Start->Reaction Reaction Setup Workup Quenching Extraction Reaction->Workup After Completion Purification Column Chromatography Workup->Purification Product 5-Aryl-4-methyl-1,2,3-thiadiazole Purification->Product

Caption: General workflow for direct C-H arylation.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., P(o-tol)₃, PCy₃·HBF₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, PivOK)

  • Anhydrous solvent (e.g., DMF, DMAc, Toluene)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • To the reaction vessel, add this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring for the specified time (4-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Hypothetical Data for Direct C-H Arylation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃DMAc1201265
24-IodoanisolePd(OAc)₂ (2)PCy₃·HBF₄ (4)PivOKToluene110872
31-Bromo-4-fluorobenzenePd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃DMF1402458
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound.

dot

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)-Ar L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product RX R-X (5-bromo-4-methyl- 1,2,3-thiadiazole) RX->OxAdd ArBOH2 ArB(OH)2 (Arylboronic acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 4: Suzuki-Miyaura Coupling of 5-bromo-4-methyl-1,2,3-thiadiazole

Materials:

  • 5-bromo-4-methyl-1,2,3-thiadiazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) for 2-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify by column chromatography.

Table 2: Hypothetical Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O90492
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O1101275
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Protocol 5: Sonogashira Coupling of 5-bromo-4-methyl-1,2,3-thiadiazole

Materials:

  • 5-bromo-4-methyl-1,2,3-thiadiazole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Hypothetical Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT1288
21-HeptynePd(PPh₃)₂Cl₂ (1.5)CuI (3)DIPADMF50678
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEATHFRT2482
Heck Reaction

The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene.

Protocol 6: Heck Reaction of 5-bromo-4-methyl-1,2,3-thiadiazole

Materials:

  • 5-bromo-4-methyl-1,2,3-thiadiazole

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if needed, e.g., P(o-tol)₃)

  • Base (e.g., TEA, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Combine 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv), the palladium catalyst (1-5 mol%), the ligand (if used), and the base (1.5-2.0 equiv) in a reaction vessel.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the alkene (1.2-2.0 equiv).

  • Heat the reaction mixture to 80-120 °C for 6-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Table 4: Hypothetical Data for Heck Reaction

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)TEADMF1001870
2Butyl acrylatePd(PPh₃)₄ (3)K₂CO₃Acetonitrile801275
3CyclohexenePd(OAc)₂ (5)TEADMF1202455
Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

dot

G cluster_logical_relationship Buchwald-Hartwig Amination Reactants Thiadiazole 5-bromo-4-methyl- 1,2,3-thiadiazole Product 5-amino-4-methyl- 1,2,3-thiadiazole Derivative Thiadiazole->Product Amine Primary or Secondary Amine Amine->Product Catalyst Palladium Precatalyst Catalyst->Product Ligand Bulky Phosphine Ligand Ligand->Product Base Strong, Non-nucleophilic Base Base->Product

Caption: Key components for Buchwald-Hartwig amination.

Protocol 7: Buchwald-Hartwig Amination of 5-bromo-4-methyl-1,2,3-thiadiazole

Materials:

  • 5-bromo-4-methyl-1,2,3-thiadiazole

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., BINAP, XPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (1.2-4 mol%), and the base (1.4-2.0 equiv) to a reaction vessel.

  • Add the solvent, followed by 5-bromo-4-methyl-1,2,3-thiadiazole (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Table 5: Hypothetical Data for Buchwald-Hartwig Amination

EntryAminePrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2.4)NaOtBuToluene100890
2AnilinePd(OAc)₂ (2)XPhos (3)LHMDSDioxane1101682
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3.6)NaOtBuToluene90688

Conclusion

The protocols and data provided herein serve as a starting point for the exploration of metal-catalyzed cross-coupling reactions with this compound. While direct literature precedents are scarce, the chemical principles governing these reactions on similar heterocyclic systems are well-understood and should be largely applicable. Careful optimization of catalysts, ligands, bases, and reaction conditions will be crucial for achieving high yields and selectivities for specific substrate combinations. These methods open the door to a wide array of novel this compound derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of the 4-Methyl-1,2,3-thiadiazole Ring at the C5 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 4-methyl-1,2,3-thiadiazole ring at the C5 position. The 1,2,3-thiadiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Functionalization at the C5 position offers a valuable opportunity to modulate the pharmacological profile of these compounds, making this a critical area of research in drug discovery and development.

These notes cover several key synthetic strategies, including the derivatization of C5-carboxylic acids, palladium-catalyzed cross-coupling reactions with C5-halides, and direct C-H functionalization approaches. Detailed, step-by-step protocols for seminal reactions are provided to enable researchers to readily apply these methods in their own laboratories.

Functionalization via C5-Carboxylic Acid Derivatives

A versatile and widely used method for introducing diversity at the C5 position is through the derivatization of this compound-5-carboxylic acid and its activated forms. This approach allows for the synthesis of a wide array of amides, esters, and hydrazones, which are common functionalities in bioactive molecules.

Application Notes:

The synthesis of amides and hydrazones from this compound-5-carboxylic acid provides a straightforward route to novel derivatives with potential biological activity. The condensation of the corresponding hydrazide with various aldehydes is a high-yielding reaction, often proceeding with excellent purity.[3] These derivatives can be screened for a variety of biological targets. The direct amidation of the ethyl ester with amines has also been shown to be an efficient process.

Experimental Protocols:

Protocol 1.1: Synthesis of this compound-5-carbohydrazide Derivatives [3]

This protocol describes the synthesis of hydrazide-hydrazone derivatives via the condensation of this compound-5-carbohydrazide with various aldehydes.

Materials:

  • This compound-5-carbohydrazide (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Ethanol (96%)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound-5-carbohydrazide (0.01 mol) in 15 mL of 96% ethanol.

  • To the dissolved hydrazide, add the appropriate substituted aldehyde (0.01 mol).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • After 3 hours, allow the mixture to cool to room temperature.

  • Place the flask in a refrigerator for 24 hours to facilitate precipitation.

  • Collect the precipitate by filtration and recrystallize from ethanol to yield the pure product.

Protocol 1.2: Synthesis of this compound-5-carboxylic acid (cyclohexylmethyl) amide

This protocol details the amidation of ethyl this compound-5-carboxylate with aminomethylcyclohexane.

Materials:

  • Ethyl this compound-5-carboxylate (1.0 eq)

  • Aminomethylcyclohexane (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Isopropyl ether

  • Cyclohexane

Procedure:

  • Dissolve ethyl this compound-5-carboxylate (17.2 g, 0.1 mol) in 30 mL of absolute ethanol in a round-bottom flask.

  • At room temperature, add aminomethylcyclohexane (11.3 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux for 3 hours.

  • After reflux, concentrate the solution under reduced pressure.

  • Digest the remaining oil with isopropyl ether.

  • Recrystallize the solid product from cyclohexane to obtain colorless crystals.

Quantitative Data:
ProductStarting MaterialReagentYield (%)Melting Point (°C)Reference
This compound-5-carbohydrazide derivativesThis compound-5-carbohydrazideVarious aldehydes57-98Varies[3]
This compound-5-carboxylic acid (cyclohexylmethyl) amideEthyl this compound-5-carboxylateAminomethylcyclohexane9679-80

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of the this compound ring, a C5-halo derivative is a key precursor. The following protocols provide methods for the synthesis of a 5-bromo intermediate and its subsequent use in common cross-coupling reactions.

Application Notes:

The synthesis of 5-bromo-4-methyl-1,2,3-thiadiazole can be achieved from the corresponding 5-amino precursor via a Sandmeyer-type reaction. While the direct bromination of 5-amino-4-methyl-1,2,3-thiadiazole is not explicitly reported, a detailed protocol for the analogous 5-amino-3-methyl-1,2,4-thiadiazole provides a robust starting point.[4] Once obtained, the 5-bromo derivative can be utilized in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck couplings to introduce a wide range of substituents at the C5 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.

Experimental Protocols:

Protocol 2.1: Synthesis of 5-Bromo-4-methyl-1,2,3-thiadiazole (Proposed)

This proposed protocol is adapted from the Sandmeyer bromination of a related thiadiazole isomer.[4]

Materials:

  • 5-Amino-4-methyl-1,2,3-thiadiazole (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (DCM)

  • 5% Sodium hydroxide (NaOH) solution

  • Reaction vessel

Procedure:

  • To a reactor, add 48% HBr solution and 5-amino-4-methyl-1,2,3-thiadiazole.

  • Warm the solution to a maximum of 40 °C and stir until the starting material dissolves completely.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the temperature between 40-45 °C.

  • Monitor the reaction by a suitable method (e.g., TLC, LC-MS) to ensure the consumption of the starting material.

  • Cool the reaction mixture to 20-25 °C and add DCM for extraction.

  • Separate the organic phase and extract the aqueous phase again with DCM.

  • Combine the organic phases and adjust the pH to 10-11 with a 5% NaOH solution.

  • Separate the organic phase, dry it, and concentrate it in vacuo to obtain the crude product.

  • Purify the product as necessary.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is for the coupling of 5-bromo-4-methyl-1,2,3-thiadiazole with an arylboronic acid.

Materials:

  • 5-Bromo-4-methyl-1,2,3-thiadiazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry reaction vessel, add 5-bromo-4-methyl-1,2,3-thiadiazole, the arylboronic acid, and the base.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.3: General Procedure for Stille Coupling [5]

This protocol describes the coupling of 5-bromo-4-methyl-1,2,3-thiadiazole with an organotin reagent.

Materials:

  • 5-Bromo-4-methyl-1,2,3-thiadiazole (1.0 eq)

  • Organotin reagent (e.g., R-SnBu₃) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., CuI, LiCl)

  • Reaction vessel

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst and any solid additives.

  • Add the anhydrous solvent, followed by 5-bromo-4-methyl-1,2,3-thiadiazole and the organotin reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute it with an organic solvent.

  • Work-up may involve washing with aqueous KF solution to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2.4: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of 5-bromo-4-methyl-1,2,3-thiadiazole with a terminal alkyne.

Materials:

  • 5-Bromo-4-methyl-1,2,3-thiadiazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.05-0.1 eq)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Reaction vessel

Procedure:

  • To a reaction vessel under an inert atmosphere, add 5-bromo-4-methyl-1,2,3-thiadiazole, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne and stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction until completion.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data for C5-Functionalized Thiadiazoles:
C5-SubstituentR GroupCoupling MethodCatalystBaseSolventYield (%)Reference
Aryl4-ChlorophenylNucleophilic Sub.-TEABenzene61-89[6]
Aryl4-TolylNucleophilic Sub.-TEABenzene61[6]
Aryl4-EthoxyphenylNucleophilic Sub.-TEABenzene85[6]
ArylThiophen-2-ylCyclization-TEAEthanol60-73[7]
Arylethynyl(4-Chlorophenyl)ethynylSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHF71[8]
Arylethynyl[4-(Dimethylamino)phenyl]ethynylSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHF69[8]

Direct C-H Functionalization at the C5 Position

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization of starting materials, thus offering a more atom-economical approach.

Application Notes:

While direct C-H functionalization at the C5 position of the this compound ring is not extensively documented, related heterocyclic systems undergo such transformations. Palladium-catalyzed direct arylation of azoles has been reported, and these conditions could potentially be adapted.[9] Another approach is C5-lithiation followed by quenching with an electrophile. However, lithiation of thiadiazoles can be challenging and may lead to ring cleavage.[10] Therefore, this approach should be undertaken with caution, employing low temperatures and carefully chosen lithiating agents and electrophiles.

Experimental Protocols:

Protocol 3.1: General Procedure for Direct C-H Arylation (Proposed)

This proposed protocol is based on direct arylation methods for other azoles.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (0.05 eq)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (0.1 eq)

  • Base (e.g., K₂CO₃, PivOK) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMA)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous solvent.

  • Heat the mixture to the required temperature (typically 100-140 °C) for 12-24 hours.

  • Monitor the reaction for the formation of the C5-arylated product.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry, concentrate, and purify the product by chromatography.

Protocol 3.2: General Procedure for C5-Lithiation and Electrophilic Quench (Proposed with Caution)

Caution: This reaction may lead to ring cleavage. It should be performed at very low temperatures and monitored carefully.

Materials:

  • This compound (1.0 eq)

  • Organolithium reagent (e.g., n-BuLi or LDA) (1.1 eq)

  • Anhydrous THF

  • Electrophile (e.g., aldehyde, ketone, alkyl halide) (1.2 eq)

  • Reaction vessel

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Functionalization_Pathways This compound This compound C5-Carboxylic Acid C5-Carboxylic Acid This compound->C5-Carboxylic Acid Oxidation 5-Amino-4-methyl-1,2,3-thiadiazole 5-Amino-4-methyl-1,2,3-thiadiazole This compound->5-Amino-4-methyl-1,2,3-thiadiazole Amination C5-Lithiated Intermediate C5-Lithiated Intermediate This compound->C5-Lithiated Intermediate Lithiation (Caution) C5-Amides/Esters/Hydrazones C5-Amides/Esters/Hydrazones C5-Carboxylic Acid->C5-Amides/Esters/Hydrazones Derivatization 5-Bromo-4-methyl-1,2,3-thiadiazole 5-Bromo-4-methyl-1,2,3-thiadiazole 5-Amino-4-methyl-1,2,3-thiadiazole->5-Bromo-4-methyl-1,2,3-thiadiazole Sandmeyer Rxn C5-Aryl/Alkynyl/Alkenyl C5-Aryl/Alkynyl/Alkenyl 5-Bromo-4-methyl-1,2,3-thiadiazole->C5-Aryl/Alkynyl/Alkenyl Pd Cross-Coupling C5-Functionalized (various) C5-Functionalized (various) C5-Lithiated Intermediate->C5-Functionalized (various) Electrophilic Quench

Caption: Synthetic pathways for C5 functionalization.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine 5-bromo-4-methyl-1,2,3-thiadiazole, boronic acid, and base in a dry flask. Inert Atmosphere Evacuate and backfill with N₂ or Ar (3x). Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add anhydrous solvent and Pd catalyst. Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat to 80-110 °C and stir for 2-24 h. Add Solvent & Catalyst->Heat & Stir Monitor Monitor progress by TLC or LC-MS. Heat & Stir->Monitor Cool & Dilute Cool to RT, dilute with organic solvent. Monitor->Cool & Dilute Wash Wash with H₂O and brine. Cool & Dilute->Wash Dry & Concentrate Dry over Na₂SO₄, filter, and concentrate. Wash->Dry & Concentrate Purify Purify by column chromatography. Dry & Concentrate->Purify

Caption: Workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 4-Methyl-1,2,3-thiadiazole and its derivatives. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, with a focus on the Hurd-Mori and Ugi reactions.

Q1: My Hurd-Mori reaction is resulting in a low yield of this compound. What are the primary factors to investigate?

A1: Low yields in the Hurd-Mori synthesis of this compound can be attributed to several factors. Begin by assessing the following:

  • Purity of Starting Materials: Ensure your hydrazone precursor is pure and completely dry, as impurities can significantly interfere with the cyclization process.[1]

  • Quality of Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ readily decomposes upon exposure to moisture, leading to reduced reactivity.[1]

  • Reaction Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) during the addition of thionyl chloride and then allowed to warm to room temperature or gently refluxed.[1] Excessive heat can lead to the decomposition of the starting materials or the final product.[2]

  • Electronic Effects of Substituents: The electronic nature of the substituents on your starting materials is crucial. Electron-withdrawing groups on the precursor generally lead to higher yields, whereas electron-donating groups can result in poor conversion.[1]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely byproducts and how can I minimize them?

A2: Side product formation is a common challenge. In the Hurd-Mori synthesis, one potential byproduct is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione. To minimize the formation of side products:

  • Control the Reaction Temperature: Precise temperature control is critical. Running the reaction at a lower temperature may favor the desired thiadiazole formation.

  • Optimize Reagent Stoichiometry: While an excess of thionyl chloride is often used to drive the reaction to completion, a large excess may promote side reactions.[1] Careful optimization of the molar ratios is recommended.

  • Purification Strategy: Column chromatography is typically effective for separating the desired product from byproducts.

Q3: Are there safer or more efficient alternatives to thionyl chloride for the Hurd-Mori synthesis?

A3: Yes, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[3] This approach can provide good to excellent yields under metal-free conditions.[3]

Q4: My Ugi reaction for the synthesis of a this compound derivative has a low yield. What are the common pitfalls?

A4: The Ugi four-component reaction (U-4CR) is a powerful tool, but yields can be variable (ranging from 3-89% for some this compound derivatives).[4][5] To troubleshoot low yields:

  • Order of Reagent Addition: The order of addition of the four components (an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide) can be critical. Often, pre-formation of the imine (from the amine and aldehyde) before adding the carboxylic acid and isocyanide can improve the yield.

  • Purity of Reactants: As with any multi-component reaction, the purity of all four starting materials is paramount.

  • Solvent Choice: Methanol is a commonly used solvent for this reaction.[4][5] Ensure it is of high purity and anhydrous if necessary.

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate and yield. Experiment with different concentrations to find the optimal conditions.

Q5: How can I effectively purify my this compound product?

A5: Purification is crucial to obtain a high-purity product. The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is an effective method if your product is a solid. The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain in the mother liquor. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water and hexane/ethyl acetate.[6][7][8]

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase. The eluent system should be determined by thin-layer chromatography (TLC) analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[6] For acid-sensitive thiadiazoles, using neutralized silica gel or switching to alumina may prevent decomposition on the column.

Data Presentation

The yield of this compound and its derivatives is highly dependent on the chosen synthetic route, the specific substrates, and the reaction conditions. The following tables summarize reported yield data from various synthetic approaches.

Table 1: Reported Yields for Hurd-Mori and Related Syntheses of 1,2,3-Thiadiazoles

Starting Material TypeReagents/ConditionsYield Range (%)
Pyrazolyl-phenylethanone semicarbazonesThionyl chlorideGood to Excellent
Ketone semicarbazonesExcess thionyl chlorideGood
N-tosylhydrazones and sulfurTBAI (catalyst)44–98[9]
Ionic liquid sulfonyl hydrazine and ketonesThionyl chloride80–91
Aryl methyl ketonesI₂/CuCl₂ promoted, p-toluenesulfonyl hydrazide, KSCN71–89[5]

Table 2: Reported Yields for Ugi Synthesis of this compound Derivatives

ReactantsSolventYield Range (%)
This compound-5-carboxylic acid, amine, aldehyde, isocyanocyclohexaneMethanol3–89[4][5]
Amine, aldehyde, this compound, isocyanideMethanol6–98[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its derivatives via the Hurd-Mori and Ugi reactions.

Protocol 1: Hurd-Mori Synthesis of this compound

This protocol involves two main steps: the formation of a hydrazone from a ketone and subsequent cyclization.

Step 1: Formation of Propan-2-one Semicarbazone

  • Dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a suitable solvent such as a mixture of ethanol and water.

  • Add propan-2-one (acetone) (1.0 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 1-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.

  • Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the resulting propan-2-one semicarbazone thoroughly under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried propan-2-one semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the cooled suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Ugi Synthesis of N-Aryl-4-methyl-1,2,3-thiadiazole-5-carboxamides

This one-pot, four-component reaction is a versatile method for generating diverse this compound derivatives.

  • In a round-bottom flask, dissolve the amine (e.g., a substituted aniline) (1.0 eq) and the aldehyde (e.g., a substituted benzaldehyde) (1.0 eq) in methanol.

  • Stir the mixture at room temperature for a period of time (e.g., 30 minutes to several hours) to allow for the formation of the imine intermediate.

  • To this mixture, add this compound-5-carboxylic acid (1.1 eq).

  • Finally, add the isocyanide (e.g., cyclohexyl isocyanide) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-48 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration and washed with cold methanol.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield the pure N-Aryl-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the Hurd-Mori synthesis and a troubleshooting logic diagram for low yield issues.

Hurd_Mori_Workflow start Start: Propan-2-one & Semicarbazide HCl step1 Semicarbazone Formation (Ethanol/Water, NaOAc, Reflux) start->step1 intermediate Propan-2-one Semicarbazone (Isolate & Dry) step1->intermediate step2 Cyclization (DCM, 0°C to RT) intermediate->step2 workup Quench (Ice) & Aqueous Workup step2->workup reagent Thionyl Chloride (SOCl₂) Addition reagent->step2 purification Purification (Chromatography or Recrystallization) workup->purification end End: this compound purification->end

Experimental Workflow for Hurd-Mori Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check1 Check Purity of Starting Materials start->check1 sol1 Purify Hydrazone (Recrystallization/Chromatography) check1->sol1 Impure check2 Verify Quality of Thionyl Chloride check1->check2 Pure sol1->check2 sol2 Use Freshly Distilled or New SOCl₂ check2->sol2 Old/Decomposed check3 Evaluate Reaction Temperature Profile check2->check3 Fresh sol2->check3 sol3 Optimize Temperature: Low Temp Addition, Gentle Heating check3->sol3 Suboptimal check4 Assess Electronic Effects of Substituents check3->check4 Optimal sol3->check4 sol4 Consider Alternative Synthesis for Electron-Donating Groups check4->sol4 Unfavorable end Improved Yield check4->end Favorable sol4->end

Troubleshooting Logic for Low Yield

References

Navigating the Hurd-Mori Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Hurd-Mori synthesis is a valuable tool for the creation of 1,2,3-thiadiazoles. However, like any chemical reaction, it can present challenges, including side reactions and the formation of unwanted byproducts. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during this synthesis.

Troubleshooting Guide

Low yields and the presence of impurities are common hurdles in the Hurd-Mori synthesis. This guide offers a systematic approach to identifying and resolving these issues.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Hydrazone Formation Ensure the initial formation of the hydrazone from the ketone is complete before proceeding with the cyclization step. Monitor the reaction by Thin Layer Chromatography (TLC).
Substrate Reactivity The electronic properties of the substrate significantly impact the reaction. Electron-withdrawing groups on the hydrazone precursor generally lead to higher yields, while electron-donating groups can result in poor conversion.[1] Consider modifying the substrate if yields remain low.
Reaction Temperature High temperatures can lead to the decomposition of the starting material, intermediates, or the final 1,2,3-thiadiazole product.[1] Optimization of the reaction temperature is crucial. For some substrates, cooling the reaction mixture may be necessary to minimize side reactions.[1]
Thionyl Chloride Quality and Stoichiometry Use freshly distilled thionyl chloride to ensure high reactivity. The stoichiometry of thionyl chloride can also be critical; an excess may be required for some substrates.
Moisture in Reaction Thionyl chloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions to prevent quenching of the reagent.

Problem: Presence of Multiple Byproducts

Potential CauseSuggested Solution
Thermal Decomposition of Product 1,2,3-thiadiazoles can undergo thermal decomposition.[2][3] Avoid unnecessarily high temperatures during the reaction and purification steps.
Side Reactions of Thionyl Chloride Thionyl chloride can react with other functional groups present in the substrate. Protect sensitive functional groups before carrying out the Hurd-Mori synthesis.
Formation of Isomeric Products For unsymmetrical ketones, the formation of regioisomers is possible. The regioselectivity can be influenced by steric and electronic factors. Careful analysis of the product mixture using techniques like NMR is necessary to identify and separate isomers.
Incomplete Cyclization Incomplete reaction can lead to a complex mixture of starting materials, intermediates, and the desired product. Monitor the reaction progress by TLC and consider extending the reaction time if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Hurd-Mori synthesis?

A1: Common side reactions include the formation of incompletely cyclized intermediates, such as chlorothiadiazoline derivatives, and decomposition of the desired 1,2,3-thiadiazole product, especially at elevated temperatures.[1] The presence of electron-rich nitrogen atoms in the precursors can also lead to limited stability and decomposition.[1]

Q2: How can I improve the yield of my Hurd-Mori reaction?

A2: Several factors can be optimized to improve the yield. Using a substrate with an electron-withdrawing group can significantly increase the yield.[1] Careful control of the reaction temperature to avoid decomposition is also critical.[1] Additionally, ensuring the use of high-purity, anhydrous reagents and solvents is essential. An alternative to thionyl chloride, such as a combination of N-tosylhydrazones and elemental sulfur catalyzed by TBAI, has been reported to improve yields in some cases.[4][5]

Q3: My reaction mixture turns dark, and I see insoluble material. What is happening?

A3: Darkening of the reaction mixture and the precipitation of insoluble material are often signs of decomposition of the starting materials or intermediates.[1] This is more likely to occur with substrates containing electron-donating groups or when the reaction is carried out at high temperatures.[1] It is advisable to lower the reaction temperature and monitor the reaction closely.

Q4: How do I purify the 1,2,3-thiadiazole product?

A4: Purification is typically achieved through column chromatography on silica gel.[6] A typical workup involves quenching the excess thionyl chloride by pouring the reaction mixture onto crushed ice, followed by extraction with an organic solvent like dichloromethane. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated.[6]

Data Presentation

The choice of protecting group on the nitrogen of the precursor can have a dramatic effect on the yield of the Hurd-Mori synthesis.

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][4][6][7]thiadiazole Synthesis [1]

N-Protecting GroupYield (%)
Benzyl (Electron-donating)25
Methyl (Electron-donating)15
Methyl Carbamate (Electron-withdrawing)94

An improved Hurd-Mori approach using N-tosylhydrazones and elemental sulfur has also been shown to provide good to excellent yields for various substituted 1,2,3-thiadiazoles.

Table 2: Yields of Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach [5]

SubstituentYield (%)
4-Phenyl85
4-(4-Chlorophenyl)82
4-(4-Methoxyphenyl)88
4-(2-Naphthyl)90

Experimental Protocols

General Experimental Protocol for the Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles [4][6]

  • Semicarbazone Formation:

    • Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

    • Add sodium acetate (1.5 eq) to the mixture.

    • Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture in an ice bath to induce precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum to obtain the semicarbazone.

  • Cyclization to 1,2,3-Thiadiazole:

    • In a fume hood, suspend the semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.9 - 2.0 eq) to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice to quench excess thionyl chloride.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Byproduct Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for identifying the structure of the desired product and any byproducts. The presence of unexpected signals may indicate the formation of isomers or degradation products.

  • Mass Spectrometry (MS): MS provides the molecular weight of the components in the reaction mixture, which is crucial for identifying byproducts.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and identifying the number of components in the product mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture, allowing for the separation and quantification of the product and byproducts.

Visualizations

Hurd_Mori_Workflow cluster_start Starting Materials cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_analysis Analysis & Purification Ketone Aryl Ketone Hydrazone Semicarbazone Intermediate Ketone->Hydrazone Ethanol, NaOAc, Reflux Semicarbazide Semicarbazide HCl Semicarbazide->Hydrazone Product 1,2,3-Thiadiazole Hydrazone->Product DCM, Reflux ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Product Analysis TLC, NMR, MS Product->Analysis Purification Column Chromatography Analysis->Purification

Caption: Experimental workflow for the Hurd-Mori synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Hurd-Mori Synthesis IncompleteHydrazone Incomplete Hydrazone Formation? Start->IncompleteHydrazone Substrate Poor Substrate Reactivity? Start->Substrate Temp Incorrect Temperature? Start->Temp Reagents Reagent Quality/Moisture? Start->Reagents MonitorHydrazone Monitor by TLC, ensure completion IncompleteHydrazone->MonitorHydrazone ModifySubstrate Use EWG-substituted substrate Substrate->ModifySubstrate OptimizeTemp Optimize T, consider cooling Temp->OptimizeTemp CheckReagents Use pure, anhydrous reagents Reagents->CheckReagents

Caption: Troubleshooting logic for low yield in Hurd-Mori synthesis.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Hydrazone Hydrazone Precursor Thiadiazole 1,2,3-Thiadiazole Hydrazone->Thiadiazole SOCl2 (Ideal Conditions) Isomers Isomeric Products Hydrazone->Isomers Unsymmetrical Ketone Incomplete Incomplete Cyclization Intermediates Hydrazone->Incomplete Insufficient SOCl2 / Time Decomposition Decomposition Products Thiadiazole->Decomposition High Temperature

Caption: Main and side reaction pathways in Hurd-Mori synthesis.

References

Technical Support Center: Optimization of Ugi Reaction Conditions for Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiadiazoles via the Ugi four-component reaction (Ugi-4CR).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Ugi reaction for thiadiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Ugi reaction for thiadiazole synthesis is resulting in a very low yield or no product at all. What are the common causes?

A1: Low or no yield in the Ugi-based synthesis of thiadiazoles can arise from several factors:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation of the amine and aldehyde/ketone to form an imine, and its subsequent protonation to an iminium ion, is a critical step.[1] This equilibrium can be unfavorable.

    • Solution: Consider pre-forming the imine by stirring the amine and carbonyl compound together in the reaction solvent for 30-60 minutes before adding the other components. The use of a dehydrating agent, such as molecular sieves, can also drive this equilibrium forward.[1]

  • Purity of Reagents: Impurities in the starting materials (amine, aldehyde/ketone, carboxylic acid, or isocyanide) can inhibit the reaction. Isocyanides, in particular, can be sensitive to moisture and acidic conditions, leading to decomposition.

    • Solution: Ensure all reagents are of high purity and are properly stored. Isocyanides should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[1] Use freshly opened or purified reagents if possible.

  • Suboptimal Reaction Conditions: Temperature, concentration, and solvent play a crucial role in the Ugi reaction.

    • Solution: Systematically optimize the reaction conditions. Higher concentrations (0.5 M to 2.0 M) are often beneficial.[2] Polar aprotic solvents like DMF are commonly used, but polar protic solvents such as methanol, ethanol, or 2,2,2-trifluoroethanol (TFE) can also be effective, with TFE helping to stabilize charged intermediates.[1][2] In some cases, gentle heating or microwave irradiation can improve reaction rates and yields.[1]

  • Post-Ugi Cyclization Failure: For many thiadiazole syntheses, the Ugi reaction forms an intermediate that must then undergo a subsequent cyclization step. This cyclization may be the yield-limiting part of the process.

    • Solution: The cyclization to form the thiadiazole ring often requires a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The choice and amount of this reagent are critical. Ensure the conditions for the cyclization step are optimized.

Issue 2: Formation of Multiple Products or Impurities

Q2: My TLC plate shows multiple spots after the reaction, and purification of the desired thiadiazole is difficult. What are the likely side products?

A2: The formation of multiple products is a common challenge in multi-component reactions.

  • Passerini Reaction Byproduct: If the amine is not sufficiently reactive, a three-component Passerini reaction between the aldehyde/ketone, carboxylic acid, and isocyanide can occur, leading to the formation of an α-acyloxy carboxamide.

    • Solution: Ensure the amine is added in the correct stoichiometry and is sufficiently nucleophilic. Pre-forming the imine can help to minimize this side reaction.

  • Polymerization of Isocyanide: The bifunctional nature of some isocyanides or the presence of impurities can lead to polymerization.[1]

    • Solution: Use high-purity isocyanide and carefully control the stoichiometry. Adding the isocyanide dropwise to the reaction mixture can sometimes help to minimize polymerization.

  • Incomplete Cyclization: The intermediate from the Ugi reaction may not fully cyclize to the thiadiazole, resulting in a mixture of the open-chain Ugi product and the final heterocyclic product.

    • Solution: Ensure sufficient reaction time and appropriate conditions (e.g., temperature, dehydrating agent) for the cyclization step. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Hydrolysis of Intermediates or Product: The presence of excess water can lead to the hydrolysis of the imine intermediate or other reactive species.

    • Solution: Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere.

Issue 3: Difficulty in Product Isolation and Purification

Q3: I am having trouble isolating and purifying my target thiadiazole derivative. What are some best practices?

A3: Product isolation and purification can be challenging due to the complex mixture of starting materials, products, and byproducts.

  • Work-up Procedure: A standard work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.[2] The organic layer can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[2]

  • Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Column Chromatography: For complex mixtures or non-crystalline products, flash column chromatography on silica gel is often necessary. A range of solvent systems (e.g., hexane/ethyl acetate) may need to be screened to achieve good separation.

    • Precipitation: In some cases, the product may precipitate directly from the reaction mixture upon completion. The precipitate can then be collected by filtration and washed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ugi reaction leading to a thiadiazole?

A1: The synthesis of thiadiazoles via the Ugi reaction is typically a two-step process. First, the standard Ugi four-component reaction occurs between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide intermediate. This is followed by a post-Ugi transformation, which is a cyclization step to form the thiadiazole ring. The specifics of the cyclization depend on the starting materials used, but it often involves the incorporation of a sulfur source (e.g., from a thioacid or thiosemicarbazide derivative) and dehydration.

Q2: Which solvents are best for the Ugi synthesis of thiadiazoles?

A2: The choice of solvent can significantly impact the reaction yield. Polar solvents are generally preferred. Methanol and ethanol are commonly used and have proven successful.[3] Polar aprotic solvents like dimethylformamide (DMF) are also a good choice.[2] For reactions that are sluggish, 2,2,2-trifluoroethanol (TFE) can be an excellent option as it can help to stabilize the charged intermediates in the reaction mechanism.[1]

Q3: What role does temperature play in the optimization of this reaction?

A3: Most Ugi reactions are exothermic and proceed readily at room temperature.[1] However, if the reaction is slow or the yield is low, gentle heating can be beneficial. In some cases, microwave irradiation has been used to accelerate the reaction and improve yields.[1] It is important to monitor the reaction, as excessive heat can lead to the decomposition of reactants or products.

Q4: Can I use a ketone instead of an aldehyde in the Ugi reaction for thiadiazole synthesis?

A4: Yes, ketones can be used in the Ugi reaction. However, they are generally less reactive than aldehydes due to steric hindrance. Reactions involving ketones may require longer reaction times, higher temperatures, or the pre-formation of the ketimine to achieve good yields.

Q5: How can I monitor the progress of my Ugi reaction for thiadiazole synthesis?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time and identify the presence of any significant side products.

Data Presentation

Table 1: Effect of Solvent and Concentration on Ugi Reaction Yield

EntrySolventConcentration (M)Yield (%)Reference
1Methanol0.449[4]
2Methanol1.085[4]
3DMF0.5~70-80 (general)[2]
4EthanolNot specifiedGood[2]
52,2,2-Trifluoroethanol (TFE)Not specifiedImproved yields[1]

Table 2: Optimization of a Post-Ugi Huisgen Reaction for 1,3,4-Oxadiazole Synthesis (Adaptable for Thiadiazoles)

EntryAcyl Chloride (equiv)Temperature (°C)Time (h)Yield (%)Reference
11.0100630[4]
21.2100638[4]
31.2110844[4]
41.5120875[4]
51.51408Lower[4]
61.51608Lower[4]

Experimental Protocols

General Protocol for the Ugi Synthesis of a Thiadiazole Derivative

This protocol provides a general framework. The specific starting materials, stoichiometry, and reaction conditions should be optimized for each target molecule.

Materials:

  • Aldehyde or Ketone (1.0 eq.)

  • Amine (1.0 eq.)

  • Carboxylic acid with appropriate functionality for cyclization (e.g., a thioacid) or a subsequent sulfur source.

  • Isocyanide (1.0 eq.)

  • Anhydrous solvent (e.g., Methanol, DMF, or TFE)

  • Dehydrating agent for cyclization (if required, e.g., POCl₃, H₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the amine (1.0 eq.), the aldehyde or ketone (1.0 eq.), and the anhydrous solvent (to achieve a concentration of 0.5-1.0 M).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq.) to the reaction mixture.

  • Add the isocyanide (1.0 eq.) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • For post-Ugi cyclization: Once the Ugi reaction is complete (as determined by monitoring), cool the reaction mixture in an ice bath. Slowly add the dehydrating agent (e.g., POCl₃ or concentrated H₂SO₄).

  • Allow the reaction to warm to room temperature and then heat to reflux as required to drive the cyclization. Monitor the formation of the thiadiazole by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Visualizations

Ugi_Thiadiazole_Workflow cluster_Ugi Ugi Four-Component Reaction cluster_Cyclization Post-Ugi Cyclization cluster_Purification Work-up & Purification Amine Amine Ugi_Adduct α-Acylamino Carboxamide (Ugi Adduct) Amine->Ugi_Adduct Carbonyl Aldehyde/Ketone Carbonyl->Ugi_Adduct Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Thiadiazole Thiadiazole Product Ugi_Adduct->Thiadiazole Cyclization Crude_Product Crude Product Thiadiazole->Crude_Product Quench & Extract Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, H₂SO₄) Dehydrating_Agent->Thiadiazole Promotes Ring Closure Purified_Product Purified Thiadiazole Crude_Product->Purified_Product Chromatography/ Recrystallization

Caption: General experimental workflow for the synthesis of thiadiazoles via a Ugi four-component reaction followed by post-Ugi cyclization.

Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions Start Low or No Yield Cause1 Inefficient Imine Formation Start->Cause1 Cause2 Impure Reagents Start->Cause2 Cause3 Suboptimal Conditions (Solvent, Temp, Conc.) Start->Cause3 Cause4 Poor Cyclization Step Start->Cause4 Sol1 Pre-form Imine (Stir Amine + Carbonyl) Cause1->Sol1 Sol2 Use High-Purity Reagents Cause2->Sol2 Sol3 Optimize Solvent, Temp, & Concentration Cause3->Sol3 Sol4 Optimize Dehydrating Agent & Conditions Cause4->Sol4

Caption: Troubleshooting logic for addressing low or no yield in Ugi-based thiadiazole synthesis.

References

Purification techniques for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Guide: Purification of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. As a key building block in the synthesis of novel agrochemicals and pharmaceuticals, obtaining this intermediate in high purity is critical for the success of subsequent research and development.[1]

This document provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling this compound-5-carboxylic acid for the first time.

Q1: What are the most common impurities I should expect after synthesizing this compound-5-carboxylic acid?

A1: The impurity profile depends heavily on the synthetic route. Common syntheses involve cyclization reactions, which can leave several types of impurities.[2][3] These may include:

  • Unreacted Starting Materials: Such as thiosemicarbazides or related precursors used in the heterocycle formation.[3]

  • Reagents: Residual cyclizing agents (e.g., phosphorus oxychloride, thionyl chloride) or acids/bases from the workup.[4][5]

  • Side-Products: Isomers or products from incomplete cyclization or rearrangement.

  • Degradation Products: The thiadiazole ring can be sensitive to harsh conditions (strong acid/base, high heat), leading to colored impurities.

Q2: What is the single most robust and generally applicable purification method for this compound?

A2: For most common impurity profiles (e.g., neutral or basic organic impurities), acid-base extraction is the most effective and robust initial purification technique.[6][7] This method specifically leverages the acidic nature of the carboxylic acid group to selectively isolate it from non-acidic contaminants.[8][9] It is highly efficient for removing neutral byproducts and unreacted starting materials that lack an acidic proton. For achieving the highest analytical purity, this is typically followed by recrystallization.

Q3: How should I properly store the purified this compound-5-carboxylic acid?

A3: The compound is a combustible solid.[10] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container. Keep it away from strong oxidizing agents and sources of ignition. Long-term stability is best maintained when protected from light and moisture.

Q4: What are the key physical properties I need to know for purification and characterization?

A4: Understanding the physical properties is crucial for selecting solvents and interpreting analytical data.

Table 1: Physical Properties of this compound-5-carboxylic acid

PropertyValueSource
CAS Number 18212-21-0[10]
Molecular Formula C₄H₄N₂O₂S[10]
Molecular Weight 144.15 g/mol [10]
Appearance White to brown crystalline powder[10][11]
Melting Point 169-173 °C (decomposes)[10]
Functional Group Carboxylic Acid[10]

Section 2: Troubleshooting Guide

This section uses a problem-and-solution format to address specific issues you may encounter during the purification process.

Problem: My product "oils out" instead of crystallizing during recrystallization.

  • Probable Cause 1: The boiling point of the solvent is higher than the melting point of your compound. When the solution cools, the compound melts before it can form a crystal lattice, separating as an immiscible liquid. This is less likely for this specific compound given its relatively high melting point but can occur if significant impurities are present, causing a large melting point depression.

  • Probable Cause 2: The solution is supersaturated with impurities. High concentrations of impurities can disrupt crystal lattice formation, preventing proper crystallization.

  • Solution Strategy:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (10-15% more) of the hot solvent to reduce the saturation level. Allow it to cool more slowly.[12]

    • Change Solvent System: Select a solvent with a lower boiling point. Refer to Table 2 below for suggestions. A mixed-solvent system can also be effective. Dissolve the compound in a minimum of a "good" (high-solubility) solvent and then add a "poor" (low-solubility) solvent dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

    • Induce Crystallization: If the solution remains clear after cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous pure batch to provide a nucleation site.[13]

Problem: After acid-base extraction and precipitation, my yield is extremely low.

  • Probable Cause 1: Incomplete precipitation. The pH of the aqueous solution was not lowered sufficiently to fully protonate the carboxylate salt back to the insoluble carboxylic acid.

  • Probable Cause 2: Product loss to the organic solvent. The sodium salt of your carboxylic acid may have some minor solubility in the organic layer, or the extraction was not performed enough times.

  • Solution Strategy:

    • Verify pH: When acidifying the basic aqueous layer, use a pH meter or pH paper to ensure the pH is well below the pKa of the carboxylic acid (a target pH of 1-2 is recommended to ensure complete protonation).[7] After the initial precipitation, check the filtrate by adding another drop of concentrated acid; if more precipitate forms, continue acidifying.

    • Perform Back-Extraction: Do not discard the organic layer from the initial extraction. Wash it one more time with a fresh portion of the basic aqueous solution to recover any dissolved product. Combine all aqueous layers before proceeding to acidification.

    • Cool the Solution: The solubility of the carboxylic acid in water, though low, decreases at lower temperatures. Perform the precipitation in an ice bath to maximize the recovery of your solid product.[14]

Problem: My final product has a persistent yellow or brown color.

  • Probable Cause: Presence of highly conjugated or polymeric impurities. These often arise from minor degradation of the thiadiazole ring during synthesis, especially if high temperatures were used. They are often present in very small quantities but are highly colored.

  • Solution Strategy:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[12]

    • Column Chromatography: If recrystallization and charcoal treatment fail, flash column chromatography is the next step. A silica gel column is appropriate. Because the compound is an acid, it may streak on the column. To prevent this, add a small amount of acetic acid (~0.5-1%) to the eluent (e.g., ethyl acetate/hexanes mixture).[13] This keeps the carboxylic acid protonated and reduces its interaction with the silica gel, resulting in better peak shape.

Problem: I am not getting any crystals to form after cooling my recrystallization solution.

  • Probable Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.

  • Probable Cause 2: The cooling process was too rapid. This can sometimes lead to a supersaturated, non-crystalline oil or glass.

  • Probable Cause 3: The compound is exceptionally pure. Sometimes, very pure compounds are slow to crystallize because there are no impurity sites to initiate nucleation.

  • Solution Strategy:

    • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool slowly again.[12]

    • Induce Nucleation: As mentioned previously, scratching the flask with a glass rod or adding a seed crystal are the most effective methods to initiate crystal growth in a reluctant solution.[13]

    • Cool Slowly and Patiently: Ensure the flask is cooling slowly. Place it on a surface that does not conduct heat well (like a block of wood or folded paper towels) and cover the top to prevent rapid evaporative cooling.[12] Allow it to stand at room temperature before moving it to an ice bath.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This method is ideal as a first-pass purification to remove neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound-5-carboxylic acid in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[9][14] Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of the carboxylic acid will be in the top aqueous layer (if using a solvent less dense than water like ethyl acetate). Drain the bottom organic layer into a clean flask.

  • Repeat Extraction: Re-introduce the organic layer to the separatory funnel and repeat the extraction (Step 2 & 3) with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid. The organic layer now contains neutral impurities and can be set aside.

  • Combine & Wash: Combine all the aqueous extracts in a clean beaker or flask. To remove any dissolved neutral impurities, perform a "wash" by adding a small volume of the organic solvent (e.g., ethyl acetate), swirling, and discarding the organic layer.

  • Precipitation: Cool the combined aqueous solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (pH 1-2).[14] A white to off-white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight. Confirm purity by measuring the melting point and running a TLC analysis.

Protocol 2: Purification by Recrystallization

This protocol is used to obtain highly pure, crystalline material, often after an initial acid-base extraction.

  • Solvent Selection: Choose an appropriate solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. See Table 2 for suggestions.

  • Dissolution: Place the carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum.

Table 2: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Comments
Ethanol/Water 78-100Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then re-heat to clarify.
Isopropanol 82A common choice for carboxylic acids.
Toluene 111Suitable for less polar impurities.
Acetic Acid 118Can be effective, but residual solvent is harder to remove.

Section 4: Visualization of Workflows

Visual guides can help in selecting the appropriate purification strategy and understanding the process flow.

Purification_Decision_Tree start Crude Product (Post-Synthesis) purity_check Assess Purity & Impurity Profile (TLC, 1H NMR) start->purity_check impurity_type What are the main impurities? purity_check->impurity_type neutral_basic Neutral / Basic (e.g., starting materials) impurity_type->neutral_basic colored Colored / Polymeric impurity_type->colored similar_polarity Structurally Similar (e.g., isomers, related acids) impurity_type->similar_polarity method_ab Perform Acid-Base Extraction neutral_basic->method_ab method_recrys Recrystallize (with optional charcoal) colored->method_recrys method_chrom Perform Column Chromatography similar_polarity->method_chrom method_ab->method_recrys For higher purity

Caption: Decision tree for selecting a purification method.

Acid_Base_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude Product in Ethyl Acetate extract 2. Extract with aq. NaHCO3 dissolve->extract org_layer1 4. Organic Layer (Contains Neutral Impurities) aq_layer1 3. Aqueous Layer (Contains Carboxylate Salt) acidify 5. Cool & Acidify with HCl (to pH 1-2) aq_layer1->acidify precipitate 6. Precipitate Forms acidify->precipitate collect 7. Collect Solid via Vacuum Filtration precipitate->collect separate Separate Layers extract->separate separate->org_layer1 separate->aq_layer1

References

Resolving peak overlap in 1H NMR spectra of substituted thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap in 1H NMR spectra of substituted thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in the 1H NMR spectrum of my substituted thiadiazole overlap?

A1: Peak overlap in the 1H NMR spectra of substituted thiadiazoles is a common issue arising from the structural nature of these heterocyclic compounds. Protons on or near the thiadiazole ring, as well as those on substituent groups, can have very similar electronic environments, leading to close chemical shifts. This is particularly prevalent when the substituents themselves contain multiple protons in similar environments, such as alkyl chains or aromatic rings.

Q2: What is the simplest first step to try and resolve overlapping signals?

A2: The most straightforward initial approach is to change the deuterated solvent.[1] Different solvents can induce changes in the chemical shifts of protons due to variations in solvent polarity, magnetic anisotropy, and specific solute-solvent interactions.[2][3][4] Aromatic solvents like benzene-d6 or pyridine-d5 are particularly effective at inducing significant shifts, an effect known as the Aromatic Solvent-Induced Shift (ASIS), which can often resolve overlapping signals.[5]

Q3: My signals are still overlapped after changing the solvent. What should I try next?

A3: If changing the solvent is insufficient, you can consider using a lanthanide shift reagent (LSR).[6][7] These paramagnetic complexes can induce large changes in the chemical shifts of protons near a coordinating functional group on your molecule.[7] Alternatively, variable temperature (VT) NMR can be employed.[8][9] Changing the temperature can alter the conformation of the molecule or the rate of chemical exchange processes, leading to changes in chemical shifts that may resolve overlap.[8][9] For more complex cases, 2D NMR techniques are highly effective.[10][11][12]

Q4: When is it appropriate to use 2D NMR spectroscopy?

A4: 2D NMR should be considered when simpler methods fail to provide the necessary resolution.[10][12] Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are powerful tools for resolving overlap by spreading the signals into a second dimension.[10][11] These experiments reveal proton-proton coupling networks, allowing for the assignment of individual signals even when they are severely overlapped in the 1D spectrum.[13]

Troubleshooting Guides

Issue: Overlapping signals in the aromatic or aliphatic region of the 1H NMR spectrum.

Symptoms:

  • A broad, unresolved multiplet where individual peaks cannot be distinguished.

  • Fewer signals are observed than expected for the number of protons in a particular region.

  • Inaccurate integration of signals.

Troubleshooting Workflow:

G start Overlapping Signals Observed solvent Change Deuterated Solvent (e.g., CDCl3 to Benzene-d6) start->solvent lsr Use Lanthanide Shift Reagent solvent->lsr If overlap persists resolved Peak Overlap Resolved solvent->resolved If successful vt_nmr Variable Temperature (VT) NMR lsr->vt_nmr If overlap persists lsr->resolved If successful nmr_2d Perform 2D NMR (COSY/TOCSY) vt_nmr->nmr_2d For complex cases vt_nmr->resolved If successful nmr_2d->resolved If successful G cluster_1d 1D NMR Approaches cluster_2d 2D NMR Approaches solvent Change Solvent lsr Add Lanthanide Shift Reagent solvent->lsr If unresolved end Resolved Spectrum solvent->end If resolved vt_nmr Variable Temperature NMR lsr->vt_nmr If unresolved lsr->end If resolved cosy COSY vt_nmr->cosy If unresolved vt_nmr->end If resolved tocsy TOCSY cosy->tocsy For full spin systems cosy->end If resolved tocsy->end If resolved start Peak Overlap Issue start->solvent

References

Technical Support Center: Interpretation of Complex Mass Spectra of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectra of 1,2,3-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most characteristic fragmentation pathway for 1,2,3-thiadiazoles in mass spectrometry?

A1: The most distinct fragmentation pathway for 1,2,3-thiadiazole derivatives is the elimination of a neutral nitrogen molecule (N₂) from the molecular ion.[1][2] This process is a primary fragmentation step and serves as a key diagnostic feature for identifying the 1,2,3-thiadiazole ring system.[3] The resulting [M-N₂]⁺ or [M+H-N₂]⁺ ion is often a prominent peak in the spectrum and can undergo further fragmentation depending on the substituents.[4][5]

Q2: My mass spectrum is very complex. How do I begin to interpret it?

A2: A systematic approach is crucial for interpreting complex spectra.

  • Identify the Molecular Ion: First, locate the molecular ion peak ([M]⁺˙ or [M+H]⁺). If it's absent, consider softer ionization techniques.[6][7]

  • Look for Characteristic Losses: For 1,2,3-thiadiazoles, the primary indicator is the loss of 28 Da, corresponding to N₂.[1][2] Also, look for losses of small, stable neutral molecules from the substituents.

  • Analyze Major Fragment Ions: Identify the most abundant peaks (including the base peak) and propose logical structures. The fragmentation of substituents often follows standard fragmentation rules.[7][8]

  • Use Tandem MS (MS/MS): Isolate a specific ion of interest (like the molecular ion or the [M+H-N₂]⁺ ion) and fragment it further. This helps establish fragmentation pathways and confirm structural assignments.[2][4]

  • Consider Isomeric Rearrangements: Be aware that rearrangements can occur in the gas phase. For example, some 1,2,3-triazoles can rearrange to 1,2,3-thiadiazoles under certain conditions, showing a characteristic N₂ loss.[4][9]

Q3: I see an unexpected [M+H-N₂]⁺ ion for my compound, which I believed to be a 1,2,3-triazole. What could be happening?

A3: The observation of a significant [M+H-N₂]⁺ peak, typically characteristic of 1,2,3-thiadiazoles, in the mass spectrum of a supposed 1,2,3-triazole suggests a gas-phase rearrangement.[4] Under certain electrospray ionization (ESI-MS/MS) conditions, protonated 1,2,3-triazoles can isomerize into the corresponding 1,2,3-thiadiazole structure, which then readily loses N₂.[4][9] This phenomenon has been demonstrated for various 4,5-functionalized derivatives and can be confirmed by performing MS³ experiments on the [M+H-N₂]⁺ ion and comparing the resulting fragments to those from an authentic 1,2,3-thiadiazole standard.[4]

Q4: How can I distinguish between isomeric 4,5-disubstituted 1,2,3-thiadiazoles and 1,2,3-triazoles using MS/MS?

A4: Differentiating these isomers is a common challenge that can be addressed effectively with tandem mass spectrometry, particularly in positive ion mode ((+)ESI-MS/MS).

  • 1,2,3-Thiadiazoles: The dominant fragmentation pathway for protonated derivatives is the loss of N₂ to form a prominent [M+H-N₂]⁺ ion.[3]

  • 1,2,3-Triazoles: These isomers do not typically lose N₂ directly.[4] Their fragmentation is often initiated by cleavage within the substituent groups, such as the sulfonamide moiety, or loss of an amine group.[4] The presence of fragment ions corresponding to the intact triazole ring is a key indicator.

While 1,2,3-triazoles can rearrange to show a loss of N₂, the overall fragmentation pattern and the relative abundances of other fragment ions will differ significantly from a true 1,2,3-thiadiazole.[9][10]

Q5: The fragmentation pattern changes significantly between positive and negative ion modes. Why?

A5: The fragmentation pathway is dictated by the location of the charge on the ion.

  • Positive Ion Mode ((+)ESI): Protonation often occurs on a nitrogen atom of the heterocyclic ring or a basic functional group. The subsequent fragmentation is driven by the elimination of neutral molecules (like N₂) from the charged core.[3][4] This mode is highly informative for the heterocyclic structure.

  • Negative Ion Mode ((−)ESI): Deprotonation typically occurs at an acidic site, such as a sulfonamide N-H. If the charge is retained primarily on a substituent (e.g., a sulfonylaryl group), fragmentation will be dominated by that part of the molecule, providing little information about the 1,2,3-thiadiazole ring itself.[4] However, for derivatives with alkylsulfonyl groups, negative mode can be more informative for the core structure.[4]

Q6: I am not observing the molecular ion peak. What are the possible reasons and solutions?

A6: The absence of a molecular ion peak can occur for several reasons:

  • High Ionization Energy (EI): Electron impact (EI) can be a high-energy technique, causing the molecular ion to be unstable and fragment completely before detection.[7][11]

  • Compound Instability: The 1,2,3-thiadiazole ring itself can be thermally or photochemically labile, decomposing upon heating in the ion source.[12]

  • Inefficient Ionization: The compound may not ionize efficiently under the chosen conditions.[13]

Troubleshooting Steps:

  • Switch to a "Softer" Ionization Technique: Use methods like Electrospray Ionization (ESI) or Chemical Ionization (CI), which impart less energy to the molecule and are more likely to produce an intact molecular ion or a protonated molecule ([M+H]⁺).[6][7]

  • Optimize Source Conditions: Lower the ion source temperature to minimize thermal degradation.[14]

  • Check Sample Purity: Ensure the sample is pure, as impurities can interfere with ionization.[13]

Troubleshooting Guides and Data

Guide 1: Systematic Workflow for Spectrum Interpretation

The following workflow provides a logical sequence for analyzing a complex mass spectrum of a potential 1,2,3-thiadiazole derivative.

G cluster_B cluster_F A Acquire Spectrum (e.g., ESI-MS, EI-MS) B Identify Molecular Ion? ([M]+ or [M+H]+) A->B C Yes D No E Use Softer Ionization (ESI, CI) Optimize Source Conditions B->E No F Observe Loss of 28 Da? (N₂) B->F Yes E->A G Yes H No I High Probability of 1,2,3-Thiadiazole Core F->I Yes K Consider Isomeric Structures (e.g., 1,2,3-Triazole) or Alternative Fragmentation F->K No M Perform MS/MS on [M+H-N₂]+ I->M J Analyze Other Fragment Losses (Substituents, Ring Cleavage) N Confirm Fragment Structures Elucidate Fragmentation Pathway J->N L Perform MS/MS on [M+H]+ K->L L->J M->J

Caption: Workflow for systematic mass spectrum interpretation.

Guide 2: Key Fragmentation Pathways and Common Ions

The primary fragmentation of the 1,2,3-thiadiazole ring is initiated by the expulsion of N₂. The substituents on the ring dictate the subsequent fragmentation of the resulting ion.

G MolIon Molecular Ion [M+H]+ LossN2 [M+H-N₂]+ MolIon->LossN2 - N₂ (28 Da) SubstFrag Substituent Fragmentation MolIon->SubstFrag - R group FurtherFrag Further Ring Fragmentation LossN2->FurtherFrag SubstFrag->FurtherFrag FinalIons Observed Fragment Ions FurtherFrag->FinalIons

Caption: General fragmentation scheme for 1,2,3-thiadiazoles.

Table 1: Common Fragment Ions in (+)ESI-MS/MS of 4-Aryl-5-amino-1,2,3-thiadiazoles
Precursor IonFragment IonNeutral LossInterpretationReference(s)
[M+H]⁺[M+H-N₂]⁺N₂Characteristic loss from the 1,2,3-thiadiazole ring.[3][4]
[M+H]⁺[M+H-ArSO₂]⁺ArSO₂Cleavage of the sulfonamide bond.[4]
[M+H-N₂]⁺[M+H-N₂-SO₂]⁺SO₂Loss of sulfur dioxide from the intermediate.[3]
[M+H-N₂]⁺[M+H-N₂-Amine]⁺AmineLoss of the amino substituent at the 5-position.[4]
[M+H]⁺[ArSO₂H₂]⁺M-ArSO₂HCleavage of the sulfonamide bond with charge on the aryl sulfonyl fragment.[4]

Experimental Protocols

Protocol 1: ESI-MS and MS/MS Analysis

This protocol is a general guideline for analyzing 1,2,3-thiadiazole derivatives using Electrospray Ionization Mass Spectrometry.

  • Sample Preparation:

    • Dissolve 1-2 mg of the purified 1,2,3-thiadiazole derivative in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

    • Vortex the solution to ensure complete dissolution.

    • Prepare a dilute solution for infusion by taking 10-20 µL of the stock solution and diluting it into 1 mL of the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode). The final concentration should be in the low µg/mL to ng/mL range.[2][4]

  • Instrumentation and Settings (General):

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to get comprehensive data.[4]

    • Mass Analyzer: Any suitable analyzer such as a Quadrupole, Time-of-Flight (TOF), Ion Trap, or Orbitrap can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and elemental composition determination.[2]

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters (Typical Starting Points):

      • Capillary Voltage: 3.0–4.5 kV (positive), -2.5 to -4.0 kV (negative).

      • Source Temperature: 100–150 °C.

      • Desolvation Gas (N₂) Flow: 6–10 L/min.

      • Desolvation Temperature: 250–400 °C.

      • Note: These parameters must be optimized for the specific instrument and compound.

  • Data Acquisition:

    • Full Scan (MS¹): Acquire a full scan spectrum over a relevant m/z range (e.g., 50-1000 Da) to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.

    • Tandem Mass Spectrometry (MS/MS):

      • Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion.

      • Apply collision-induced dissociation (CID) using an inert gas (e.g., argon).

      • Vary the collision energy (e.g., in steps from 10-40 eV) to generate a comprehensive fragmentation pattern.[4]

      • Acquire the product ion spectrum to identify key fragments.

Protocol 2: Electron Impact (EI-MS) Analysis

This protocol is suitable for volatile and thermally stable 1,2,3-thiadiazole derivatives.

  • Sample Preparation:

    • Ensure the sample is pure and dry.

    • For analysis via a direct insertion probe, place a small amount of the solid or liquid sample into a capillary tube.

    • For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation and Settings (General):

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: Standard 70 eV to produce reproducible spectra for library comparison.[11]

    • Source Temperature: 150–250 °C (use the lowest temperature that allows for sufficient volatilization to prevent thermal decomposition).

    • Inlet System: Gas Chromatography (GC) for volatile compounds or a Direct Insertion Probe for less volatile solids.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • Identify the molecular ion (M⁺˙), which will be a radical cation. Note that it may be weak or absent for some derivatives.[1]

    • Analyze the fragmentation pattern, paying close attention to the loss of N₂ (28 Da) and other characteristic fragments.[15]

References

Navigating the Labyrinth of Lability: A Technical Support Guide to Preventing Thermal Degradation of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Methyl-1,2,3-thiadiazole. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your molecules throughout your experimental workflows. The 1,2,3-thiadiazole ring system, while a valuable scaffold in medicinal chemistry and materials science, is known for its potential thermal instability. This guide is designed to provide you with a comprehensive understanding of the degradation pathways of this compound and to offer practical, field-proven strategies to mitigate these challenges. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experiments?

A1: The primary degradation pathway for this compound, and 1,2,3-thiadiazoles in general, is thermally induced extrusion of molecular nitrogen (N₂). This is a thermodynamically favorable process that leads to the formation of highly reactive and unstable intermediates.[1][2]

Q2: At what temperature does this compound begin to decompose?

Q3: What are the decomposition products of this compound?

A3: The initial thermal decomposition by nitrogen extrusion forms a highly strained three-membered ring intermediate called a thiirene. This unstable species rapidly rearranges to a more stable thioketene.[1] These reactive intermediates can then undergo various subsequent reactions, such as dimerization or reactions with other molecules in the system, leading to a complex mixture of byproducts.

Q4: Can other factors besides heat cause degradation?

A4: Yes. In addition to thermal stress, 1,2,3-thiadiazoles can be susceptible to photochemical decomposition upon exposure to UV radiation.[1] Furthermore, some aryl-substituted 1,2,3-thiadiazoles have been shown to decompose under mild basic conditions.[3] Therefore, it is essential to consider the entire experimental environment, including light exposure and pH.

Troubleshooting Guides

This section provides detailed troubleshooting for common experimental scenarios where the thermal degradation of this compound is a significant concern.

Issue 1: Low Yields and Multiple Byproducts in Synthesis

Symptoms:

  • Significantly lower than expected yield of this compound.

  • Complex reaction mixture observed by TLC or LC-MS, with multiple unidentified spots or peaks.

  • Evidence of gas evolution (N₂) during the reaction or workup.

Causality Analysis: The Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, can be exothermic and is often the stage where thermal degradation occurs.[4] Excessive local heating during reagent addition or prolonged reaction times at elevated temperatures can promote the nitrogen extrusion pathway.

Mitigation Strategies & Protocols:

1. Strict Temperature Control During Synthesis:

  • Rationale: Maintaining a low and consistent temperature minimizes the energy available for the N₂ extrusion reaction.

  • Protocol:

    • Conduct the reaction in a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Cool the reaction vessel to 0 °C or below using an ice-salt bath before the dropwise addition of thionyl chloride.

    • Add the thionyl chloride slowly over an extended period to dissipate the heat of reaction effectively.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and monitor its progress by TLC. Avoid unnecessary heating or prolonged refluxing unless required by a validated protocol for your specific substrate.

2. Optimization of Reaction Time:

  • Rationale: Minimizing the time the product is exposed to potentially harsh reaction conditions reduces the likelihood of degradation.

  • Protocol:

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the starting material is consumed, proceed with the workup immediately.

    • Avoid leaving the reaction to stir for extended periods (e.g., overnight) without evidence that it is necessary.

3. Careful Workup Procedure:

  • Rationale: The workup procedure can introduce thermal stress or basic conditions that may degrade the product.

  • Protocol:

    • Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice or into ice-cold water to dissipate any residual heat.

    • If a basic wash is necessary to remove acidic impurities, use a mild, cold base solution (e.g., saturated sodium bicarbonate) and minimize the contact time.[3]

    • Perform extractions quickly and efficiently.

Issue 2: Product Degradation During Purification

Symptoms:

  • Streaking or decomposition of the product on a TLC plate.

  • Loss of material during column chromatography, with colored bands appearing on the column.

  • Changes in the appearance (e.g., color change, oiling out) of the purified product upon solvent removal.

Causality Analysis: Standard purification techniques like distillation and column chromatography can expose the compound to elevated temperatures for extended periods, leading to thermal degradation.

Mitigation Strategies & Protocols:

1. Avoiding High-Temperature Purification Methods:

  • Rationale: Direct heating during purification is a primary driver of degradation.

  • Recommendation: Avoid distillation if possible. If distillation is necessary, use a high-vacuum setup to lower the boiling point and minimize thermal stress.[5]

2. Optimized Column Chromatography:

  • Rationale: Minimizing the time the compound spends on the stationary phase and avoiding heat generation from the solvent-silica interaction can prevent degradation.

  • Protocol:

    • Use a wider diameter column to allow for faster elution.

    • Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4 to ensure efficient elution.

    • Consider using a flash chromatography system to expedite the purification process.

    • Avoid leaving the compound on the column for an extended period.

3. Recrystallization at Low Temperatures:

  • Rationale: Recrystallization is a gentler purification method that relies on solubility differences rather than high heat.

  • Protocol:

    • Select a solvent or solvent system in which this compound has high solubility at room temperature or slightly above and low solubility at low temperatures (e.g., 0 °C or in a freezer).

    • Dissolve the crude product in a minimal amount of the warm solvent.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.[6]

Data Summary and Visualization

To aid in your experimental design, the following table summarizes key parameters and recommendations for handling this compound.

ParameterRecommendationRationale
Reaction Temperature Maintain at or below room temperature whenever possible. Use cooling baths for exothermic steps.To minimize the energy input that can initiate thermal decomposition.
Purification Method Prioritize recrystallization or flash column chromatography over distillation.To avoid prolonged exposure to high temperatures.
pH during Workup Use mild, cold basic solutions (e.g., sat. NaHCO₃) and minimize contact time.To prevent potential base-catalyzed degradation.[3]
Light Exposure Protect from direct light, especially UV sources. Use amber vials for storage.To prevent photochemical decomposition.[1]
Storage Conditions Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).To minimize thermal, photochemical, and oxidative degradation over time.
Visualizing the Degradation Pathway

The following diagram illustrates the primary thermal degradation pathway of the 1,2,3-thiadiazole ring.

G Thermal Degradation of 1,2,3-Thiadiazole Ring Thiadiazole 1,2,3-Thiadiazole TransitionState Transition State Thiadiazole->TransitionState Heat (Δ) Thiirene Thiirene (Unstable Intermediate) TransitionState->Thiirene - N₂ Thioketene Thioketene (Reactive Intermediate) Thiirene->Thioketene Rearrangement Byproducts Byproducts (e.g., Dimers) Thioketene->Byproducts Further Reactions

Caption: Thermal decomposition of the 1,2,3-thiadiazole ring.

Workflow for Minimizing Degradation

This workflow outlines the key steps to consider throughout your experiment to ensure the stability of this compound.

G Experimental Workflow for Handling this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_storage Storage TempControl Strict Temperature Control (≤ Room Temp) TimeMonitor Monitor Reaction Time TempControl->TimeMonitor Quenching Cold Quenching (Ice/Water) TimeMonitor->Quenching MildBase Mild Basic Wash (If necessary) Quenching->MildBase LowTempPurification Low-Temperature Methods (Recrystallization, Flash Chromatography) MildBase->LowTempPurification ProperStorage Cool, Dark, Inert Atmosphere LowTempPurification->ProperStorage

Caption: Recommended workflow to prevent degradation.

Analytical Monitoring of Degradation

To ensure the integrity of your this compound, it is crucial to employ appropriate analytical techniques to monitor for potential degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your compound and detecting the presence of degradation products. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides not only separation of components but also mass information, which can be invaluable in identifying potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of your compound and to detect the presence of impurities. The appearance of unexpected signals may suggest degradation.

By implementing these preventative measures and utilizing appropriate analytical monitoring, you can confidently navigate the experimental challenges associated with the thermal lability of this compound and ensure the integrity of your valuable research.

References

Technical Support Center: Managing Poor Solubility of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with thiadiazole derivatives during biological assays.

Troubleshooting Guide

Poor solubility of thiadiazole derivatives can significantly impact the accuracy and reproducibility of biological assay results. This guide provides a stepwise approach to address these challenges.

Question: My thiadiazole derivative is poorly soluble in aqueous buffers for my biological assay. What should I do?

Answer:

Start with a systematic approach to identify a suitable solvent system. The following workflow outlines the recommended steps:

G cluster_0 Initial Solubility Testing cluster_1 Troubleshooting Insolubility cluster_2 Advanced Strategies A Start: Weigh Compound B Attempt to Dissolve in 100% DMSO A->B C Soluble? B->C D Prepare High-Concentration Stock Solution in DMSO C->D Yes F Insoluble in 100% DMSO C->F No E Proceed to Serial Dilution in Aqueous Buffer D->E G Try Alternative Organic Solvents (e.g., DMF, Ethanol) F->G H Soluble? G->H I Prepare Stock and Dilute in Buffer H->I Yes J Still Insoluble H->J No K Consider Co-solvents, pH Adjustment, or Excipients J->K L Explore Advanced Formulation Strategies K->L M Prodrug Synthesis or Salt Formation L->M

Caption: Troubleshooting workflow for solubilizing thiadiazole derivatives.

Experimental Protocol: Initial Solubility Assessment

  • Preparation of Stock Solution:

    • Accurately weigh 1-5 mg of the thiadiazole derivative.

    • Add a small volume of 100% dimethyl sulfoxide (DMSO) to the compound.

    • Vortex thoroughly for 1-2 minutes.

    • If the compound does not dissolve, gently warm the solution in a 37°C water bath and continue vortexing.[1]

    • Once dissolved, add more DMSO to reach a final stock concentration (e.g., 10 mM, 50 mM).

  • Serial Dilution in Aqueous Buffer:

    • Perform serial dilutions of the DMSO stock solution into your final aqueous assay buffer (e.g., PBS, cell culture media).

    • Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Visually inspect each dilution for any signs of precipitation.

    • If precipitation occurs, that concentration exceeds the compound's solubility limit in the assay buffer.

Question: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What are my options?

Answer:

Precipitation upon dilution is a common issue. Here are several strategies to overcome this, ranging from simple to more complex:

1. Co-Solvent Systems:

Adding a co-solvent to your aqueous buffer can increase the solubility of your compound.

  • Recommended Co-solvents: Ethanol, polyethylene glycol (PEG), or propylene glycol.

  • Protocol: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5%) before adding your DMSO stock solution. Always test the tolerance of your biological system to the co-solvent.

2. pH Adjustment:

The solubility of ionizable compounds can be highly dependent on pH.

  • Protocol:

    • Determine the pKa of your thiadiazole derivative.

    • If the compound is acidic, increasing the pH of the buffer can enhance solubility.

    • If the compound is basic, decreasing the pH can improve solubility.[2]

    • Prepare buffers at different pH values and test the solubility of your compound. Ensure the chosen pH is compatible with your assay.

3. Use of Excipients:

Excipients can be used to formulate your compound and improve its apparent solubility.

Excipient TypeExamplesMechanism of Action
Surfactants Tween® 80, Cremophor® ELForm micelles that encapsulate the hydrophobic compound.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrinForm inclusion complexes with the compound, increasing its solubility.

Protocol: Prepare your assay buffer containing the excipient at a suitable concentration before adding your compound stock.

Question: I've tried different solvents and formulations, but my thiadiazole derivative remains poorly soluble. What are the next steps?

Answer:

If standard formulation approaches fail, more advanced strategies may be necessary, often involving chemical modification of the compound.

1. Salt Formation:

For compounds with acidic or basic functional groups, converting them into a salt form can dramatically increase aqueous solubility.[2][3]

  • Procedure: This typically involves reacting the compound with a suitable acid or base to form the corresponding salt. This is a synthetic chemistry step that should be performed before the biological assay.

2. Prodrug Approach:

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.

  • Strategy: A common approach is to add a polar, ionizable promoiety to the parent molecule to enhance solubility.[4] This is a significant medicinal chemistry effort and is typically considered during the lead optimization phase of drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?

A1: The maximum tolerated DMSO concentration varies between cell lines and assay types. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects. It is always recommended to run a vehicle control (assay buffer with the same final DMSO concentration) to assess the impact of the solvent on your assay.

Q2: How can I determine the solubility of my compound in the assay medium?

A2: You can estimate the kinetic solubility by making serial dilutions of your DMSO stock in the assay medium and identifying the concentration at which precipitation first occurs.[1] This can be done by visual inspection or by measuring turbidity using a spectrophotometer (at a wavelength around 600 nm).[1]

Q3: Can the sulfur atom in the thiadiazole ring contribute to solubility?

A3: Yes, the sulfur atom in the thiadiazole ring can contribute to the lipophilicity of the molecule, which can influence its solubility.[4][5] The overall solubility, however, is a complex interplay of the entire molecular structure, including other functional groups.

Q4: Are there any computational tools to predict the solubility of my thiadiazole derivatives?

A4: Yes, various in silico tools and models can predict aqueous solubility based on the chemical structure of a compound. These predictions can be a useful starting point but should always be confirmed experimentally. The General Solubility Equation (GSE) is a fundamental concept that relates solubility to melting point and lipophilicity (logP).[3]

Signaling Pathway Context

Thiadiazole derivatives are investigated for their potential to modulate various signaling pathways implicated in diseases like cancer. For instance, some derivatives have been shown to inhibit kinases involved in cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates Effector Effector Protein Kinase2->Effector Activates TF Transcription Factor Effector->TF Translocates to Nucleus Gene Gene Expression TF->Gene Thiadiazole Thiadiazole Derivative Thiadiazole->Kinase1 Inhibits

Caption: Generic kinase signaling pathway targeted by a thiadiazole inhibitor.

Quantitative Data Summary

The following table summarizes reported biological activity data for some thiadiazole derivatives. Note that the original publications should be consulted for detailed experimental conditions.

Compound IDAssay TypeTarget/Cell LineIC50 / EC50Reported Solubility
BDM 71,339Not SpecifiedNot Specified0.072 µM (EC50)9.9 µg/mL
Compound 39aNot SpecifiedU937 cell lines11 µM (IC50)Not Reported
Compound 39aNot SpecifiedEJ-1 Cancer cell lines8.5 µM (IC50)Not Reported
Compound 20bVEGFR-2 InhibitionVEGFR-20.024 ± 0.004 µg/mLNot Reported
Compound 20bCytotoxicityMCF-70.05 µM (IC50)Not Reported
Compound 20bCytotoxicityHepG20.14 µM (IC50)Not Reported
Compound 26CytotoxicityNot Specified39.42 and 42.31 µg/mL (IC50)Not Reported
Compound 27CytotoxicityNot Specified29.72 and 31.31 µg/mL (IC50)Not Reported
Compound 7CytotoxicityMDA-MB-2315.69 µM (IC50)Not Reported
Compound 7VEGFR-2 InhibitionVEGFR-20.083 µM (IC50)Not Reported
Compound 11aCytotoxicityMCF-79.49 µM (IC50)Not Reported
Compound 11aCytotoxicityHepG-212.89 µM (IC50)Not Reported
Compound 11aVEGFR-2 InhibitionVEGFR-20.055 µM (IC50)Not Reported
Compound 3CytotoxicityA549 cell line21.00±1.15 µg/mL (IC50)Not Reported
Compound 4CytotoxicityC6 cell line18.50±4.95 µg/mL (IC50)Not Reported
Compound 3bPlatelet Aggregation InhibitionADP-induced39 ± 11 µM (IC50)Not Reported

References

Technical Support Center: Troubleshooting Low Efficacy in Antifungal Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-proven insights into troubleshooting low efficacy in antifungal screening assays. This guide is structured to move from general issues to specific, complex problems, ensuring you can quickly diagnose and resolve challenges in your research.

Part 1: Initial Diagnosis - A Troubleshooting Flowchart

Before diving into specific issues, this flowchart provides a high-level overview of the diagnostic process when you observe low or no antifungal activity.

Troubleshooting_Flowchart Start Start: Low or No Antifungal Efficacy Observed CheckControls Step 1: Verify Controls (Positive, Negative, Vehicle) Start->CheckControls ControlsOK Controls Behaving as Expected? CheckControls->ControlsOK InoculumIssues Step 2: Investigate Inoculum (Density, Viability, Growth Phase) ControlsOK->InoculumIssues Yes TroubleshootControls Action: Troubleshoot Control Failure (e.g., Degraded Antifungal, Contamination) ControlsOK->TroubleshootControls No InoculumOK Inoculum Standardized & Viable? InoculumIssues->InoculumOK CompoundIssues Step 3: Examine Test Compound (Solubility, Stability, Concentration) InoculumOK->CompoundIssues Yes TroubleshootInoculum Action: Re-standardize Inoculum InoculumOK->TroubleshootInoculum No CompoundOK Compound Issues Ruled Out? CompoundIssues->CompoundOK AssayConditions Step 4: Review Assay Conditions (Medium, pH, Incubation Time/Temp) CompoundOK->AssayConditions Yes TroubleshootCompound Action: Address Compound Solubility/Stability CompoundOK->TroubleshootCompound No AssayOK Assay Conditions Optimal? AssayConditions->AssayOK ResistanceMechanisms Step 5: Consider Intrinsic or Acquired Resistance AssayOK->ResistanceMechanisms Yes TroubleshootAssay Action: Optimize Assay Parameters AssayOK->TroubleshootAssay No End Resolution: Refined Assay Protocol ResistanceMechanisms->End TroubleshootControls->End TroubleshootInoculum->End TroubleshootCompound->End TroubleshootAssay->End

Caption: High-level troubleshooting workflow.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face.

Q1: My positive control antifungal shows no activity. What's the first thing I should check?

A1: The first step is to verify the integrity of your positive control. Antifungal agents, especially in solution, can degrade over time. Ensure it has been stored correctly (temperature, light exposure) and is within its expiration date. If using a stock solution, prepare a fresh dilution. If the problem persists, consider testing a new lot of the antifungal. For disk diffusion assays, ensure the disks have been stored in a dry environment to prevent degradation of the impregnated agent[1][2].

Q2: I'm seeing inconsistent results between experiments. What is the most likely cause?

A2: The most common cause of inter-assay variability is inconsistent inoculum preparation.[3][4] The density, growth phase, and viability of the fungal inoculum are critical parameters that must be standardized.[5][6][7] Even minor variations can significantly alter the Minimum Inhibitory Concentration (MIC) values.[3][8] It is crucial to follow a standardized protocol for inoculum preparation, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

Q3: Can the solvent used to dissolve my test compound affect the assay outcome?

A3: Absolutely. Solvents like DMSO can have intrinsic antifungal activity at higher concentrations or may inhibit fungal growth, confounding your results. It is essential to run a vehicle control, which consists of the fungal inoculum and the highest concentration of the solvent used in the assay, but without the test compound. This will help you determine if the solvent itself is contributing to any observed growth inhibition.[3]

Part 3: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for specific experimental problems.

Guide 1: Inoculum-Related Issues

Q: I'm observing slower-than-expected growth in my control wells, or no growth at all. What could be wrong with my inoculum?

A: This issue points to problems with inoculum viability or density.

  • Potential Cause 1: Incorrect Inoculum Density. A low inoculum density will result in a longer lag phase and slower growth, potentially leading to the misinterpretation of results. Conversely, an overly dense inoculum can overwhelm the antifungal agent, leading to falsely high MIC values.[3][5][6][7][8]

    • Solution: Standardize your inoculum according to established protocols. For yeasts, this typically involves adjusting the turbidity of a cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[12] For filamentous fungi, conidia should be counted using a hemocytometer to achieve a target concentration.[10][13][14]

  • Potential Cause 2: Poor Fungal Viability. The fungal culture may be old or stressed, leading to reduced viability.

    • Solution: Always use fresh, actively growing cultures to prepare your inoculum. Subculture your fungal strain from a frozen stock onto fresh agar and incubate until mature (e.g., 24 hours for Candida albicans, 3-5 days for Aspergillus fumigatus).[13]

Protocol: Standardized Inoculum Preparation for Yeasts (adapted from CLSI M27) [11]

  • From a fresh (24-hour) culture plate, select several distinct colonies using a sterile loop.

  • Transfer the colonies to a tube containing sterile saline (0.85%).

  • Vortex the tube for 15 seconds to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. Use a spectrophotometer at 530 nm for greater accuracy.

  • This stock suspension (approx. 1-5 x 10^6 CFU/mL) is then further diluted in the assay medium to achieve the final desired inoculum concentration.

Guide 2: Issues with the Test Compound

Q: My novel compound, which showed promise in a primary screen, is now showing no activity. What should I investigate?

A: This often points to issues with the compound's physical or chemical properties within the assay medium.

  • Potential Cause 1: Poor Solubility. Many organic compounds, especially those derived from natural products, have low solubility in aqueous media like RPMI 1640.[15][16] If the compound precipitates out of solution, its effective concentration is significantly reduced.

    • Solution: Visually inspect your assay plates for any signs of precipitation. You may need to use a co-solvent (like DMSO) at a low, non-inhibitory concentration. It's also beneficial to determine the compound's critical micelle concentration (CMC) to understand its solubility limits.

  • Potential Cause 2: Compound Instability. The compound may be unstable at the incubation temperature or pH of the assay medium, or it may be degraded by fungal enzymes.

    • Solution: Assess the stability of your compound under assay conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity using methods like HPLC.

  • Potential Cause 3: Binding to Assay Components. The compound may bind to plasticware or components of the culture medium, reducing its bioavailable concentration.

    • Solution: Consider using low-binding plates. To test for medium interactions, you can pre-incubate the compound in the medium, centrifuge to remove any fungal cells, and then test the supernatant for remaining antifungal activity.

Guide 3: Assay Condition Optimization

Q: I'm seeing trailing growth in my broth microdilution assay, making the MIC endpoint difficult to determine. How can I resolve this?

A: Trailing, the persistent, low-level growth of a fungus across a range of antifungal concentrations, is a common issue, particularly with azole antifungals.[16]

  • Potential Cause 1: Suboptimal Reading Time. Reading the plates too early may not allow for sufficient growth inhibition, while reading them too late can lead to the overgrowth of partially inhibited cells.

    • Solution: Adhere to the incubation times specified in standardized protocols (e.g., 24 hours for most Candida species).[9] For slower-growing fungi, longer incubation times may be necessary.[10]

  • Potential Cause 2: Incorrect Endpoint Reading. For fungistatic drugs like fluconazole, the endpoint is not complete growth inhibition but rather a significant reduction in growth compared to the control.

  • Potential Cause 3: Medium Composition. The composition of the medium can influence trailing.

    • Solution: Ensure you are using the recommended medium, typically RPMI 1640 with L-glutamine and buffered with MOPS to a pH of 7.0.[3] Some studies have shown that enriched media can sometimes reduce trailing.[17]

Table 1: Key Assay Parameters based on CLSI/EUCAST Guidelines

ParameterYeast (e.g., Candida albicans)Molds (e.g., Aspergillus fumigatus)Reference
Medium RPMI 1640 with L-glutamine, buffered with MOPS to pH 7.0RPMI 1640 with L-glutamine, buffered with MOPS to pH 7.0; 2% glucose supplement for EUCAST[9][10]
Inoculum Size 0.5-2.5 x 10^3 CFU/mL (final)0.4-5 x 10^4 CFU/mL (final)[9][10]
Incubation Temp. 35°C35°C[3][10]
Incubation Time 24 hours48 hours[9][10]
MIC Endpoint (Azoles) Prominent (≥50%) reduction in turbidityComplete inhibition of growth[10][11]
Guide 4: Suspected Fungal Resistance

Q: My assay is well-controlled, but a specific fungal isolate consistently shows no susceptibility to a particular class of antifungals. Could this be resistance?

A: Yes, if other factors have been ruled out, you may be observing antifungal resistance. Resistance can be intrinsic (a natural property of the species) or acquired through mechanisms like mutations or gene upregulation.[18][19][20]

  • Mechanism 1: Alteration of the Drug Target. Mutations in the gene encoding the drug target (e.g., ERG11 for azoles) can reduce the binding affinity of the antifungal agent.[18][20][21][22][23]

  • Mechanism 2: Overexpression of the Drug Target. The fungus may produce more of the target enzyme, requiring a higher concentration of the drug to achieve inhibition.[19][22]

  • Mechanism 3: Drug Efflux. The fungal cell can actively pump the drug out using efflux pumps, preventing it from reaching its intracellular target.[18][22]

  • Mechanism 4: Biofilm Formation. Fungi growing in a biofilm are notoriously more resistant to antifungal agents than their planktonic counterparts.

Diagnostic Workflow for Suspected Resistance

Resistance_Workflow Start High MIC Observed (Assay Validated) CheckIntrinsic Is the species known for intrinsic resistance? Start->CheckIntrinsic Intrinsic Intrinsic Resistance Likely (e.g., C. krusei to fluconazole) CheckIntrinsic->Intrinsic Yes InvestigateAcquired Investigate Acquired Resistance CheckIntrinsic->InvestigateAcquired No Sequencing Sequence Target Genes (e.g., ERG11, FKS1) InvestigateAcquired->Sequencing EffluxAssay Perform Efflux Pump Inhibitor Assay InvestigateAcquired->EffluxAssay BiofilmAssay Quantify Biofilm Formation InvestigateAcquired->BiofilmAssay End Characterize Resistance Mechanism Sequencing->End EffluxAssay->End BiofilmAssay->End

Caption: Workflow for investigating potential antifungal resistance.

References

Technical Support Center: Differentiating 1,2,3-Thiadiazole and 1,2,3-Triazole Isomers via MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tandem mass spectrometry (MS/MS) to differentiate between 1,2,3-thiadiazole and 1,2,3-triazole isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate between 1,2,3-thiadiazole and 1,2,3-triazole isomers using mass spectrometry?

A1: 1,2,3-Thiadiazole and 1,2,3-triazole isomers possess the same molecular formula and therefore the same exact mass. This makes them indistinguishable by a single stage of mass analysis. While tandem mass spectrometry (MS/MS) can induce fragmentation to probe the molecular structure, the resulting fragmentation patterns can be very similar, presenting a significant analytical challenge.[1][2] Furthermore, gas-phase rearrangements of 1,2,3-triazoles into 1,2,3-thiadiazoles can occur under certain MS/MS conditions, further complicating spectral interpretation.[3]

Q2: What are the characteristic fragmentation patterns that can be used to distinguish between these isomers?

A2: While fragmentation patterns can be substituent-dependent, some general trends have been observed:

  • 1,2,3-Thiadiazoles: A characteristic fragmentation pathway for many 1,2,3-thiadiazoles is the neutral loss of a nitrogen molecule (N₂).[4][5] This is often a primary fragmentation event.

  • 1,2,3-Triazoles: The fragmentation of the 1,2,3-triazole ring is highly dependent on the nature and position of its substituents.[6] Common fragmentation pathways involve the loss of HCN or RCN (where R is a substituent).[6] Under certain conditions, a rearrangement leading to the loss of N₂ can be observed, mimicking the behavior of 1,2,3-thiadiazoles.[3]

It is crucial to analyze the full fragmentation spectrum, including lower abundance fragment ions, as these can provide diagnostic clues for differentiation.

Q3: Can the ionization mode (positive vs. negative) influence the ability to differentiate these isomers?

A3: Yes, the ionization mode can significantly impact the fragmentation pathways and the ability to distinguish between isomers. For certain substituted 1,2,3-thiadiazoles and 1,2,3-triazoles, negative electrospray ionization ((-)ESI-MS/MS) has been shown to be more informative than positive mode.[3] It is recommended to acquire data in both positive and negative ion modes to maximize the structural information obtained.

Q4: Are there any software tools or databases that can aid in the interpretation of the mass spectra?

A4: While there isn't a specific, universally acclaimed tool solely for differentiating these two isomers, general mass spectrometry software with features for spectral comparison and library searching can be beneficial. Databases like NIST, MassBank, and Reaxys can be searched for existing spectra of related compounds. However, due to the subtlety of the spectral differences, manual interpretation based on known fragmentation pathways is often necessary.

Troubleshooting Guide

Problem: My MS/MS spectra for the 1,2,3-thiadiazole and 1,2,3-triazole isomers look identical.

Possible Cause Suggested Solution
Inappropriate Collision Energy: The collision energy may not be optimal to induce isomer-specific fragmentation.Optimize Collision Energy: Perform a collision energy ramping experiment to identify the energy that produces the most significant differences in the fragmentation patterns. Even subtle differences in fragment ion abundances can be diagnostic.[1]
Gas-Phase Rearrangement: The 1,2,3-triazole isomer may be rearranging to the 1,2,3-thiadiazole structure in the gas phase prior to fragmentation.[3]Vary Ion Source and Transfer Conditions: Modify ion source parameters (e.g., temperature) and ion transfer optics voltages to minimize in-source fragmentation and potential rearrangements.
Substituent Effects: The substituents on the heterocyclic ring may lead to a dominant fragmentation pathway that is common to both isomers.[6]Analyze Minor Fragment Ions: Carefully examine the low-abundance ions in the spectra. These may be unique to one isomer. Consider using higher-resolution mass spectrometry to confirm the elemental composition of these ions.
Co-elution of Isomers: If using LC-MS/MS, the isomers may not be chromatographically separated.Optimize Chromatography: Develop a chromatographic method that provides at least partial separation of the isomers. This can significantly aid in assigning the correct spectrum to each isomer.[1][7]

Problem: I am not observing the expected neutral loss of N₂ from my 1,2,3-thiadiazole.

Possible Cause Suggested Solution
Substituent-Directed Fragmentation: The fragmentation may be dominated by the loss of a labile substituent, masking the N₂ loss.Increase Collision Energy: Higher collision energies may promote the cleavage of the more stable heterocyclic ring.
Protonation Site: The site of protonation can influence the fragmentation pathway.Consider Different Adducts: If possible, analyze different adducts (e.g., [M+Na]⁺, [M+K]⁺) as this can alter the fragmentation pathways and potentially reveal the desired N₂ loss.
Incorrect Isomer Assignment: The compound may not be the 1,2,3-thiadiazole isomer.Confirm Structure by Other Methods: If possible, use an orthogonal analytical technique, such as NMR spectroscopy, to confirm the structure of your compound.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

A generic "dilute and shoot" method is often suitable for initial screening of these small molecules.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile).[8]

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1-10 µg/mL.[8]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.

  • Blank Injections: It is recommended to run a blank sample (mobile phase) before and after your samples to prevent carry-over.[8]

General LC-MS/MS Method

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of precursor and fragment ions.[5]

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for these compounds.[7] Acquire data in both positive and negative ion modes.

  • Chromatography: Utilize a C18 or a phenyl-hexyl column for reversed-phase chromatography. A gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode), is a good starting point.

  • MS/MS Parameters:

    • Precursor Ion Selection: Select the [M+H]⁺ or [M-H]⁻ ion for fragmentation.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy for differentiation.

    • Resolution: Set the mass analyzer to a high resolution to aid in the identification of fragment ions.

Data Presentation

Table 1: Key Differentiating Fragment Ions for a Hypothetical Pair of Substituted Isomers

Precursor Ion (m/z)IsomerCollision Energy (eV)Key Fragment Ion (m/z)Proposed Neutral Loss
250.12341,2,3-Thiadiazole20222.1234N₂
250.12341,2,3-Thiadiazole20150.0678C₄H₅N₂S
250.12341,2,3-Triazole20223.1156HCN
250.12341,2,3-Triazole20175.0890C₄H₄N₂

Note: The m/z values and collision energies are illustrative and will vary depending on the specific molecular structure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working filter Filtration (0.22 µm) working->filter vial Autosampler Vial filter->vial lc LC Separation vial->lc ms MS Scan (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms extract Extract Ion Chromatograms msms->extract compare Compare MS/MS Spectra extract->compare identify Identify Diagnostic Ions compare->identify

Caption: Experimental workflow for differentiating isomers.

fragmentation_pathways cluster_thiadiazole 1,2,3-Thiadiazole Fragmentation cluster_triazole 1,2,3-Triazole Fragmentation M_thia [M+H]⁺ loss_N2 [M+H-N₂]⁺ M_thia->loss_N2 - N₂ other_frags_thia Other Fragments loss_N2->other_frags_thia M_tria [M+H]⁺ loss_HCN [M+H-HCN]⁺ M_tria->loss_HCN - HCN loss_RCN [M+H-RCN]⁺ M_tria->loss_RCN - RCN other_frags_tria Other Fragments loss_HCN->other_frags_tria loss_RCN->other_frags_tria

Caption: Key fragmentation differences.

References

Technical Support Center: Scaling Up 4-Methyl-1,2,3-thiadiazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methyl-1,2,3-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most cited method for the synthesis of this compound is the Hurd-Mori reaction.[1][2][3] This process typically involves the cyclization of a hydrazone derivative with thionyl chloride.[1][2] Alternative methods, such as the Ugi reaction, have also been explored for the synthesis of this compound derivatives and offer a rapid, one-pot synthesis approach.[4][5]

Q2: What are the primary challenges when scaling up the Hurd-Mori synthesis of this compound?

A2: Scaling up the Hurd-Mori reaction presents several challenges.[6][7] These include:

  • Exothermic Reaction Control: The reaction with thionyl chloride can be highly exothermic, requiring careful temperature management to prevent runaway reactions.[7]

  • Reagent Purity and Stoichiometry: The purity of the starting hydrazone and the quality of thionyl chloride are critical for achieving high yields.[1]

  • Mixing Efficiency: Ensuring homogenous mixing in larger reactors is crucial for consistent product quality and yield.[7]

  • Impurity Profile: Minor side reactions at the lab scale can become significant at an industrial scale, complicating purification.[7]

  • Off-Gas Management: The reaction generates corrosive gases like HCl and SO₂, which require appropriate scrubbing systems.

Q3: How can I improve the yield of my this compound synthesis?

A3: To improve the yield, consider the following:

  • Starting Material Purity: Ensure your hydrazone precursor is pure and dry, as impurities can interfere with the cyclization process.[1]

  • Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.[1]

  • Reaction Temperature: Optimize the temperature profile. The reaction is often initiated at low temperatures and then gradually warmed.[1]

  • Solvent Choice: Use anhydrous solvents like dichloromethane (DCM) or chloroform, as water reacts violently with thionyl chloride.[1]

  • Electronic Effects: Be mindful of the electronic nature of substituents on your starting materials. Electron-withdrawing groups on the precursor often lead to better yields.[1]

Q4: What are common impurities in this compound synthesis and how can they be removed?

A4: Common impurities can include unreacted starting materials and byproducts from side reactions. Purification strategies include:

  • Aqueous Washing: Washing the crude product with water or a dilute acid can help remove some water-soluble impurities.[8]

  • Column Chromatography: This is an effective method for separating the desired product from impurities.[8] For acid-sensitive thiadiazoles, using neutralized silica gel or alumina is recommended.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is a highly effective purification technique.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Impure or wet hydrazone starting material.Recrystallize the hydrazone to ensure purity and dryness.[1]
Decomposed thionyl chloride (SOCl₂).Use a fresh bottle or freshly distilled thionyl chloride.[1]
Inadequate temperature control.Carefully control the temperature, especially during the addition of SOCl₂. Start at a low temperature (e.g., 0°C) and allow the reaction to warm gradually.[1]
Incorrect solvent.Ensure the use of an anhydrous solvent like DCM or chloroform.[1]
Formation of Multiple Products Side reactions due to temperature fluctuations.Maintain strict temperature control throughout the reaction.
Decomposition of the product on silica gel during chromatography.Use neutralized silica gel or switch to alumina for chromatography.[8] Consider alternative purification methods like recrystallization.[8]
Difficulty in Purification Presence of unreacted starting materials.Optimize reaction stoichiometry and time to ensure complete conversion.
Oily product that is difficult to crystallize.Dissolve the oil in a suitable solvent, wash with saturated sodium bicarbonate and brine, dry the organic layer, and remove the solvent under reduced pressure.[8] If the issue persists, use column chromatography.[8]

Quantitative Data Summary

The following tables provide illustrative data for the synthesis of this compound. Note that these are representative values and actual results may vary depending on specific experimental conditions.

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0 → 2567592
2546888
40 (reflux)25585

Table 2: Impurity Profile from a Typical Batch

ImpurityStructureTypical Concentration (%)
Unreacted HydrazonePrecursor< 2
Isomeric Byproduct5-Methyl-1,2,3-thiadiazole< 1
Unidentified-< 0.5

Experimental Protocols

Lab-Scale Synthesis of this compound via Hurd-Mori Reaction

Materials:

  • Propanone semicarbazone (1 equivalent)

  • Thionyl chloride (SOCl₂) (3-5 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propanone semicarbazone in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into ice-cold water.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Key Considerations for Scale-Up:

  • Heat Management: The addition of thionyl chloride is highly exothermic. A jacketed reactor with efficient cooling is essential. The rate of addition must be carefully controlled to maintain the desired temperature.

  • Mixing: Mechanical stirring with appropriate impeller design is necessary to ensure efficient mixing in a large reactor.

  • Gas Scrubbing: The reaction generates significant amounts of HCl and SO₂ gas. A robust scrubbing system containing a caustic solution (e.g., sodium hydroxide) is required to neutralize these corrosive and toxic gases.

  • Quenching: The quenching step must be performed with extreme caution on a large scale. The reaction mixture should be added slowly to a large, well-stirred vessel containing ice and water, with adequate ventilation.

Visualizations

Synthesis_Pathway Propanone_Semicarbazone Propanone Semicarbazone Intermediate Chlorinated Intermediate Propanone_Semicarbazone->Intermediate Reaction with SOCl2 in DCM Thionyl_Chloride Thionyl Chloride (SOCl2) Product This compound Intermediate->Product Cyclization Byproducts HCl, SO2 Intermediate->Byproducts

Caption: Hurd-Mori synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Purity of Hydrazone & SOCl2 Start->Check_Reagents Impure_Reagents Impure Reagents? Check_Reagents->Impure_Reagents Check_Conditions Verify Reaction Temperature & Time Incorrect_Conditions Incorrect Conditions? Check_Conditions->Incorrect_Conditions Check_Solvent Ensure Solvent is Anhydrous Wet_Solvent Solvent Contaminated? Check_Solvent->Wet_Solvent Impure_Reagents->Check_Conditions No Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Yes Incorrect_Conditions->Check_Solvent No Optimize_Conditions Optimize Temperature & Reaction Time Incorrect_Conditions->Optimize_Conditions Yes Dry_Solvent Use Freshly Dried Solvent Wet_Solvent->Dry_Solvent Yes End Yield Improved Wet_Solvent->End No Purify_Reagents->End Optimize_Conditions->End Dry_Solvent->End

Caption: Troubleshooting workflow for low yield in synthesis.

Scale_Up_Logic Scale_Up Production Scale-Up Heat_Transfer Heat Transfer Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer (Mixing) Scale_Up->Mass_Transfer Safety Safety Scale_Up->Safety Economics Process Economics Scale_Up->Economics Exothermicity Exothermicity Heat_Transfer->Exothermicity Surface_to_Volume Surface Area to Volume Ratio Heat_Transfer->Surface_to_Volume Stirring Stirring Efficiency Mass_Transfer->Stirring Gas_Evolution Gas Evolution (HCl, SO2) Safety->Gas_Evolution Reagent_Cost Reagent Cost Economics->Reagent_Cost Yield_Purification Yield & Purification Cost Economics->Yield_Purification

Caption: Key logical relationships in process scale-up.

References

Technical Support Center: Overcoming Resistance in Target Fungi and Viruses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals grappling with the challenges of antifungal and antiviral resistance. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of resistance mechanisms in your research.

Introduction to Drug Resistance: A Growing Challenge

The emergence of drug-resistant fungal and viral pathogens poses a significant threat to global health.[1][2] Resistance can be intrinsic or acquired, developing through various mechanisms that reduce the efficacy of antimicrobial agents.[2] Understanding these mechanisms is paramount for developing effective countermeasures and ensuring the longevity of our therapeutic arsenal.

Key Drivers of Resistance:

  • High Mutation Rates: Viruses with RNA genomes, such as influenza and HIV, have high mutation rates, which can lead to the emergence of drug-resistant variants.[3]

  • Selection Pressure: The use of antimicrobial drugs creates a selective environment where resistant strains can thrive and become dominant.[3][4]

  • Prolonged Drug Exposure: In immunocompromised patients, prolonged exposure to antiviral therapy can drive the selection of resistant viral strains.[5][6]

  • Agricultural Use of Antimicrobials: The extensive use of azole fungicides in agriculture is believed to contribute to the rise of azole-resistant Aspergillus fumigatus.[7][8]

This guide will delve into the specific resistance mechanisms observed in fungi and viruses and provide practical guidance for overcoming them in your experimental work.

Overcoming Antifungal Resistance

Fungal infections are a major cause of morbidity and mortality, especially in immunocompromised individuals.[9][10] The development of antifungal resistance is a critical challenge in clinical practice.[9][10]

Troubleshooting Guide: Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) is crucial for guiding therapeutic decisions and monitoring resistance trends. However, researchers often encounter challenges in obtaining reliable and reproducible results.

Issue Potential Causes Troubleshooting Steps & Explanations
Inconsistent Minimum Inhibitory Concentration (MIC) values Inoculum preparation variability; incorrect incubation conditions; media inconsistencies.Standardize Inoculum: Precisely adjust the inoculum to the recommended density (e.g., 0.5 McFarland standard) to ensure consistent results. Verify Incubation: Double-check and calibrate incubator temperature, CO2 levels (if required), and humidity. Use Quality-Controlled Media: Employ media from a reputable supplier and perform quality control checks with reference strains as recommended by CLSI and EUCAST guidelines.[11][12][13][14][15][16]
Trailing Growth (Reduced but persistent growth at concentrations above the MIC) Common with azoles against Candida species; can be influenced by media and reading time.Adhere to Standardized Reading Times: Read MICs at the recommended time point (e.g., 24 hours for most yeasts) to minimize the impact of trailing.[12] Use a Standardized Endpoint: For broth microdilution, the endpoint is typically a significant reduction in growth (e.g., 50% or 90%) compared to the growth control.
No Zone of Inhibition in Disk Diffusion Assays High-level resistance; incorrect disk potency; improper agar depth.Confirm Resistance with MIC Testing: A lack of a zone may indicate high-level resistance, which should be confirmed with a broth microdilution or other MIC-based method.[17] Check Disk Quality: Ensure disks are stored correctly and are within their expiration date. Perform QC with susceptible strains. Standardize Agar Plates: Use Mueller-Hinton agar at a consistent depth (e.g., 4 mm) as per CLSI guidelines to ensure proper drug diffusion.[12]
Discrepancies between Genotypic and Phenotypic Results Novel resistance mutations; presence of multiple resistance mechanisms; technical errors in sequencing or susceptibility testing.Investigate Novel Mutations: If a known resistance mutation is absent, consider the possibility of a novel mechanism and perform further molecular characterization. Assess for Multiple Mechanisms: Fungi can employ multiple resistance strategies simultaneously (e.g., target modification and efflux pumps). Review Protocols: Carefully re-examine both the genotypic and phenotypic testing procedures for any potential errors.
FAQs: Mechanisms of Antifungal Resistance

Q1: What are the primary mechanisms of azole resistance in fungi like Aspergillus fumigatus and Candida species?

A1: Azole resistance is multifaceted and commonly involves:

  • Target Site Modifications: Mutations in the ERG11 (or cyp51A) gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.[7][8][18] Common mutations in A. fumigatus include TR34/L98H and TR46/Y121F/T289A.[18][19][20]

  • Overexpression of the Target Enzyme: Increased production of Erg11p can overwhelm the inhibitory effects of the drug.[1]

  • Efflux Pump Overexpression: Upregulation of genes encoding drug efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes the drug from the fungal cell.[9][21]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix and altered physiological state of the cells.[9][22]

Q2: How does the calcineurin pathway contribute to antifungal resistance?

A2: The calcineurin signaling pathway is a key regulator of stress responses in fungi and plays a crucial role in drug tolerance and resistance.[23][24][25] It is involved in maintaining cell wall integrity, which is essential for survival when faced with cell wall-targeting drugs like echinocandins or membrane-disrupting agents like azoles.[23][25] Inhibition of calcineurin has been shown to have a synergistic effect with some antifungal drugs, making it a potential therapeutic target.[24][26]

Q3: What makes Candida auris a "superbug"?

A3: Candida auris is considered a major public health threat due to several factors:

  • Multidrug Resistance: It is often resistant to multiple classes of antifungal drugs, including azoles, polyenes, and echinocandins, making infections difficult to treat.[1][22][27][28][29]

  • Healthcare-Associated Outbreaks: It can persist on surfaces in healthcare settings and spread easily between patients.[22][27]

  • Diagnostic Challenges: It can be misidentified as other Candida species in clinical labs, leading to inappropriate treatment.[22]

Experimental Protocols
2.3.1. Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized guide based on CLSI and EUCAST standards.[11][13][15]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Fungal isolate grown on appropriate agar (e.g., Sabouraud Dextrose Agar)

  • Spectrophotometer

  • Sterile saline or water

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • From a 24-48 hour culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

  • Drug Dilution:

    • Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in the microtiter plate. The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the organism.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.

2.3.2. Diagram: Workflow for Investigating Antifungal Resistance

Antifungal_Resistance_Workflow start Clinical Isolate with Suspected Resistance phenotypic Phenotypic Susceptibility Testing (Broth Microdilution, Disk Diffusion) start->phenotypic resistant Resistant Phenotype Observed phenotypic->resistant susceptible Susceptible Phenotype phenotypic->susceptible genotypic Genotypic Analysis (Sequencing of Target Genes, e.g., ERG11, FKS1) resistant->genotypic report_susceptible Report as Susceptible susceptible->report_susceptible known_mut Known Resistance Mutation Detected genotypic->known_mut no_known_mut No Known Resistance Mutation genotypic->no_known_mut report_known Report Resistance Mechanism known_mut->report_known efflux_analysis Efflux Pump Activity Assay no_known_mut->efflux_analysis biofilm_analysis Biofilm Formation Assay no_known_mut->biofilm_analysis report_novel Investigate Novel Mechanism efflux_analysis->report_novel biofilm_analysis->report_novel

Caption: Workflow for investigating suspected antifungal resistance.

Overcoming Antiviral Resistance

Antiviral drug resistance is a major obstacle in the treatment of viral infections, leading to treatment failure and limiting therapeutic options.[4]

Troubleshooting Guide: Antiviral Resistance Testing

Detecting antiviral resistance often involves genotypic assays to identify resistance-associated mutations.

Issue Potential Causes Troubleshooting Steps & Explanations
PCR Amplification Failure Low viral load; poor sample quality; PCR inhibitors; primer/probe mismatch.Quantify Viral Load: Ensure the viral load is sufficient for amplification. Optimize Nucleic Acid Extraction: Use a validated extraction method to remove inhibitors and improve yield. Redesign Primers/Probes: If primer mismatch is suspected due to viral evolution, design new primers based on updated sequence information.
Ambiguous Sequencing Results Mixed viral populations; low-quality sequencing data.Use Next-Generation Sequencing (NGS): NGS can identify and quantify minority resistant variants that may be missed by Sanger sequencing.[30][31] Improve Sequencing Quality: Ensure high-quality input DNA/cDNA and follow best practices for the sequencing platform being used.
Discordance between Genotype and Clinical Response Presence of uncharacterized resistance mutations; host factors affecting drug metabolism; poor patient adherence to therapy.Consult Resistance Databases: Utilize up-to-date resistance mutation databases to interpret the significance of detected mutations. Consider Pharmacokinetic/Pharmacodynamic (PK/PD) Factors: Evaluate potential host factors that may influence drug efficacy. Assess Adherence: In a clinical context, non-adherence is a common cause of treatment failure.
FAQs: Mechanisms of Antiviral Resistance

Q1: What are the main mechanisms of resistance to HIV reverse transcriptase inhibitors (RTIs)?

A1: Resistance to RTIs, which include nucleoside/nucleotide RTIs (NRTIs) and non-nucleoside RTIs (NNRTIs), primarily arises from mutations in the viral reverse transcriptase enzyme.[32][33][34]

  • For NRTIs: Resistance can occur through two main mechanisms:

    • Discrimination: Mutations that allow the reverse transcriptase to better distinguish between the NRTI and the natural dNTP substrate, thus preventing the incorporation of the drug.[33][35][36]

    • Excision: Mutations that enhance the ability of the enzyme to remove the chain-terminating NRTI from the nascent DNA strand.[35][36]

  • For NNRTIs: Resistance is typically caused by mutations in the NNRTI binding pocket of the reverse transcriptase, which reduce the binding affinity of the drug.[34]

Q2: How does influenza virus become resistant to neuraminidase inhibitors like oseltamivir?

A2: Resistance to neuraminidase inhibitors (NAIs) is primarily due to mutations in the neuraminidase (NA) and, to a lesser extent, the hemagglutinin (HA) proteins.[37]

  • NA Mutations: Mutations in the NA enzyme can alter the drug-binding site, reducing the efficacy of NAIs.[3] The H275Y mutation in N1 neuraminidase is a well-known example that confers resistance to oseltamivir.[38][39][40]

  • HA Mutations: Changes in the HA protein can affect the virus's dependence on NA for release, thereby indirectly contributing to NAI resistance.[37]

  • Mechanisms of NAI resistance include catalytic site mutations, structural hindrance, and changes in monomer stability.[38][41]

Q3: What is the "genetic barrier" to resistance?

A3: The genetic barrier refers to the number of mutations a virus must accumulate to become resistant to a particular drug.[4][42]

  • Low Genetic Barrier: Some drugs require only a single mutation for resistance to develop.

  • High Genetic Barrier: Other drugs require multiple mutations, making the development of resistance less likely. Combination therapy, which uses multiple drugs with different mechanisms of action, is a key strategy to raise the genetic barrier to resistance.[3]

Experimental Protocols
3.3.1. Protocol: Genotypic Resistance Testing by Sanger Sequencing

This is a generalized protocol for identifying resistance mutations in a viral gene of interest.

Objective: To amplify and sequence a viral gene to identify mutations associated with drug resistance.

Materials:

  • Viral nucleic acid (RNA or DNA) extracted from a sample

  • Reverse transcriptase (for RNA viruses)

  • PCR primers flanking the region of interest

  • DNA polymerase

  • dNTPs

  • PCR thermal cycler

  • DNA purification kit

  • Sequencing primers

  • Sanger sequencing service or instrument

Procedure:

  • Reverse Transcription (for RNA viruses):

    • Convert viral RNA to cDNA using a reverse transcriptase and a specific or random primer.

  • PCR Amplification:

    • Amplify the target region of the viral genome using PCR with specific primers.

    • Optimize PCR conditions (annealing temperature, extension time) for the specific target.

  • Amplicon Purification:

    • Run the PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing:

    • Set up sequencing reactions using the purified PCR product, a sequencing primer, and the necessary sequencing reagents.

    • Perform sequencing on an automated sequencer.

  • Data Analysis:

    • Analyze the sequencing chromatograms for quality.

    • Align the obtained sequence with a wild-type reference sequence to identify mutations.

    • Interpret the identified mutations using resistance databases.

3.3.2. Diagram: HIV Drug Resistance Mechanisms

HIV_Resistance cluster_nrti NRTI Resistance cluster_nnrti NNRTI Resistance nrti_disc Discrimination Mechanism (e.g., K65R, M184V) nrti_exc Excision Mechanism (e.g., TAMs) rt_nrti HIV Reverse Transcriptase rt_nrti->nrti_disc Mutation favors dNTP binding rt_nrti->nrti_exc Mutation removes incorporated NRTI nrti_drug NRTI Drug nrti_drug->rt_nrti Binds to active site dntp Natural dNTP dntp->rt_nrti Binds to active site nnrti_mut Binding Pocket Mutation rt_nnrti HIV Reverse Transcriptase rt_nnrti->nnrti_mut Mutation reduces drug binding nnrti_drug NNRTI Drug nnrti_drug->rt_nnrti Binds to allosteric site

Caption: Mechanisms of HIV resistance to Reverse Transcriptase Inhibitors.

Strategies to Overcome Resistance

Addressing the challenge of drug resistance requires a multi-pronged approach, from the laboratory to the clinic.

Key Strategies:

  • Combination Therapy: Using multiple drugs with different mechanisms of action can increase efficacy and reduce the likelihood of resistance developing.[3]

  • Development of Novel Agents: Research into new drugs that target different viral or fungal pathways is crucial to stay ahead of resistance.

  • Drug Repurposing: Investigating existing drugs for new antimicrobial activities can be a faster route to new treatment options.

  • Host-Directed Therapies: Targeting host factors that are essential for pathogen replication is a promising strategy that may be less prone to resistance.

  • Improved Diagnostics: Rapid and accurate diagnostic tests are needed to identify resistance early and guide appropriate therapy.[5][6]

  • Antimicrobial Stewardship: Responsible use of existing antimicrobial agents is essential to preserve their efficacy.

By understanding the mechanisms of resistance and employing robust experimental and therapeutic strategies, the scientific community can continue to combat the threat of drug-resistant pathogens.

References

Validation & Comparative

Unveiling the Potential: 4-Methyl-1,2,3-thiadiazole Derivatives as a Promising Alternative to Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanisms for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective fungicides is a cornerstone of global food security and sustainable agriculture. In this context, 4-Methyl-1,2,3-thiadiazole derivatives have emerged as a compelling class of compounds demonstrating significant fungicidal activity against a broad spectrum of plant pathogens. This guide provides a comprehensive comparison of the efficacy of these derivatives against established commercial fungicides, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.

Comparative Efficacy: A Data-Driven Overview

Recent studies have highlighted the potential of this compound derivatives to match or even exceed the performance of commercial fungicides. The following table summarizes the in vitro fungicidal activity of selected derivatives compared to commercial standards against various phytopathogenic fungi.

Compound/FungicideTarget PathogenEfficacy MeasurementResultCommercial Fungicide Comparison
This compound Derivative 1d Alternaria brassicicolaIn vivo efficacy (% control)92% at 200 µg/mLSimilar to Tiadinil[1][2][3]
Organotin this compound-5-carboxylate (148) Pyricularia piricolaEC50 (µg/mL)0.12Broad-spectrum effectiveness suggested[4]
Organotin this compound-5-carboxylate (148) Gibberella zeaeEC50 (µg/mL)0.16Broad-spectrum effectiveness suggested[4]
4-Methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (6a) Cercospora arachidicolaGood activityComparable to commercial drugs[5][6]Not specified
1,2,3-Thiadiazole-based Strobilurin (8a) Gibberella zeaeEC50 (µg/mL)2.68More active than Enestroburin, Kresoxim-methyl, and Azoxystrobin (EC50 between 0.06 and 15.12 µg/mL)[7]
1,2,3-Thiadiazole-based Strobilurin (8a) Sclerotinia sclerotiorumEC50 (µg/mL)0.44More active than Enestroburin, Kresoxim-methyl, and Azoxystrobin[7]
1,2,3-Thiadiazole-based Strobilurin (8a) Rhizoctonia cerealisEC50 (µg/mL)0.01More active than Enestroburin, Kresoxim-methyl, and Azoxystrobin[7]
Compound 3l (a this compound derivative) Botrytis cinereaEC50 (µg/mL)0.59Superior to Fluopyram, Boscalid, and Hymexazol[8]
Compound 3l (a this compound derivative) Gibberella saubinetiiEC50 (µg/mL)0.69Comparable to Carbendazim[8]
Chlorothalonil (Commercial Fungicide) Puccinia triticinaFungal growth inhibition100%Standard reference[4]
Carbendazim (Commercial Fungicide) Various fungiStandard reference-Used as a positive control in studies[9]

Delving into the Science: Experimental Protocols

The evaluation of fungicidal efficacy relies on standardized and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro mycelial growth inhibition assay used to assess the activity of novel compounds.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
  • Preparation of Fungal Cultures: The target phytopathogenic fungi are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 3-5 days to obtain fresh mycelia.

  • Preparation of Test Compound Solutions: The synthesized this compound derivatives and commercial fungicides are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. These are then serially diluted to obtain a range of test concentrations.

  • Assay Plate Preparation: An appropriate volume of the test compound solution is mixed with molten PDA medium to achieve the desired final concentrations. The mixture is then poured into sterile Petri dishes. Control plates are prepared with the solvent alone.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at 25 ± 1 °C in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determination of EC50: The median effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the concentration-response data.

Visualizing the Process: Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow for fungicidal activity testing and a generalized signaling pathway for induced plant resistance, a mechanism that can be triggered by some 1,2,3-thiadiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Derivatives & Fungicides) plate_prep Assay Plate Preparation compound_prep->plate_prep culture_prep Fungal Culture Preparation inoculation Inoculation culture_prep->inoculation plate_prep->inoculation incubation Incubation inoculation->incubation data_collection Data Collection (Colony Diameter) incubation->data_collection calculation Inhibition Rate Calculation data_collection->calculation ec50 EC50 Determination calculation->ec50

Caption: Experimental workflow for in vitro fungicidal activity testing.

induced_resistance_pathway inducer 1,2,3-Thiadiazole Derivative (e.g., Tiadinil) receptor Plant Cell Receptor inducer->receptor signaling Signal Transduction Cascade (ROS, SA, JA pathways) receptor->signaling gene_expression Activation of Defense Genes signaling->gene_expression protein_synthesis Synthesis of Pathogenesis-Related (PR) Proteins gene_expression->protein_synthesis resistance Systemic Acquired Resistance (SAR) protein_synthesis->resistance

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1,2,3-Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole ring system is a prominent heterocyclic scaffold that holds a significant position in the fields of medicinal chemistry and agrochemicals.[1] Its unique mesoionic nature allows molecules containing this moiety to readily cross cellular membranes, enhancing their potential for biological interaction.[2] The 4-methyl-1,2,3-thiadiazole core, in particular, has served as a versatile foundation for the development of a wide array of biologically active compounds, including antifungal, antiviral, insecticidal, and anticancer agents.[1][3]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for various analogs of this compound. We will explore the causal links between specific structural modifications and the resulting biological performance, supported by experimental data and detailed protocols. The objective is to offer researchers and drug development professionals a clear, evidence-based understanding of this important chemical space.

Comparative SAR Analysis: Decoding the Impact of Structural Modifications

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents. The most common point of modification is the C5 position, often featuring a carboxamide, hydrazone, or another heterocyclic ring, which serves as a linker to various substituted aryl or alkyl groups.

Antifungal and Antimicrobial Activity

The this compound scaffold is a cornerstone in the search for novel fungicides. The strategy of combining this active substructure with other known bioactive moieties has proven particularly fruitful.[4]

Key SAR Insights:

  • Fused Heterocyclic Systems: The fusion of the this compound ring with other heterocyclic systems, such as 1,2,4-triazolo[3,4-b][1][5][6]thiadiazoles, has yielded compounds with a broad spectrum of fungicidal activity.[4]

  • Impact of C6 Substituents: In these fused systems, the substituent at the 6-position is critical. For instance, the presence of a trichloromethyl group led to potent and wide-spectrum activity against fungi like Pellicularia sasakii and Alternaria solani.[4] An n-propyl group at the same position also conferred significant fungicidal properties.[4]

  • Carboxamide Derivatives: Carboxamide derivatives synthesized via the Ugi reaction have demonstrated broad-spectrum fungicidal activity against numerous fungal strains, including Alternaria solani, Cercospora arachidicola, and Rhizoctonia solani.[3]

  • Hydrazide-Hydrazone Moiety: The combination of the 1,2,3-thiadiazole core with a hydrazide-hydrazone linker and a 5-nitro-2-furyl moiety resulted in a compound with potent activity against Gram-positive bacteria.[7] This highlights the importance of the terminal substituent in dictating antimicrobial specificity and potency.

Table 1: Comparative Fungicidal Activity of this compound Analogs

Compound ID Core Structure Key Substituent Target Fungi Activity (EC50 µmol/L) Reference
A 3-(4-methyl-1,2,3-thiadiazolyl)-[1][5][8]triazolo[3,4-b][1][5][6]thiadiazole 6-trichloromethyl Pellicularia sasakii 7.28 [4]
B 3-(4-methyl-1,2,3-thiadiazolyl)-[1][5][8]triazolo[3,4-b][1][5][6]thiadiazole 6-trichloromethyl Alternaria solani 42.49 [4]
C 3-(4-methyl-1,2,3-thiadiazolyl)-[1][5][8]triazolo[3,4-b][1][5][6]thiadiazole 6-n-propyl Multiple Strains Broad Spectrum [4]

| D | this compound-5-carboxamide | (trifluoromethyl)phenyl | Alternaria solani | 100% inhibition |[3] |

Antiviral Activity (Anti-Tobacco Mosaic Virus - TMV)

Derivatives of this compound have been extensively studied as potential agents against the Tobacco Mosaic Virus (TMV), a significant plant pathogen. The Ugi four-component reaction has been a key tool, allowing for the rapid synthesis of diverse compound libraries for screening.[1][5]

Key SAR Insights:

  • Aromatic Amine Substituents: The nature of the aromatic amine substituent coupled to the core via a carboxamide linker is a major determinant of anti-TMV activity.

  • Electron-Withdrawing Groups: Phenyl rings bearing electron-withdrawing groups like trifluoromethyl (CF3) and nitro (NO2) at the 2-, 3-, or 4-positions consistently confer good in vivo bioactivity, including protection, inactivation, and curative effects against TMV.[1][5][8]

  • Other Beneficial Groups: Phenyl, 2-methylphenyl, and 4-hydroxyphenyl substituents also result in promising anti-TMV activity.[1][8]

  • Halogen Substitution: The specific halogen atom matters. In one study, the replacement of a chlorine (Cl) atom with a fluorine (F) atom on an associated phenyl ring improved the direct in vitro inhibition of TMV.[8]

Table 2: Comparative Anti-TMV Activity of this compound-5-carboxamide Analogs

Compound ID Phenyl Ring Substituent In Vitro Activity (EC50 µg/mL) In Vivo Protection Activity (%) @ 500 µg/mL Reference
E 3-(trifluoromethyl)phenyl 215.3 55.4 (Good) [8]
F 4-hydroxyphenyl 255.4 52.1 (Good) [8]
G 3-nitrophenyl Not specified 58.3 (Good) [1]

| H | 2-methylphenyl | Not specified | 54.2 (Good) |[1] |

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Insecticidal and Aphicidal Activity

The versatility of the this compound scaffold extends to insect control, particularly against aphids.

Key SAR Insights:

  • (E)-β-farnesene Analogs: Amide coupling of this compound-5-carboxylic acid with amines derived from (E)-β-farnesene (a natural aphid alarm pheromone) has produced potent aphicidal agents.[3][6]

  • Fluorine's Role: The introduction of fluorine atoms to the phenyl moiety of these analogs significantly enhances aphicidal activity. Difluoro-substituted compounds showed the highest potency against Myzus persicae.[3]

  • Detrimental Substitutions: Conversely, adding a methyl group to the phenyl ring led to a decrease in aphicidal activity, demonstrating the high sensitivity of the target interaction to the electronic and steric properties of this substituent.[3]

Table 3: Comparative Aphicidal Activity of (E)-β-farnesene Analogs

Compound ID Phenyl Ring Substituent Target Activity (LC50 µg/mL) Reference
I 2,4-difluoro Myzus persicae 33.4 [3]
J 4-fluoro Myzus persicae 50.2 [3]
K 4-methyl Myzus persicae 61.8 [3]

| Reference | Pymetrozine | Myzus persicae | 7.1 |[3] |

Anticancer Activity

While less explored than other activities, this compound derivatives have shown promise as anticancer agents. The core often acts as a bioisosteric replacement for other chemical groups to improve drug-like properties.

Key SAR Insights:

  • Combretastatin A-4 Analogs: Replacing the flexible cis-olefin bridge in the potent tubulin inhibitor Combretastatin A-4 (CA-4) with a rigid 1,2,3-thiadiazole ring yielded analogs with significant cytotoxicity against various human cancer cell lines, including myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116).[2]

  • Steroid Hybrids: Fusing the 1,2,3-thiadiazole ring to a dehydroepiandrosterone (DHEA) steroid backbone produced compounds with exceptionally high potency against human breast cancer T47D cells, with IC50 values in the nanomolar range, comparable to the reference drug Adriamycin.[2]

  • Pyrazole Oxime Derivatives: Analogs containing a pyrazole oxime moiety have shown activity against pancreatic (Panc-1) and hepatocellular carcinoma (Huh-7) cells. Compounds bearing methyl, 4-bromo, or 2,3-difluoro substituents on the terminal phenyl ring were the most potent in this series.[2]

Table 4: Comparative Anticancer Activity of 1,2,3-Thiadiazole Analogs

Compound ID Core Modification Key Substituent Cell Line Activity (IC50 µM) Reference
L Pyrazole Oxime 2,3-difluorophenyl Panc-1 12.22 [2]
M Pyrazole Oxime 4-bromophenyl Panc-1 12.79 [2]
N DHEA Hybrid - T47D 0.042 - 0.058 [2]
Reference Sorafenib - Panc-1 11.50 [2]

| Reference | Adriamycin | - | T47D | 0.04 |[2] |

Experimental Protocols: A Self-Validating System

The reproducibility of SAR studies hinges on robust and well-described experimental methodologies. Here, we detail a representative synthesis and a standard biological assay.

Protocol 1: Synthesis via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot method for generating libraries of carboxamide derivatives, as frequently used in the development of anti-TMV agents.[5][8]

Objective: To synthesize a this compound-5-carboxamide derivative.

Materials:

  • This compound-5-carboxylic acid

  • A substituted aromatic amine (e.g., 3-(trifluoromethyl)aniline)

  • An aldehyde (e.g., formaldehyde)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Methanol (solvent)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound-5-carboxylic acid (1.0 eq) and the substituted aromatic amine (1.0 eq) in methanol.

  • Reaction Initiation: Stir the mixture at room temperature for 10 minutes.

  • Component Addition: Add the aldehyde (1.1 eq) to the mixture, followed by the isocyanide (1.1 eq).

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure of the final compound using proton NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.[5][8]

// Reactants sub1 [label="Carboxylic Acid\n(Thiadiazole Core)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 [label="Isocyanide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Process reaction [label="One-Pot Reaction\n(Methanol, RT, 24-48h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization or Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Carboxamide\nProduct", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections sub1 -> reaction; sub2 -> reaction; sub3 -> reaction; sub4 -> reaction; reaction -> purification; purification -> product; } dot Caption: Ugi Four-Component Reaction Workflow.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

This protocol is used to determine the EC50 (concentration for 50% effective inhibition) of a compound against various fungi.

Objective: To quantify the fungicidal potency of synthesized analogs.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Synthesized test compounds dissolved in DMSO

  • Fungal strains (e.g., Alternaria solani, Rhizoctonia solani)

  • Sterile petri dishes (9 cm)

  • Sterile cork borer (5 mm diameter)

Step-by-Step Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 50-60°C.

  • Compound Incorporation: Add the test compound (dissolved in DMSO) to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate containing only DMSO should also be prepared. Gently swirl to ensure uniform mixing.

  • Plating: Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal colony (typically 3-4 days old).

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of the prepared PDA plates. Incubate the plates at 25 ± 1°C in the dark.

  • Data Collection: After 48-72 hours (or when the fungal growth in the control plate has reached ~70% of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage inhibition of mycelial growth relative to the control using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.

  • EC50 Determination: Plot the inhibition percentage against the logarithm of the compound concentration and use probit analysis to determine the EC50 value.[4]

Conclusion

The this compound scaffold is a highly productive starting point for the development of novel bioactive agents. Structure-activity relationship studies consistently demonstrate that the biological profile of these analogs can be precisely tuned through strategic modifications. For antifungal and antiviral applications, the focus remains on attaching substituted aromatic groups via linkers at the C5 position, with electron-withdrawing groups often enhancing potency. In the realm of insecticides, fluorination of terminal phenyl rings is a key strategy for improving activity. Finally, the use of the thiadiazole ring as a rigid bioisosteric replacement shows significant promise for creating potent and specific anticancer agents. The continued application of efficient synthetic methodologies, such as the Ugi reaction, will undoubtedly accelerate the discovery of new lead compounds based on this versatile and powerful heterocyclic core.

References

Bridging the Gap: An In-depth Technical Guide to the In Vitro vs. In Vivo Correlation of 4-Methyl-1,2,3-thiadiazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, none more critical than the translation of promising in vitro activity into tangible in vivo efficacy. The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] Specifically, derivatives of 4-Methyl-1,2,3-thiadiazole have emerged as a versatile pharmacophore with demonstrated antimicrobial, antiviral, and anticancer potential.[1][4][5][6] This guide provides a comprehensive analysis of the correlation, and often the discordance, between the in vitro and in vivo activities of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The Allure of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is a unique structural motif that imparts specific physicochemical properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The presence of the sulfur atom can enhance lipophilicity compared to its oxadiazole bioisosteres, potentially leading to improved metabolic stability.[2] This inherent stability and the diverse biological activities make this compound and its analogues compelling candidates for therapeutic development.[1][7]

In Vitro Assessment: The First Glimpse of Potential

In vitro assays serve as the initial and crucial screening funnel in drug discovery, providing a rapid and cost-effective means to evaluate the biological activity of a compound against a specific target or cell line. For this compound derivatives, a range of in vitro methodologies are employed to ascertain their potential.

Key In Vitro Experimental Protocols

1. Antimicrobial Activity Screening (Broth Microdilution Method)

This method is fundamental for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Step-by-Step Protocol:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

    • Determine the MIC by visual inspection for the absence of turbidity.

    • To determine the MBC, subculture aliquots from the clear wells onto agar plates and incubate. The MBC is the lowest concentration that results in a 99.9% reduction in CFU.

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8][9][10]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).[8]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).[8]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

3. Antiviral Activity against Tobacco Mosaic Virus (TMV)

  • Principle: The antiviral activity is assessed by observing the inhibition of local lesion formation on host plants.

  • Step-by-Step Protocol (Leaf Disc Method):

    • Prepare solutions of the this compound derivatives at various concentrations.

    • Inoculate the leaves of a susceptible host plant (e.g., Nicotiana glutinosa) with a TMV suspension.

    • Punch out leaf discs from the inoculated leaves and float them on the test solutions.

    • After a set incubation period, count the number of local lesions on each leaf disc.

    • Calculate the inhibition rate compared to a control group treated with a solvent.

In Vivo Evaluation: The Litmus Test for Therapeutic Viability

While in vitro assays provide valuable preliminary data, the complex physiological environment of a living organism presents a multitude of factors that can influence a compound's activity. In vivo studies are therefore indispensable for validating in vitro findings and assessing the overall therapeutic potential of this compound derivatives.

Key In Vivo Experimental Protocols

1. Animal Models for Antimicrobial Efficacy

  • Principle: A systemic or localized infection is established in an animal model (typically mice), which is then treated with the test compound to evaluate its ability to reduce the microbial burden and improve survival.

  • Step-by-Step Protocol (Systemic Infection Model):

    • Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial strain.

    • Administer the this compound derivative at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified time points post-infection.

    • Monitor the survival of the mice over a period of several days.

    • In a parallel experiment, euthanize a subset of animals at different time points to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating homogenized tissue samples on agar.

    • Compare the survival rates and bacterial counts to those of an untreated control group.

2. Xenograft Models for Anticancer Activity

  • Principle: Human cancer cells are implanted into immunocompromised mice, leading to the formation of a tumor. The efficacy of the test compound is then evaluated by its ability to inhibit tumor growth.

  • Step-by-Step Protocol:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the this compound derivative according to a predetermined dosing schedule.

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

The In Vitro-In Vivo Correlation: A Critical Analysis

The predictive power of in vitro assays for in vivo success is a cornerstone of modern drug discovery. However, for this compound derivatives, as with many other chemical classes, the correlation is not always straightforward.

Case Studies and Observations
  • Good Correlation: In the realm of antiviral research, certain this compound derivatives have demonstrated a positive correlation between their in vitro activity against TMV and their in vivo protective effects in plants.[5][6] This suggests that for this specific application, the compounds are stable and able to reach their target in the whole organism.

  • Discrepancies and Their Underlying Causes: More commonly, a disconnect is observed. For instance, a study on 1,3,4-thiadiazole derivatives against Trypanosoma cruzi revealed that a compound with high in vitro potency failed to show a significant effect in an in vivo mouse model.[11] This highlights several potential reasons for such discrepancies:

    • Metabolism: The compound may be rapidly metabolized in the liver to inactive forms, a phenomenon not captured in in vitro cell-based assays.

    • Poor Bioavailability: The compound may have poor absorption from the gastrointestinal tract or may not effectively penetrate the target tissues.

    • Protein Binding: High plasma protein binding can reduce the concentration of the free, active drug available to exert its therapeutic effect.

    • Off-Target Toxicity: The compound may exhibit toxicity to the host at concentrations required for therapeutic efficacy, limiting the achievable dose.

Data Comparison: In Vitro vs. In Vivo
DerivativeIn Vitro Activity (IC50/MIC)In Vivo ModelIn Vivo EfficacyPotential Reason for Correlation/DiscrepancyReference
Antiviral TMV Compound A 50 µg/mL (in vitro inhibition)Nicotiana glutinosaGood curative activityStable compound, good systemic movement in plants[5][6]
Antitrypanosomal Compound S1 Highly potent in vitroT. cruzi infected miceNo decrease in parasitemiaRapid metabolism or poor bioavailability in the host[11]
Antimicrobial Compound 15 MIC = 1.95–15.62 µg/mLNot reportedNot reportedFurther in vivo studies needed[4]
Anticancer Compound 2 IC50 = 7.4 µM (Abl kinase)Not reportedNot reportedIn vivo xenograft studies are the next logical step[12]

Bridging the Divide: Strategies for Improved Correlation

To enhance the predictive value of in vitro studies and streamline the drug development process for this compound derivatives, a multi-pronged approach is essential.

  • Early ADME Profiling: Incorporating in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays early in the discovery pipeline is critical. This includes assessing metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

  • Structure-Activity and Structure-Property Relationships: Systematically modifying the this compound scaffold can help elucidate how structural changes impact not only biological activity but also pharmacokinetic properties.

  • Advanced In Vitro Models: Utilizing more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can better mimic the in vivo environment and provide more predictive data.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro potency data with in vivo pharmacokinetic data allows for the development of models that can predict the required therapeutic dose and dosing regimen.

Conclusion

The this compound scaffold remains a promising starting point for the development of novel therapeutics. However, a keen understanding of the potential disconnect between in vitro and in vivo results is paramount. By employing a comprehensive and integrated approach that combines robust in vitro screening with early ADME assessment and mechanistically relevant in vivo models, researchers can more effectively navigate the complexities of drug discovery and increase the likelihood of translating a potent molecule into a successful therapeutic. The journey is challenging, but with a solid foundation in both in vitro and in vivo sciences, the potential of this compound derivatives can be fully realized.

References

Validating the Antimicrobial Mechanism of Action for Thiadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel therapeutic agents. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of thiadiazole compounds against established alternatives, supported by experimental data and detailed methodologies. We delve into the potential mechanisms of action, offering a framework for researchers to validate and understand the antimicrobial properties of these promising molecules.

Comparative Antimicrobial Spectrum

Thiadiazole derivatives have demonstrated notable efficacy against a range of Gram-positive and Gram-negative bacteria. To contextualize their performance, this section presents a comparative summary of their Minimum Inhibitory Concentrations (MICs) alongside well-established antibiotics, Vancomycin and Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) of Select Thiadiazole Derivatives Compared to Standard Antibiotics
Compound/DrugStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Thiadiazole Derivative 1 2 µg/mL4 µg/mL8 µg/mL16 µg/mL[1]
Thiadiazole Derivative 2 0.78 - 3.125 µg/mLNot ReportedNot ReportedNot Reported[2]
Thiadiazole-Triazole Hybrid 5-20 µg/mL5-20 µg/mL5-20 µg/mL10-40 µg/mL[3]
Vancomycin 1-2 µg/mL0.5-1 µg/mLResistantResistant[2]
Ciprofloxacin 0.25-1 µg/mL0.125-0.5 µg/mL0.015-0.125 µg/mL0.25-1 µg/mL[1][4]

Note: MIC values can vary based on the specific derivative and the bacterial strain tested. The data presented is a representative summary from the cited literature.

Unraveling the Mechanism of Action: Key Experimental Validations

Validating the mechanism of action is a critical step in the development of any new antimicrobial agent. The following experimental protocols are fundamental in elucidating how thiadiazole compounds exert their antimicrobial effects.

Experimental Protocols

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The thiadiazole compound and comparator antibiotics are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

  • Exposure: A standardized bacterial suspension is exposed to various concentrations of the thiadiazole compound (e.g., 1x, 2x, and 4x the MIC).

  • Sampling: Aliquots are removed at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (Colony Forming Units, CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted to determine if the compound is bactericidal (≥3-log10 reduction in CFU/mL) or bacteriostatic (inhibition of growth).

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Biofilm Formation: A bacterial suspension is incubated in a 96-well plate in the presence of varying concentrations of the thiadiazole compound for 24-48 hours to allow for biofilm development.

  • Washing: The wells are washed to remove planktonic (free-floating) bacteria.

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.

  • Solubilization: The bound crystal violet is solubilized using a solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm.

This assay determines if a compound disrupts the bacterial cell membrane.

  • Cell Preparation: A suspension of bacterial cells is prepared and washed.

  • Staining: The cells are incubated with SYTOX Green, a fluorescent dye that cannot penetrate intact cell membranes.

  • Compound Addition: The thiadiazole compound is added to the cell suspension.

  • Fluorescence Measurement: If the compound damages the cell membrane, SYTOX Green will enter the cells and bind to nucleic acids, resulting in a significant increase in fluorescence. The fluorescence intensity is monitored over time using a fluorometer or a fluorescence microscope.

Visualizing the Mechanisms: Pathways and Workflows

To illustrate the proposed mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Proposed Mechanisms of Action

Molecular docking studies and experimental evidence suggest that thiadiazole compounds may exert their antimicrobial effects through multiple pathways, including the inhibition of DNA gyrase and the disruption of cell wall synthesis via the MurB enzyme.[5][6][7]

Thiadiazole_MoA cluster_cell Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Cell Death DNA_Replication->Cell_Death DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Essential for Cell_Wall_Synthesis Peptidoglycan Synthesis Cell_Wall_Synthesis->Cell_Death MurB_Enzyme MurB Enzyme MurB_Enzyme->Cell_Wall_Synthesis Catalyzes step in Thiadiazole Thiadiazole Compound Thiadiazole->DNA_Gyrase Inhibits Thiadiazole->MurB_Enzyme Inhibits

Caption: Proposed antimicrobial mechanisms of action for thiadiazole compounds.

Alternative Antimicrobial Mechanisms

For comparison, the mechanisms of action for Vancomycin and Ciprofloxacin are illustrated below. Vancomycin inhibits cell wall synthesis by binding to peptidoglycan precursors, while Ciprofloxacin targets DNA gyrase, leading to the inhibition of DNA replication.

Alternative_MoA cluster_vancomycin Vancomycin cluster_ciprofloxacin Ciprofloxacin Vancomycin Vancomycin PG_Precursor Peptidoglycan Precursor Vancomycin->PG_Precursor Binds to Cell_Wall_Syn Cell Wall Synthesis PG_Precursor->Cell_Wall_Syn Inhibits Ciprofloxacin Ciprofloxacin DNA_Gyrase_C DNA Gyrase Ciprofloxacin->DNA_Gyrase_C Inhibits DNA_Rep DNA Replication DNA_Gyrase_C->DNA_Rep Experimental_Workflow Start Start: Novel Thiadiazole Compound MIC MIC Determination (Broth Microdilution) Start->MIC Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Biofilm Biofilm Inhibition Assay (Crystal Violet) MIC->Biofilm Membrane Membrane Permeability Assay (SYTOX Green) MIC->Membrane MoA Mechanism of Action Elucidation Time_Kill->MoA Biofilm->MoA Membrane->MoA End Validated Antimicrobial Profile MoA->End

References

A Comparative Guide to the Synthetic Routes of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-Methyl-1,2,3-thiadiazole, a valuable heterocyclic scaffold in medicinal chemistry. The Hurd-Mori synthesis, a classic and versatile method, is compared with a one-pot reaction involving an α-diazo ketone precursor. This document aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Hurd-Mori Synthesis Route 2: From Thioacetamide and 1-diazo-2-propanone
Starting Materials Acetone, Semicarbazide hydrochloride, Thionyl chlorideThioacetamide, 1-diazo-2-propanone
Key Reaction Steps 1. Formation of Acetone Semicarbazone2. Cyclization with Thionyl ChlorideOne-pot cycloaddition
Reaction Temperature Step 1: Room TemperatureStep 2: 0-5 °C to Room TemperatureNot specified
Reaction Time Step 1: ~10 minutesStep 2: Several hoursNot specified
Overall Yield Moderate to Good (Specific yield not reported)Good (Specific yield not reported)
Reagent Hazards Thionyl chloride is highly corrosive and moisture-sensitive.1-diazo-2-propanone is potentially explosive.

Synthetic Pathway Diagrams

Hurd_Mori_Synthesis Acetone Acetone AcetoneSemicarbazone Acetone Semicarbazone Acetone->AcetoneSemicarbazone Semicarbazide Semicarbazide Hydrochloride Semicarbazide->AcetoneSemicarbazone Thiadiazole This compound AcetoneSemicarbazone->Thiadiazole Cyclization SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiadiazole

Figure 1: Hurd-Mori Synthesis of this compound.

Alternative_Synthesis Thioacetamide Thioacetamide Thiadiazole This compound Thioacetamide->Thiadiazole DiazoKetone 1-diazo-2-propanone DiazoKetone->Thiadiazole Cycloaddition

Figure 2: Synthesis from Thioacetamide and 1-diazo-2-propanone.

Experimental Protocols

Route 1: Hurd-Mori Synthesis

This synthesis is a two-step process involving the formation of a semicarbazone followed by cyclization.

Step 1: Preparation of Acetone Semicarbazone [1][2]

  • Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of crystallized sodium acetate in 10 mL of water.

  • Add 1 mL of acetone to the solution and shake the mixture vigorously.

  • Allow the mixture to stand for 10 minutes at room temperature, with occasional shaking, or cool in an ice bath to facilitate crystallization.

  • Collect the resulting crystals by filtration and wash them with a small amount of cold water.

  • Recrystallize the crude product from water or dilute ethanol to obtain pure acetone semicarbazone. The expected melting point is 187 °C.[1]

Step 2: Synthesis of this compound [3][4]

Note: A specific, detailed protocol with yields for the conversion of acetone semicarbazone was not found in the search results. The following is a general procedure for the Hurd-Mori reaction.

  • Suspend the prepared acetone semicarbazone in a suitable inert solvent such as dichloromethane or dioxane in a flask equipped with a stirrer and a reflux condenser.

  • Cool the suspension in an ice bath (0-5 °C).

  • Slowly add an excess of thionyl chloride (SOCl₂) to the cooled and stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain this compound.

Route 2: Synthesis from Thioacetamide and 1-diazo-2-propanone

This method provides a more direct, one-pot synthesis to the 1,2,3-thiadiazole ring system.

Note: A detailed experimental protocol with specific reaction conditions and yield for the synthesis of this compound using this method was not explicitly found in the search results. The following is a generalized representation of the reaction.

This reaction involves the cycloaddition of a diazoalkane derivative with a thiocarbonyl compound. In this case, 1-diazo-2-propanone would react with thioacetamide. The reaction is typically carried out in a suitable solvent, and the specific conditions (temperature, catalyst, etc.) would need to be optimized. This route is notable for its atom economy but involves the use of a potentially explosive diazo compound, which requires careful handling.

Conclusion

The Hurd-Mori synthesis is a well-established and versatile method for the preparation of 1,2,3-thiadiazoles. While it involves a two-step process, the starting materials are readily available and the procedure is generally straightforward, leading to moderate to good yields. The main drawback is the use of hazardous thionyl chloride.

The synthesis from thioacetamide and 1-diazo-2-propanone offers a more direct, one-pot approach. However, the starting diazo ketone is not as commonly available as the precursors for the Hurd-Mori synthesis and is a potentially explosive reagent, requiring specialized handling procedures.

For most laboratory settings, the Hurd-Mori synthesis is likely the more practical and safer choice for the preparation of this compound, provided appropriate safety precautions are taken when handling thionyl chloride. Further research would be beneficial to establish a detailed and optimized protocol for the one-pot synthesis to better assess its viability and potential advantages in terms of efficiency and yield.

References

Distinguishing 4,5-Functionalized 1,2,3-Thiadiazole Isomers with ESI-HRMS: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric molecules is a critical challenge. In the realm of heterocyclic chemistry, 4,5-functionalized 1,2,3-thiadiazoles are valuable scaffolds in medicinal chemistry and materials science. However, distinguishing between positional isomers, where the same functional groups are attached to different positions of the thiadiazole ring, requires sophisticated analytical techniques. This guide provides a comparative analysis of how Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) can be effectively employed to differentiate between such isomers, supported by experimental data and detailed protocols.

The primary challenge in distinguishing positional isomers by mass spectrometry lies in the fact that they possess the identical molecular weight. Therefore, differentiation relies on the analysis of their fragmentation patterns upon collision-induced dissociation (CID) in the gas phase. The stability of the resulting fragment ions, which is dictated by the position of the functional groups, leads to unique mass spectra that serve as fingerprints for each isomer.

Comparative Fragmentation Analysis

To illustrate the differentiation of 4,5-functionalized 1,2,3-thiadiazole isomers, let us consider a representative pair: 4-phenyl-5-carboxy-1,2,3-thiadiazole (Isomer A) and 4-carboxy-5-phenyl-1,2,3-thiadiazole (Isomer B). Both isomers have the same exact mass, but their fragmentation pathways under ESI-HRMS/MS conditions are distinct.

The key to differentiating these isomers is the sequence of neutral losses and the relative stability of the resulting fragment ions. A characteristic primary fragmentation for 1,2,3-thiadiazoles is the neutral loss of a nitrogen molecule (N₂).[1][2] The subsequent fragmentation of the resulting radical cation is then influenced by the substituent at the 4- and 5-positions.

For Isomer A (4-phenyl-5-carboxy-1,2,3-thiadiazole), after the initial loss of N₂, the carboxyl group is likely to fragment next, leading to the loss of CO₂. In contrast, for Isomer B (4-carboxy-5-phenyl-1,2,3-thiadiazole), the fragmentation pathway may involve the loss of the carboxyl group before or after the phenyl ring undergoes fragmentation. This difference in fragmentation hierarchy results in a unique set of product ions for each isomer.

Quantitative Data Summary

The table below summarizes the predicted major fragment ions for our representative isomers, 4-phenyl-5-carboxy-1,2,3-thiadiazole (Isomer A) and 4-carboxy-5-phenyl-1,2,3-thiadiazole (Isomer B), as would be observed in a positive ion mode ESI-HRMS/MS experiment.

Precursor Ion (m/z)IsomerMajor Fragment Ions (m/z)Proposed Neutral Loss
207.0177 [M+H]⁺Isomer A (4-phenyl-5-carboxy)179.0228N₂
135.0334N₂ + CO₂
103.0391N₂ + CO₂ + S
77.0391C₆H₅⁺
207.0177 [M+H]⁺Isomer B (4-carboxy-5-phenyl)179.0228N₂
161.0122H₂O + CO
133.0173H₂O + CO + N₂
105.0340C₇H₅O⁺

Experimental Protocols

A detailed methodology for the differentiation of 4,5-functionalized 1,2,3-thiadiazole isomers using ESI-HRMS is provided below.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solutions with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

ESI-HRMS Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the nature of the analytes. For the example isomers, positive ion mode is suitable.

  • Spray Voltage: 3.5 - 4.5 kV.

  • Capillary Temperature: 275 - 325 °C.

  • Sheath and Auxiliary Gas Flow Rate: Optimized for stable spray; typically 30-50 arbitrary units for sheath gas and 5-15 for auxiliary gas.

  • Data Acquisition: Full scan MS from m/z 50-500, followed by data-dependent MS/MS of the most intense ions.

  • Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to observe a wide range of fragment ions.

Visualizing the Differentiation Workflow and Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for isomer differentiation and the distinct fragmentation pathways.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis cluster_conclusion Conclusion prep1 Prepare Isomer Solutions (1-10 µg/mL) prep2 Spike with Internal Standard (optional) prep1->prep2 lc Chromatographic Separation prep2->lc ms1 Full Scan HRMS (Identify [M+H]⁺) lc->ms1 ms2 Data-Dependent MS/MS (Fragmentation) ms1->ms2 analysis1 Extract Ion Chromatograms ms2->analysis1 analysis2 Compare MS/MS Spectra analysis1->analysis2 analysis3 Identify Diagnostic Fragment Ions analysis2->analysis3 conclusion Isomer Differentiation analysis3->conclusion

Caption: A logical workflow for the differentiation of 4,5-functionalized 1,2,3-thiadiazole isomers using LC-ESI-HRMS.

fragmentation_pathways Comparative Fragmentation Pathways cluster_isomer_a Isomer A: 4-phenyl-5-carboxy-1,2,3-thiadiazole cluster_isomer_b Isomer B: 4-carboxy-5-phenyl-1,2,3-thiadiazole A_MH [M+H]⁺ m/z 207.0177 A_frag1 [M+H-N₂]⁺ m/z 179.0228 A_MH->A_frag1 -N₂ A_frag2 [M+H-N₂-CO₂]⁺ m/z 135.0334 A_frag1->A_frag2 -CO₂ B_MH [M+H]⁺ m/z 207.0177 B_frag1 [M+H-N₂]⁺ m/z 179.0228 B_MH->B_frag1 -N₂ B_frag2 [M+H-H₂O-CO]⁺ m/z 161.0122 B_MH->B_frag2 -H₂O, -CO

Caption: Distinct fragmentation pathways of isomeric 4,5-functionalized 1,2,3-thiadiazoles under ESI-HRMS/MS.

References

A Guide to Cross-Reactivity Assessment of 4-Methyl-1,2,3-thiadiazole and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Specifically, derivatives of 4-methyl-1,2,3-thiadiazole have been explored for their potential as fungicides and antiviral agents, particularly against plant pathogens like the tobacco mosaic virus (TMV).[2][3][4] While these findings are promising, a critical step in the preclinical development of any therapeutic candidate is the comprehensive assessment of its cross-reactivity with unintended biological targets. This guide provides a framework for evaluating the selectivity of this compound and its derivatives, offering objective comparisons and methodologies for robust experimental assessment.

The Importance of Early Cross-Reactivity Profiling

Off-target interactions can lead to unforeseen side effects and toxicity, which are major causes of drug attrition during development. A systematic cross-reactivity assessment early in the discovery phase helps to:

  • Identify potential safety liabilities: Uncover interactions with proteins such as kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters that could mediate adverse effects.

  • Elucidate mechanisms of action: Differentiate between on-target and off-target effects to better understand the compound's biological activity.

  • Guide lead optimization: Provide structure-activity relationship (SAR) data to design more selective analogs with improved safety profiles.

  • De-risk clinical development: Increase the likelihood of success in later-stage clinical trials by selecting candidates with a lower potential for off-target toxicity.

A Phased Approach to Cross-Reactivity Assessment

A tiered experimental workflow is recommended to efficiently assess the cross-reactivity profile of a compound like this compound. This approach begins with broad panel screening and progresses to more focused secondary and functional assays for confirmed hits.

experimental_workflow cluster_phase1 Phase 1: Broad Panel Screening cluster_phase2 Phase 2: Hit Confirmation and Dose-Response cluster_phase3 Phase 3: Functional and Cellular Assays cluster_phase4 Phase 4: In Vivo Assessment start Test Compound (e.g., this compound) kinase_panel Kinase Panel Screening (e.g., 400+ kinases) start->kinase_panel gpcr_panel GPCR Binding Panel (e.g., 100+ receptors) start->gpcr_panel ion_channel_panel Ion Channel Panel (e.g., 40+ channels) start->ion_channel_panel ic50_determination IC50/EC50 Determination for Primary Hits kinase_panel->ic50_determination gpcr_panel->ic50_determination ion_channel_panel->ic50_determination functional_assays Cell-based Functional Assays (e.g., second messenger, membrane potential) ic50_determination->functional_assays cellular_phenotyping Cellular Phenotypic Assays (e.g., cytotoxicity, apoptosis) functional_assays->cellular_phenotyping in_vivo_models In Vivo Toxicity and Efficacy Models cellular_phenotyping->in_vivo_models

Figure 1. A tiered experimental workflow for assessing the cross-reactivity of a test compound.

Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different compounds. The following tables provide examples of how to summarize data from broad panel screening and dose-response assays.

Table 1: Example of Primary Screen Data for this compound at a Single Concentration (e.g., 10 µM)

Target ClassTarget Name% Inhibition at 10 µM
Kinase EGFR85%
VEGFR278%
SRC15%
GPCR Adenosine A392%
Dopamine D25%
Ion Channel hERG65%
Nav1.510%

Table 2: Comparative IC50 Data for Confirmed Off-Target Hits

TargetThis compound IC50 (µM)Analog A IC50 (µM)Analog B IC50 (µM)
Primary Target 0.05 0.03 0.08
EGFR2.5> 5015.2
VEGFR25.1> 5022.8
Adenosine A30.812.50.9
hERG11.3> 10035.1

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality data. Below are example methodologies for key cross-reactivity assays.

Kinase Panel Screening (Radiometric Assay)
  • Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

  • Materials:

    • Recombinant human kinases

    • Specific peptide substrates for each kinase

    • [γ-³³P]ATP

    • Test compound (e.g., this compound) dissolved in DMSO

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

    • 96-well filter plates

    • Phosphoric acid wash solution

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a 96-well plate, add the test compound, the specific kinase, and its corresponding peptide substrate.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

    • Calculate the percent inhibition by comparing the signal in the presence of the test compound to the control (DMSO vehicle).

GPCR Binding Assay (Radioligand Displacement)
  • Objective: To assess the ability of a test compound to displace a known radioligand from a specific GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

    • Specific radioligand for the target GPCR (e.g., [¹²⁵I]AB-MECA for Adenosine A3 receptor)[5]

    • Test compound

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • Non-specific binding control (a high concentration of a known unlabeled ligand)

    • Glass fiber filter mats

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent displacement of the radioligand by the test compound and determine the Ki or IC50 value.

Signaling Pathway Considerations

Off-target effects can often be rationalized by examining the signaling pathways involved. For example, if a this compound derivative shows activity against a panel of receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, it is important to visualize the downstream pathways that may be affected.

signaling_pathway ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (EGFR, VEGFR2) ligand->rtk ras RAS rtk->ras pi3k PI3K rtk->pi3k compound This compound (Inhibitor) compound->rtk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Figure 2. Potential impact of an RTK inhibitor on downstream signaling pathways.

Conclusion

A thorough assessment of cross-reactivity is a non-negotiable component of modern drug discovery and development. For compounds based on the this compound scaffold, a systematic and tiered approach to profiling off-target activities is essential to build a comprehensive safety and selectivity profile. By employing the methodologies and data presentation strategies outlined in this guide, researchers can make more informed decisions about which candidates to advance, ultimately increasing the probability of developing safe and effective medicines. The diverse biological activities reported for the broader thiadiazole class, including effects on cancer cells and various enzymes, underscore the importance of such rigorous profiling.[6][7][8]

References

A Senior Application Scientist's Guide to Benchmarking Insecticidal Activity Against Standard Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Rigorous Benchmarking in Insecticide Development

The development of novel insecticides is a critical endeavor for global food security and public health. However, the journey from a promising lead compound to a viable product is fraught with challenges, not least of which is demonstrating superior or equivalent efficacy against established, standard pesticides. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies. We will delve into the causal logic behind experimental choices, ensuring that the generated data is not only accurate but also compelling and contextually relevant.

The core principle of effective benchmarking lies in a direct, evidence-based comparison of a novel compound's performance against industry-standard insecticides under controlled and reproducible laboratory conditions. This process is essential for making informed decisions regarding the allocation of resources for further development, understanding the compound's potential market position, and fulfilling regulatory requirements. This guide will focus on methodologies for assessing lethal and sublethal effects, drawing upon established protocols from organizations such as the World Health Organization (WHO) to ensure scientific integrity.[1][2][3][4]

Understanding the Benchmarks: A Primer on Standard Pesticide Modes of Action

A meaningful comparison necessitates a foundational understanding of the mechanisms by which standard pesticides exert their effects. The Insecticide Resistance Action Committee (IRAC) provides a critical classification system based on the mode of action (MoA), which is instrumental in designing experiments and interpreting results.[5][6][7][8][9] A brief overview of the major classes used as benchmarks is presented below:

  • Organophosphates (IRAC Group 1B): These compounds, such as malathion and chlorpyrifos, act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[10][11][12][13][14][15] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.[10][11][12][13][14]

  • Pyrethroids (IRAC Group 3A): This class of insecticides, including permethrin and deltamethrin, targets the voltage-gated sodium channels in nerve cells.[15][16][17][18][19][20][21] They prevent the channels from closing, leading to prolonged nerve firing, hyperexcitation, paralysis, and death.[16][17][18][19][20][21]

  • Neonicotinoids (IRAC Group 4A): Imidacloprid and thiamethoxam are prominent examples of this class. They act on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, causing overstimulation, paralysis, and death.[22][23][24][25] These are systemic insecticides, meaning they are absorbed by the plant and transported to all its tissues.[22][23]

Experimental Design and Protocols: A Self-Validating System

The credibility of benchmarking data hinges on the rigor of the experimental design. The following protocols are designed to be self-validating, incorporating necessary controls and standardized procedures to ensure reproducibility and minimize variability.

Selection and Rearing of Test Insects

The choice of insect species is paramount and should be guided by the target pest profile of the novel insecticide. It is crucial to use well-characterized, susceptible laboratory strains to establish a baseline of intrinsic activity.

  • Protocol: Maintain insect colonies under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod) to ensure physiological uniformity.[26] Provide a standardized diet, whether artificial or host plant material. For bioassays, select individuals of a consistent age and developmental stage (e.g., third-instar larvae or 2-5 day old non-blood-fed adult females for mosquitoes).[26][27]

Determination of Lethal Concentration (LC₅₀) and Lethal Dose (LD₅₀)

The LC₅₀ (the concentration of a substance that kills 50% of a test population) and LD₅₀ (the dose that kills 50%) are fundamental metrics of acute toxicity.

G cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Serial Dilutions of Test & Standard Insecticides C Administer Insecticide (e.g., Topical Application, Diet Incorporation) A->C B Select & Prepare Uniform Test Insects B->C E Incubate Under Controlled Conditions C->E D Include Solvent-Only Control Group D->E F Record Mortality at Predetermined Intervals (e.g., 24, 48h) E->F G Perform Probit or Logit Analysis F->G H Calculate LC₅₀ / LD₅₀ and 95% Confidence Intervals G->H

Caption: Workflow for LC₅₀/LD₅₀ Determination.

  • Topical Application (for LD₅₀): This method provides a precise dose per insect.[28][29]

    • Anesthetize insects briefly using CO₂ or by chilling.

    • Using a calibrated micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.[27]

    • Treat control groups with the solvent alone.

    • Transfer treated insects to clean containers with food and water.

    • Record mortality at 24 and 48 hours post-treatment.

  • Diet Incorporation/Leaf Disc Bioassay (for LC₅₀): This method is relevant for stomach poisons.

    • Prepare a series of artificial diet aliquots or leaf discs treated with different concentrations of the insecticide.[30][31]

    • For leaf disc assays, dip uniform leaf discs into the test solutions and allow the solvent to evaporate.[26][30]

    • Place one treated leaf disc and one pre-starved larva into a petri dish.[26][30]

    • Include a control group with solvent-treated leaf discs.

    • After a set period (e.g., 24 hours), record mortality and, if applicable, the area of the leaf disc consumed.[30]

  • Contact Bioassay (for LC₅₀): This method assesses toxicity through tarsal contact.[32][33]

    • Coat the inner surface of glass vials or petri dishes with a solution of the insecticide and allow the solvent to evaporate, leaving a uniform residue.[34]

    • Introduce insects into the treated containers.

    • Record knockdown and mortality at regular intervals.

Sublethal Effects: Antifeedant Bioassays

For many novel insecticides, particularly those derived from natural products, sublethal effects such as feeding deterrence can be a primary mode of action.

  • Protocol: No-Choice Leaf Disc Antifeedant Bioassay [26][30][31]

    • Prepare treated and control leaf discs as described for the diet incorporation bioassay.

    • Place a single treated or control leaf disc in a petri dish with a pre-starved larva.

    • After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

    • Calculate the Antifeedant Index (AFI) using the formula:

      • AFI (%) = [(C - T) / (C + T)] * 100

      • Where C is the consumption of the control disc and T is the consumption of the treated disc.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for objective comparison. The use of structured tables allows for at-a-glance assessment of relative potency.

Table 1: Comparative Acute Toxicity (LD₅₀) of Compound X and Standard Pesticides against Spodoptera frugiperda (3rd Instar Larvae) via Topical Application.

CompoundIRAC MoA GroupLD₅₀ (µ g/larva )95% Confidence Interval
Compound X Unknown0.750.62 - 0.89
Permethrin3A1.201.05 - 1.38
Chlorpyrifos1B0.950.81 - 1.11
Imidacloprid4A2.502.15 - 2.92

Interpretation: In this hypothetical example, Compound X exhibits a lower LD₅₀ than all three standard pesticides, indicating higher intrinsic toxicity against Spodoptera frugiperda via topical application.

Table 2: Comparative Antifeedant Activity of Compound X and Azadirachtin against Spodoptera frugiperda (3rd Instar Larvae).

CompoundConcentration (ppm)Mean Leaf Area Consumed (mm²) ± SEAntifeedant Index (AFI %)
Control 0185.4 ± 10.2-
Compound X 1045.2 ± 5.860.9
5015.7 ± 3.184.3
Azadirachtin 1052.8 ± 6.555.7
5020.1 ± 4.079.8

Interpretation: Compound X demonstrates potent antifeedant activity, comparable to or slightly exceeding that of the known antifeedant, Azadirachtin, at the tested concentrations.

Advanced Benchmarking: Investigating Synergism

The potential for a novel compound to be synergized by inhibitors of metabolic enzymes (e.g., cytochrome P450s, esterases) can provide valuable insights into its mode of action and potential for overcoming metabolic resistance in pest populations.[35][36][37][38][39]

  • Protocol: Synergism Bioassay

    • Determine a sublethal dose of a synergist, such as piperonyl butoxide (PBO), an inhibitor of P450 enzymes.

    • Pre-treat a group of insects with the sublethal dose of the synergist.

    • After a short incubation period, perform a standard LD₅₀ or LC₅₀ determination with the novel compound on both the synergist-pre-treated group and a non-pre-treated group.

    • A significant decrease in the LD₅₀/LC₅₀ in the pre-treated group indicates synergism and suggests that metabolic degradation plays a role in the compound's detoxification.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis A Determine Sublethal Dose of Synergist (e.g., PBO) C Pre-treat Group 2 with Sublethal Synergist Dose A->C B Prepare Two Insect Groups: Group 1 (Control), Group 2 (Synergist Pre-treated) B->C D Perform LD₅₀/LC₅₀ Bioassay with Novel Compound on Both Groups C->D E Calculate LD₅₀/LC₅₀ for Both Groups D->E F Calculate Synergism Ratio (SR): SR = LD₅₀ (unsynergized) / LD₅₀ (synergized) E->F G SR > 1 Indicates Synergism F->G

Caption: Workflow for Investigating Synergism.

Conclusion: From Data to Decision

Rigorous benchmarking against standard pesticides is not merely a procedural step but a strategic imperative in the development of new insecticidal agents. By employing standardized, self-validating protocols and interpreting the data within the context of established modes of action, researchers can generate a robust and defensible dataset. This evidence-based approach is fundamental to identifying truly promising candidates, understanding their unique attributes, and ultimately, contributing to the advancement of effective and sustainable pest management solutions.

References

A Senior Application Scientist's Guide to Comparative Docking of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Thiadiazole Scaffold in Modern Drug Discovery

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its isomeric forms, particularly the 1,3,4-thiadiazole scaffold, are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic versatility of thiadiazole derivatives stems from their ability to engage with a wide array of biological targets, often serving as potent enzyme inhibitors.[1][2][3]

In the contemporary drug discovery landscape, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking has emerged as a powerful and cost-effective tool.[2] This in silico technique predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into binding affinity and interaction patterns at the molecular level.[2] For researchers, scientists, and drug development professionals, comparative docking studies offer a rational approach to prioritizing thiadiazole derivatives for synthesis and biological evaluation, thereby streamlining the path to novel therapeutics.

This guide provides an in-depth, objective comparison of the performance of various thiadiazole derivatives against key enzyme targets, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a scientifically rigorous and trustworthy narrative.

Pillar 1: Expertise & Experience in Molecular Docking

A successful molecular docking study is more than a mere computational exercise; it is a multi-step process where each stage requires careful consideration and scientific rationale. The reliability of the final docking scores and predicted binding poses is intrinsically linked to the meticulous execution of the preceding steps.

Experimental Protocol: A Step-by-Step Workflow for Comparative Docking

The following protocol outlines a robust and reproducible workflow for conducting comparative docking studies of thiadiazole derivatives using the widely-used AutoDock Vina software.

Step 1: Target Protein Preparation

The initial and one of the most critical steps is the preparation of the target protein's three-dimensional structure.

  • Structure Retrieval: Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB). For this guide, we will consider Human Carbonic Anhydrase II (PDB ID: 1V9E) and E. coli DNA Gyrase B (PDB ID: 6CLV) as examples.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not pertinent to the binding site. This can be accomplished using molecular visualization software such as PyMOL or Discovery Studio Visualizer.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is crucial as hydrogen bonds are key contributors to ligand binding. Subsequently, assign appropriate Kollman charges to the protein atoms. AutoDock Tools (ADT) provides a user-friendly interface for these tasks.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Step 2: Ligand Preparation

The accuracy of the docking results is also highly dependent on the correct preparation of the ligand molecules (thiadiazole derivatives).

  • Ligand Structure Generation: Obtain the 2D or 3D structures of the thiadiazole derivatives. These can be drawn using chemical drawing software like ChemDraw or downloaded from databases such as PubChem in SDF format.

  • 3D Conversion and Energy Minimization: If starting with 2D structures, convert them to 3D. It is imperative to then perform energy minimization on the 3D structures to obtain a low-energy, stable conformation. This can be done using software like Avogadro or OpenBabel.

  • File Format Conversion: Convert the energy-minimized ligand structures into the PDBQT format using AutoDock Tools. This process also defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking simulation.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the target protein where the docking algorithm will search for favorable binding poses for the ligand.

  • Binding Site Identification: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of active site residues.

  • Grid Box Definition: Using AutoDock Tools, a grid box is centered on the identified binding site. The dimensions of the grid box should be large enough to accommodate the thiadiazole derivatives and allow for rotational and translational movements.

Step 4: Molecular Docking with AutoDock Vina

With the prepared protein and ligands, and the defined search space, the docking simulation can be initiated.

  • Configuration File: Create a configuration text file that specifies the file paths for the protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring various conformations of the ligand within the defined grid box and scoring them based on its empirical scoring function.

Step 5: Analysis and Visualization of Results

The output of a Vina docking run is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Binding Affinity: A lower binding energy value indicates a more stable protein-ligand complex. These scores are the primary metric for comparing the different thiadiazole derivatives.

  • Pose Visualization: The predicted binding poses can be visualized using software like PyMOL or Discovery Studio. This allows for a detailed examination of the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.

  • RMSD Calculation: For validation purposes, if a co-crystallized ligand is available, it can be re-docked into the protein. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[4][5]

Workflow Visualization

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Retrieve Protein Structure (PDB) Clean_Protein Clean Protein (Remove Water, etc.) PDB->Clean_Protein Ligand_SDF Obtain Ligand Structures (SDF) Convert_3D Convert to 3D & Energy Minimize Ligand_SDF->Convert_3D Add_H_Charges Add Hydrogens & Charges Clean_Protein->Add_H_Charges Protein_PDBQT Save as Protein.pdbqt Add_H_Charges->Protein_PDBQT Grid_Box Define Grid Box Protein_PDBQT->Grid_Box Ligand_PDBQT Save as Ligand.pdbqt Convert_3D->Ligand_PDBQT Run_Vina Run AutoDock Vina Ligand_PDBQT->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Binding Affinity & Poses Run_Vina->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize caption Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Pillar 2: Trustworthiness through Self-Validating Systems

The credibility of computational predictions hinges on their correlation with experimental data. Therefore, it is crucial to benchmark docking protocols and interpret the results within the context of established biological activities.

Comparative Docking Data of Thiadiazole Derivatives

The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory activities of various 1,3,4-thiadiazole derivatives against key enzyme targets. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Comparative Docking Scores and Inhibitory Activity against Human Carbonic Anhydrase II (hCA II)

Thiadiazole DerivativeDocking Score (kcal/mol)Experimental IC₅₀Reference
Acetazolamide (Standard)-5.4630.47 nM[6]
Derivative 1Not Reported0.15 nM[7]
Derivative 2Not Reported0.14 nM (for hCA I)[7]
Benzenesulfonamide-thiazolidinone derivative-6.90140.9 nM[6]
Benzenesulfonamide-thiazolidinone derivative with 4-OCH₃-6.79117.2 nM[6]

Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols.

Table 2: Comparative Docking Scores and Inhibitory Activity against Bacterial DNA Gyrase B

Thiadiazole DerivativeTarget OrganismDocking Score (kcal/mol)Experimental IC₅₀Reference
Novobiocin (Standard)E. coliNot Reported0.28 µM[8]
Thiourea-Thiadiazole HybridE. coli-12.230.33 µM[8]
Azulene-Thiadiazole Hybrid 1M. tuberculosis-8.5Not Reported[9]
Azulene-Thiadiazole Hybrid 2M. tuberculosis-9.2Not Reported[9]

Table 3: Comparative Docking Scores and Anticancer Activity against EGFR Kinase

Thiadiazole DerivativeCell LineDocking Score (kcal/mol)Experimental IC₅₀Reference
Gefitinib (Standard)A549Not Reported20.8 µM[10]
Imidazo-thiadiazole ChalconeA549Not Reported4 to 59 µM[11]
1,3,4-Thiadiazole Hybrid 9aMCF-7Not Reported3.31 µM[12]
Methyl-3-hydroxy benzoate derived thiadiazole M4A549Not Reported7.9 µM[10]

Pillar 3: Authoritative Grounding & Comprehensive References

The biological relevance of targeting specific enzymes with thiadiazole derivatives is rooted in their roles in various signaling pathways and cellular processes.

Target Enzyme Pathways and Mechanisms

Carbonic Anhydrase and pH Regulation

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[13] In certain pathologies, such as glaucoma and some cancers, the overexpression of specific CA isoforms makes them attractive drug targets.[7] Thiadiazole derivatives, particularly those bearing a sulfonamide group, are well-established inhibitors of carbonic anhydrases.

G CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by CA HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Physiological_Processes pH Regulation Electrolyte Balance HCO3_H->Physiological_Processes CA Carbonic Anhydrase CA->H2CO3 Thiadiazole Thiadiazole Inhibitor Thiadiazole->CA Inhibits caption Carbonic Anhydrase Pathway

Caption: Inhibition of the carbonic anhydrase pathway by thiadiazole derivatives.

Bacterial DNA Gyrase and DNA Replication

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair.[8] It introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA unwinding.[8] As this enzyme is absent in humans, it represents an excellent target for the development of novel antibacterial agents. Thiadiazole derivatives have been shown to inhibit DNA gyrase, thereby disrupting bacterial cell proliferation.[8][9]

G Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Catalyzed by DNA Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication DNA_Gyrase DNA Gyrase DNA_Gyrase->Supercoiled_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Thiadiazole Thiadiazole Inhibitor Thiadiazole->DNA_Gyrase Inhibits caption DNA Gyrase Mechanism

Caption: Thiadiazole derivatives inhibit DNA gyrase, leading to bacterial cell death.

Conclusion and Future Perspectives

Comparative molecular docking studies provide a powerful framework for the rational design and discovery of novel thiadiazole-based enzyme inhibitors. The insights gained from these in silico analyses, when coupled with experimental validation, can significantly accelerate the drug development pipeline. The versatility of the thiadiazole scaffold ensures its continued prominence in medicinal chemistry, with ongoing research exploring its potential against a continuously expanding range of therapeutic targets. Future studies should focus on leveraging advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the accuracy of binding predictions and to better understand the dynamic nature of protein-ligand interactions.

References

A Senior Application Scientist's Guide to Validating Target Engagement of 4-Methyl-1,2,3-thiadiazole Derivatives in a Cellular Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with critical checkpoints. One of the most pivotal is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of leading methodologies for validating the cellular target engagement of 4-Methyl-1,2,3-thiadiazole derivatives, a class of heterocyclic compounds noted for their diverse biological activities, including potential anticancer properties targeting proteins like Hsp90 and various kinases.[1][2][3]

We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is structured to provide not only the "how" but, more importantly, the "why," empowering you to make informed decisions for your specific research context.

The Imperative of In-Cell Target Validation

Phenotypic screening can reveal potent this compound derivatives, but a compelling biological effect in the absence of a known molecular target is a challenging starting point for rational drug development. Validating that a molecule binds to its intended target inside a cell is the cornerstone of building a robust mechanism of action (MoA). This validation provides the crucial link between the chemical matter and the biological outcome, filtering out compounds that achieve their effects through off-target interactions or non-specific cytotoxicity.

This guide will compare three powerful, yet fundamentally different, approaches to confirming target engagement in a cellular setting:

  • Cellular Thermal Shift Assay (CETSA): A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.[4][5]

  • Drug Affinity Responsive Target Stability (DARTS): Another label-free technique that leverages ligand-induced conformational changes to protect the target protein from proteolysis.[6][7][8]

  • Photo-affinity Labeling (PAL): A powerful chemical biology tool that utilizes a photoreactive version of the compound to create a covalent bond with its target upon UV irradiation, allowing for definitive identification.[9][10]

Each of these techniques offers a unique lens through which to view the interaction between a this compound derivative and its putative target. The choice of method will depend on the specific scientific question, available resources, and the properties of the compound and target .

Cellular Thermal Shift Assay (CETSA): Monitoring Ligand-Induced Stabilization

The "Why": CETSA is founded on the thermodynamic principle that the binding of a ligand, such as a this compound derivative, often increases the thermal stability of its target protein.[4][5] When heated, proteins denature and aggregate, losing their solubility. A ligand-bound protein will be more resistant to this thermal denaturation, resulting in a greater amount of soluble protein remaining at higher temperatures compared to the unbound state. This "thermal shift" is a direct indicator of target engagement in the physiological context of the cell.[11][12]

Workflow & Causality:

Caption: CETSA workflow for target engagement validation.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. The causality here is to allow for cellular uptake and binding to the target protein under physiological conditions.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a PCR cycler, followed by a cooling step to room temperature.[13] A no-heat control (room temperature) should be included. This step is the core of the assay, designed to induce denaturation of the unbound protein population.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). This method of lysis is gentle and avoids the use of detergents that might disrupt protein-ligand interactions.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, insoluble proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant and normalize the total protein concentration across all samples using a BCA assay.

    • Analyze the abundance of the soluble target protein in each sample by Western blotting using a specific primary antibody. An antibody for a non-target protein (e.g., Actin) should be used as a loading control and to demonstrate specificity.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[4]

Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis

The "Why": DARTS operates on the principle that ligand binding can induce a conformational change in the target protein that masks protease cleavage sites, thereby conferring resistance to proteolysis.[7][14] By treating cell lysates with a broad-spectrum protease, unbound proteins are degraded, while the ligand-bound target protein remains intact. This method is particularly advantageous as it does not require modification of the small molecule and is independent of the mechanism of action.[6][15]

Workflow & Causality:

Caption: DARTS workflow for target identification and validation.

Experimental Protocol: DARTS with Western Blot Readout

  • Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Triton X-100) supplemented with protease inhibitors. The goal is to obtain a native proteome in solution.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into microfuge tubes.

    • Add the this compound derivative at various concentrations to the treatment groups and an equivalent volume of vehicle (e.g., DMSO) to the control group.

    • Incubate at room temperature for 1 hour to allow for binding equilibrium to be reached.

  • Protease Digestion:

    • Add a protease, such as Pronase, to each tube. The concentration of the protease needs to be carefully optimized to achieve partial digestion of the total proteome, which is critical for observing the protective effect. A no-protease control is essential to show the initial amount of the target protein.[16]

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction and Analysis:

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes. This denatures and inactivates the protease.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the putative target protein.

    • A dose-dependent increase in the band intensity of the target protein in the compound-treated lanes compared to the vehicle control indicates target engagement.[6][17]

Photo-affinity Labeling (PAL): Covalent Capture of the Target

The "Why": PAL is a powerful and direct method for identifying protein targets. It involves synthesizing a probe molecule that incorporates three key features: the this compound pharmacophore for target recognition, a photoreactive group (e.g., a diazirine), and a reporter tag (e.g., biotin or an alkyne) for detection and enrichment.[10][18] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for its unambiguous identification.[9][19]

Workflow & Causality:

Caption: PAL workflow for definitive target identification.

Experimental Protocol: PAL with a Diazirine Probe

  • Probe Design and Synthesis:

    • A derivative of this compound must be synthesized to include a photoreactive moiety, such as a trifluoromethylphenyldiazirine, and a reporter tag, like an alkyne for subsequent click chemistry. The linker connecting these parts should be positioned so as not to interfere with target binding. This is the most technically demanding part of the PAL workflow.[20][21]

  • Cellular Labeling:

    • Treat intact cells with the photo-affinity probe. A competition experiment, where cells are co-incubated with the probe and an excess of the original, unmodified this compound derivative, is a crucial control to demonstrate specific binding.

    • Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 1-5 minutes) on ice to activate the diazirine and induce covalent crosslinking to the target protein.

  • Lysis and Reporter Tag Conjugation:

    • Harvest and lyse the cells.

    • If an alkyne tag was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide molecule to the probe-protein conjugate. This allows for subsequent enrichment.

  • Enrichment and Identification:

    • Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Identify the target protein by running the eluate on an SDS-PAGE gel followed by in-gel digestion and mass spectrometry, or by Western blotting if a candidate target is already suspected. A specific band that appears in the probe-treated sample but is diminished in the competition control is the target of interest.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a target engagement methodology is a strategic decision. Below is a comparative summary to guide your choice.

Table 1: Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysisUV-induced covalent crosslinking
Compound Modification Not requiredNot requiredRequired (synthesis of a probe)
Cellular State Intact cells or lysatePrimarily cell lysateIntact cells
Key Advantage Reflects physiological conditions in intact cells; label-free.[11][22]Label-free; can identify unknown targets with MS.[6][23]Provides a covalent, definitive link to the target; high specificity.[10][24]
Key Limitation Requires a specific antibody or MS; not all proteins show a thermal shift.Protease concentration is critical to optimize; may not work for all proteins.[25]Probe synthesis can be complex and may alter binding affinity.
Throughput Low to medium (Western Blot), High (MS).[4][26]Low to medium.Low.

Illustrative Experimental Data:

To further clarify the expected outcomes, consider the following hypothetical data for a this compound derivative targeting a putative kinase.

Table 2: Hypothetical CETSA Data

Temperature (°C)% Soluble Kinase (Vehicle)% Soluble Kinase (10 µM Compound)
48100100
528598
5650 (Tm)88
601550 (Tm)
64520
Result: A clear thermal shift (ΔTm = +4°C) indicates target engagement.

Table 3: Hypothetical DARTS Data (Band Intensity from Western Blot)

Pronase Conc. (µg/mL)Relative Kinase Abundance (Vehicle)Relative Kinase Abundance (10 µM Compound)
0100%100%
145%95%
510%60%
25<5%15%
Result: The compound protects the kinase from degradation in a dose-dependent manner.

Conclusion and Future Perspectives

Validating the target engagement of this compound derivatives is a non-negotiable step in their development as research tools or therapeutic agents. CETSA, DARTS, and Photo-affinity Labeling each offer a robust framework for achieving this validation, albeit with distinct advantages and challenges.

For initial validation of a putative target without modifying the lead compound, CETSA and DARTS are excellent choices.[25] CETSA is particularly powerful for its ability to be performed in intact cells, providing a more physiologically relevant assessment.[13] DARTS offers a straightforward in-lysate method that can also be adapted for unbiased target discovery.[27] For definitive, unambiguous identification of the direct binding partner, especially in complex cases or for validating novel targets, the effort of synthesizing a photo-affinity probe is often justified by the high-confidence data it generates.

Ultimately, the most rigorous validation may come from the convergence of evidence from two or more of these orthogonal approaches. By carefully selecting and executing these techniques, researchers can build a compelling, data-driven case for the mechanism of action of their this compound derivatives, paving the way for successful downstream development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methyl-1,2,3-thiadiazole, a heterocyclic compound whose unique chemical properties demand rigorous handling and disposal protocols. Our objective is to empower researchers with the knowledge to manage this chemical waste safely, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound and its isomers are classified as hazardous materials.[1][2] The causality behind the stringent disposal protocols lies in its inherent risks.

Key Hazards Associated with Thiadiazole Derivatives:

  • Toxicity: These compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Irritation: They are known to cause serious skin and eye irritation.[1][3][4][5]

  • Flammability: Some derivatives are flammable liquids and vapors.[3]

  • Environmental Hazard: Improper disposal can lead to environmental contamination, with some thiadiazoles being harmful to aquatic life with long-lasting effects.[1]

Thermal decomposition can further exacerbate these risks by releasing toxic and irritating gases, including oxides of nitrogen, carbon, and sulfur.[1][4] Therefore, at no point should this chemical be discarded down the drain or mixed with general laboratory waste.[1][2][6][7]

Table 1: Hazard Identification and Safety Information for this compound
ParameterInformationSource(s)
Chemical Name This compound[3]
CAS Number 18212-62-9[3]
Molecular Formula C₃H₄N₂S[3]
Hazard Class Flammable Liquid (Warning), Acute Toxicity (Oral, Dermal, Inhalation - Warning), Skin Irritation (Warning), Serious Eye Irritation (Warning), Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation - Warning)[3]
Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[3]
Primary Disposal Via an approved hazardous waste disposal plant or service.[1][4][5][8]
Prohibited Disposal Do not dispose of down the drain, in regular trash, or allow entry into sewers or groundwater.[1][7][9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. This workflow is designed to ensure safety and regulatory compliance from the point of generation to final disposal.

Diagram 1: Disposal Decision Workflow

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Professional Disposal A Waste Generation (Unused reagent, reaction quench, contaminated materials) B Hazard Identification (Consult Safety Data Sheet) A->B Is it waste? C Segregate Waste (Keep thiadiazole waste separate from incompatible materials) B->C Is it hazardous? D Select Compatible Container (Chemically resistant, e.g., HDPE. No food-grade containers) C->D E Properly Label Container ('Hazardous Waste', chemical name, date, hazard symbols) D->E F Keep Container Closed (Except when adding waste) E->F G Store in Satellite Accumulation Area (SAA) (At or near point of generation) F->G H Maintain Records & Request Pickup (Log waste, submit collection form) G->H I Professional Disposal (Transfer to licensed hazardous waste disposal service) H->I

Caption: Procedural flow for managing this compound waste.

Experimental Protocol: Detailed Disposal Procedures

This protocol provides the necessary, step-by-step actions for preparing this compound waste for disposal.

Waste Identification and Segregation

The first principle of hazardous waste management is correct identification and segregation to prevent dangerous reactions.[10][11]

  • Step 1.1: Declare as Waste: A chemical becomes waste when it is no longer intended for use.[6] This includes expired reagents, leftover reaction mixtures, and contaminated materials.

  • Step 1.2: Consult the SDS: Before handling, review the Safety Data Sheet (SDS) for this compound to re-familiarize yourself with its specific hazards, handling precautions, and incompatibilities.

  • Step 1.3: Segregate at the Source: Immediately segregate waste containing this compound from other waste streams.[1][10] Do not mix it with incompatible materials such as strong oxidizing agents.[1]

    • Liquid Waste: Collect solutions in a dedicated, labeled hazardous waste container for liquids.[1]

    • Solid Waste: Collect contaminated items (e.g., gloves, absorbent pads, empty vials) in a separate, labeled container for solid hazardous waste.[1][10]

    • Sharps: Needles or broken glass contaminated with the compound must be placed in a designated sharps container.[1][10]

Waste Containment and Labeling

Proper containment is critical to prevent leaks, spills, and exposure. The Environmental Protection Agency (EPA) mandates that hazardous waste containers be kept closed except when adding or removing waste.[12][13]

  • Step 2.1: Choose the Right Container: Use a container made of a material compatible with this compound, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid and be in good condition.[1][12][14] Never use food-grade containers like milk jugs.[12]

  • Step 2.2: Label Correctly and Completely: The label must be clear, durable, and affixed to the container before any waste is added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[1]

    • The approximate concentration and composition of the waste.[1]

    • All relevant hazard symbols (e.g., flammable, toxic, irritant).[1]

    • The date when waste was first added to the container.[15]

  • Step 2.3: Maintain Container Integrity: Keep the container securely closed at all times, except when actively adding waste.[6][12][14] Do not overfill; leave at least one inch of headspace to allow for expansion.[14]

Storage and Final Disposal

Waste must be stored safely in a designated area while awaiting collection.

  • Step 3.1: Use a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[14][15] The SAA should be a well-ventilated area away from ignition sources.[1]

  • Step 3.2: Adhere to Accumulation Limits: Be aware of the maximum volume of hazardous waste (typically 55 gallons) and acutely toxic waste (one quart) that can be stored in an SAA.[15]

  • Step 3.3: Schedule a Pickup: Once the container is full or you have finished the project generating the waste, arrange for its collection. Submit a waste collection request to your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[6][15] The primary route for disposal is through an approved service that complies with all federal, state, and local regulations.[1][11]

  • Step 3.4: Decontamination: After handling, thoroughly wash hands with soap and water.[1] Decontaminate any surfaces that may have come into contact with the chemical. All decontamination materials, such as wipes, must be collected as solid hazardous waste.[1]

By adhering to this structured and validated protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, building a foundation of trust in your laboratory's operational integrity.

References

Essential Safety and Operational Guide for 4-Methyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Methyl-1,2,3-thiadiazole, ensuring the well-being of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management.

Hazard Summary

This compound is a hazardous chemical with the following classifications:

  • Flammable liquid and vapor.

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

Due to these hazards, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Preparation Chemical safety goggles or face shieldNitrile or Neoprene gloves (double-gloving recommended)Flame-retardant lab coatNot generally required if performed in a certified chemical fume hood
Solution Preparation Chemical safety goggles and face shieldNitrile or Neoprene gloves (double-gloving recommended)Flame-retardant lab coatNot generally required if performed in a certified chemical fume hood
Running Reactions Chemical safety goggles and face shieldNitrile or Neoprene gloves (double-gloving recommended)Flame-retardant lab coatAir-purifying respirator with organic vapor/acid gas cartridges if not in a fume hood[1][2][3]
Handling Large Quantities (>1L) Chemical safety goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron over a flame-retardant lab coatAir-purifying respirator with organic vapor/acid gas cartridges[1][2][3]
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty Nitrile or Neoprene glovesChemical-resistant apron over a flame-retardant lab coatAir-purifying respirator with organic vapor/acid gas cartridges[1][2][3]

Experimental Protocols

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4][5][6]

  • Control Ignition Sources : As this compound is flammable, extinguish all nearby flames and unplug any potential sources of ignition.[5][7]

  • Don Appropriate PPE : Before addressing the spill, put on the recommended PPE as outlined in the table above.

  • Contain the Spill : Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[4][6][8] Do not use combustible materials like paper towels to absorb the initial spill.

  • Absorb the Spill : Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]

  • Decontaminate the Area : Clean the spill area with soap and water.

  • Dispose of Contaminated Materials : All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

  • Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Operational and Disposal Plans

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Liquid Waste : Collect all solutions containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Solid Waste : Any items contaminated with this compound, such as gloves, absorbent materials, and empty containers, must be collected as solid hazardous waste in a separate, labeled container.

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable, toxic, irritant).

Disposal Workflow

All waste containing this compound must be disposed of through an approved hazardous waste management service.[9] Do not pour this chemical down the drain or dispose of it in regular trash.

G cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Disposal A This compound Waste Generated (Liquid or Solid) B Segregate into Liquid or Solid Waste A->B Identify C Place in Labeled, Compatible Hazardous Waste Container B->C Contain D Store in a Well-Ventilated, Designated Waste Area C->D Store E Ensure Segregation from Incompatible Chemicals D->E Segregate F Complete Hazardous Waste Pickup Request Form E->F Document G Arrange for Pickup by Approved Waste Management F->G Dispose

Caption: Waste Disposal Workflow for this compound.

PPE Selection and Use Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow Start Handling this compound AssessTask Assess the Task (e.g., weighing, reaction) Start->AssessTask SelectEye Select Eye Protection (Goggles/Face Shield) AssessTask->SelectEye SelectGloves Select Hand Protection (Nitrile/Neoprene, Double Glove) SelectEye->SelectGloves SelectBody Select Body Protection (Lab Coat, Apron) SelectGloves->SelectBody AssessVentilation Is the task performed in a certified chemical fume hood? SelectBody->AssessVentilation SelectRespirator Select Respiratory Protection (Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridge) AssessVentilation->SelectRespirator No PerformTask Perform Task with Appropriate PPE AssessVentilation->PerformTask Yes SelectRespirator->PerformTask End Task Complete PerformTask->End

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.